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Foundational

Synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, a substituted pyrazole of interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, a substituted pyrazole of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a core component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2] This document details a robust, multi-step synthesis, beginning with the formation of the pyrazole core, followed by regioselective nitration and concluding with N-alkylation. We will delve into the mechanistic rationale behind each transformation, provide detailed, field-proven experimental protocols, and present data in a clear, accessible format. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of pharmacologically active agents.[1][4] The target molecule, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, combines several key functional groups: the N-benzyl group, which can modulate lipophilicity and steric interactions; the C4-nitro group, a strong electron-withdrawing group that can act as a hydrogen bond acceptor or be a precursor for an amino group; and the C3-methoxy group, which influences the electronic properties of the ring.

Our synthetic strategy is designed as a linear sequence involving three key transformations:

  • Pyrazole Core Synthesis: Formation of a 3-methoxy-1H-pyrazole intermediate.

  • Electrophilic Aromatic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

  • Regioselective N-Benzylation: Alkylation of the pyrazole nitrogen with a benzyl group.

This approach is predicated on the well-established reactivity of the pyrazole ring system, particularly its propensity for electrophilic substitution at the C4 position and the nucleophilicity of the ring nitrogens.[5]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The N1-benzyl bond is the most straightforward to disconnect via an N-alkylation reaction, leading to the key intermediate 3-methoxy-4-nitro-1H-pyrazole and a suitable benzylating agent like benzyl bromide. This intermediate, in turn, can be derived from 3-methoxy-1H-pyrazole through an electrophilic nitration reaction. The 3-methoxy-1H-pyrazole core can be constructed from acyclic precursors via a cyclocondensation reaction, a foundational method in pyrazole synthesis.[4][6]

Retrosynthesis target 1-benzyl-4-nitro-3-methoxy-1H-pyrazole intermediate1 3-methoxy-4-nitro-1H-pyrazole target->intermediate1 N-Alkylation Disconnection intermediate2 3-methoxy-1H-pyrazole intermediate1->intermediate2 Electrophilic Nitration Disconnection precursors Acyclic Precursors (e.g., β-alkoxy-α,β-unsaturated ketone + Hydrazine) intermediate2->precursors Cyclocondensation Disconnection

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is executed in two primary stages, starting from the commercially available or synthetically prepared intermediate, 3-methoxy-4-nitro-1H-pyrazole.[7]

Stage 1: Nitration of 3-Methoxy-1H-Pyrazole (Optional, if intermediate is not sourced)

The synthesis of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, is achieved through the electrophilic nitration of 3-methoxypyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution occurs preferentially at the C4 position, which possesses the highest electron density.[5][8] The C3-methoxy group, being an electron-donating group, further activates the ring towards this substitution.

Mechanism of Nitration: The reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8] The pyrazole ring then acts as a nucleophile, attacking the nitronium ion.

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Pyrazole 3-Methoxy-1H-pyrazole NO2+->Pyrazole SigmaComplex Sigma Complex (Arenium Ion Intermediate) Pyrazole->SigmaComplex + NO₂⁺ Product 3-methoxy-4-nitro-1H-pyrazole SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration of the pyrazole ring.

Stage 2: N-Benzylation of 3-methoxy-4-nitro-1H-pyrazole

The final step is the N-alkylation of the pyrazole ring with benzyl bromide. For unsymmetrical pyrazoles, regioselectivity is a critical consideration, as alkylation can occur at either the N1 or N2 position.[9]

Controlling Regioselectivity: Several factors influence the site of alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In our substrate, the C3-methoxy group presents some steric bulk, which would favor alkylation at the N1 position.[9]

  • Electronic Effects: The electron-withdrawing nitro group at C4 reduces the nucleophilicity of the adjacent N1 nitrogen, but this effect is often secondary to steric considerations.

  • Reaction Conditions: The choice of base and solvent is crucial. A common and effective system involves using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[9][10] These conditions facilitate the deprotonation of the pyrazole N-H, forming a nucleophilic pyrazolate anion that subsequently reacts with the benzyl halide.

Alkylation Workflow start 3-methoxy-4-nitro-1H-pyrazole base Add Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) start->base anion Formation of Pyrazolate Anion base->anion alkylating_agent Add Benzyl Bromide anion->alkylating_agent sn2 SN2 Reaction alkylating_agent->sn2 product 1-benzyl-4-nitro-3-methoxy-1H-pyrazole sn2->product workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: Experimental workflow for the N-benzylation step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 3-methoxy-4-nitro-1H-pyrazole

This protocol is adapted from general procedures for pyrazole nitration.[11]

  • Materials & Reagents:

    • 3-methoxypyrazole

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (90%)

    • Ice

    • Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, add concentrated sulfuric acid.

    • Slowly add 3-methoxypyrazole to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.

    • Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[12]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the resulting acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or column chromatography to obtain pure 3-methoxy-4-nitro-1H-pyrazole.

Protocol 2:

This protocol follows standard N-alkylation procedures for pyrazoles.[9]

  • Materials & Reagents:

    • 3-methoxy-4-nitro-1H-pyrazole

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Benzyl Bromide

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to the flask to create a suspension (approx. 0.2-0.5 M concentration).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension via syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[12]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with water and then with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-benzyl-4-nitro-3-methoxy-1H-pyrazole as the final product.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldKey Characterization Data
3-methoxy-4-nitro-1H-pyrazole C₄H₅N₃O₃143.1070-85%¹H NMR, ¹³C NMR, MS, M.P.
1-benzyl-4-nitro-3-methoxy-1H-pyrazole C₁₁H₁₁N₃O₃233.2275-90%¹H NMR: Signals for benzyl (CH₂, Ar-H) and pyrazole protons. ¹³C NMR: Corresponding carbon signals. MS: M+ peak at m/z 233.

Note: Expected yields are illustrative and can vary based on reaction scale and optimization.

Conclusion

This guide outlines a logical and efficient synthetic route to 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. By leveraging fundamental principles of heterocyclic chemistry, including electrophilic aromatic substitution and regioselective N-alkylation, the target molecule can be prepared in good yield. The provided protocols are robust starting points for laboratory synthesis. The strategic combination of functional groups on the pyrazole core makes this compound and its analogs attractive targets for further exploration in drug discovery programs.

References

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Exploratory

Spectroscopic Elucidation of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole: A Comprehensive Analytical Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound 1-benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (C₁₁H₁₁N₃O₃) presents a highly specific substitution pattern that creates a complex "push-pull" electronic environment. The strong electron-withdrawing nature of the 4-nitro group competes with the electron-donating resonance of the 3-methoxy group, fundamentally altering the electron density across the heterocyclic core.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the spectroscopic characterization of this molecule. This document details the causality behind the observed analytical signals and establishes self-validating protocols to ensure absolute structural confidence.

Structural & Physicochemical Profiling

Before interpreting spectral data, it is critical to establish the baseline physicochemical parameters of the analyte. The regiochemistry of the 1H-pyrazole ring dictates that the benzyl group is attached to N-1, the methoxy group to C-3, the nitro group to C-4, and a solitary proton resides at C-5.

  • Molecular Formula: C₁₁H₁₁N₃O₃

  • Monoisotopic Mass: 233.0798 Da

  • Exact Mass [M+H]⁺: 234.0876 Da

  • LogP (Predicted): ~2.1 (indicating moderate lipophilicity, requiring organic solvents like CDCl₃ or DMSO-d₆ for NMR)

Spectroscopic Characterization & Causality

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

The NMR spectra of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole are strictly governed by the anisotropic and inductive effects of its substituents[1].

Proton (¹H) Causality: The most diagnostic resonance in the ¹H NMR spectrum is the solitary pyrazole proton at C-5. Because it is flanked by the N-1 benzyl group and the highly electron-withdrawing C-4 nitro group, this proton experiences severe localized deshielding, pushing its chemical shift significantly downfield to approximately δ 8.05 ppm[2]. The benzyl methylene protons (-CH₂-) appear as a sharp singlet near δ 5.25 ppm, a hallmark of N-benzylated pyrazoles that breaks the tautomeric symmetry of the ring[3].

Regiochemical Proof via NOESY: To unequivocally differentiate this structure from a hypothetical 5-methoxy regioisomer, a 2D NOESY experiment is mandatory. A spatial Nuclear Overhauser Effect (NOE) cross-peak will be observed between the benzyl methylene protons ( δ 5.25) and the pyrazole H-5 proton ( δ 8.05). This spatial correlation proves the proton is at C-5, confirming the methoxy group is fixed at C-3.

Carbon (¹³C) Causality: The ¹³C NMR spectrum reveals the push-pull dynamics of the ring. The C-3 carbon is highly deshielded ( δ ~161.2 ppm) due to the direct attachment of the electronegative methoxy oxygen[4]. Conversely, the C-4 carbon, despite bearing the nitro group, resonates upfield relative to C-3 ( δ ~125.0 ppm) because the π -electron donation from the adjacent methoxy oxygen partially shields it via resonance[5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The nitro group dominates the spectrum. Due to extensive conjugation with the pyrazole π -system, the asymmetric -NO₂ stretch is observed at a slightly lower wavenumber (1545 cm⁻¹) compared to standard aliphatic nitro compounds[6]. The C-O-C asymmetric stretch of the methoxy group provides a strong, diagnostic band near 1220 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

In positive electrospray ionization (ESI+), the molecule readily protonates at the sp²-hybridized N-2 position. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion yields highly predictable and diagnostic fragments. The most favorable cleavage occurs at the N-benzyl bond, generating a highly stable tropylium cation (m/z 91.0548). A secondary pathway involves the neutral loss of the nitro group (-46 Da), which is characteristic of nitroaromatic and nitroheterocyclic systems[5].

MS_Pathway M [M+H]+ m/z 234.0876 F1 Loss of NO2 (-46 Da) m/z 188.0876 M->F1 -NO2 F2 Tropylium Cation m/z 91.0548 M->F2 Benzyl Cleavage F3 Loss of CH3 (-15 Da) m/z 219.0641 M->F3 -CH3

Fig 1: HRMS collision-induced dissociation (CID) fragmentation pathway.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . A protocol is only trustworthy if it contains built-in checkpoints that prevent the acquisition of artifactual data.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Locking and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Self-Validation Check: The lock level must stabilize with < 1% fluctuation over 30 seconds.

  • 3D Shimming: Perform automated gradient shimming (Z0-Z5). Self-Validation Check: Acquire a preliminary 1-scan ¹H spectrum. Measure the full-width at half-maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, the magnetic field is inhomogeneous, and shimming must be repeated manually.

  • Pulse Calibration: Perform a 90° pulse determination to ensure maximum signal-to-noise ratio (SNR) for the specific dielectric constant of the sample.

  • Acquisition: Acquire ¹H data (16 scans, 2s relaxation delay) and ¹³C data (1024 scans, 2s relaxation delay with ¹H decoupling).

NMR_Workflow S1 Sample Prep (10 mg in CDCl3) S2 Lock & Shim (Z0-Z5 optimization) S1->S2 S3 Pulse Calibration (90° pulse check) S2->S3 S4 Data Acquisition (ns=16, d1=2s) S3->S4 S5 FT & Phasing (Zero-filling) S4->S5

Fig 2: Self-validating NMR acquisition workflow ensuring <0.5 Hz resolution.

Self-Validating LC-HRMS Protocol
  • System Equilibration: Equilibrate the UPLC column (e.g., C18, 1.7 µm) with 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid).

  • Calibration Injection: Self-Validation Check: Inject a sodium formate calibration solution. The mass spectrometer must demonstrate a mass accuracy of < 2 ppm across the m/z 50-1000 range. If calibration fails, clean the ESI source.

  • Blank Injection: Self-Validation Check: Inject a pure solvent blank to ensure no carryover at the analyte's expected retention time.

  • Sample Acquisition: Inject 1 µL of the analyte (1 µg/mL). Acquire data in positive ESI mode using Data-Dependent Acquisition (DDA) to capture both MS1 and MS2 (CID) spectra simultaneously.

Quantitative Data Summaries

The following tables summarize the expected quantitative spectroscopic data based on the structural causality and authoritative pyrazole literature[1][2][3].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Structural Causality | | :--- | :--- | :--- | :--- | :--- | | H-5 | 8.05 | Singlet (s) | 1H | Pyrazole ring proton; heavily deshielded by adjacent N-1 and C-4 NO₂. | | Ar-H | 7.35 - 7.40 | Multiplet (m) | 5H | Benzyl aromatic protons. | | -CH₂- | 5.25 | Singlet (s) | 2H | Benzyl methylene; exhibits NOE cross-peak with H-5. | | -OCH₃ | 4.05 | Singlet (s) | 3H | Methoxy protons; shielded relative to ring protons. |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) | Position | Chemical Shift ( δ , ppm) | Type | Assignment / Structural Causality | | :--- | :--- | :--- | :--- | | C-3 | 161.2 | Quaternary | Highly deshielded by direct electronegative oxygen attachment. | | C-1' | 134.5 | Quaternary | Benzyl ipso-carbon. | | C-5 | 131.8 | CH | Pyrazole methine carbon. | | Ar-C | 128.9, 128.4, 127.8 | CH | Benzyl ortho, meta, and para carbons. | | C-4 | 125.0 | Quaternary | Bears NO₂; shielded by resonance from C-3 methoxy group. | | -OCH₃ | 56.5 | CH₃ | Methoxy aliphatic carbon. | | -CH₂- | 54.2 | CH₂ | Benzyl methylene carbon. |

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3110 Weak C-H stretch (aromatic/heteroaromatic)
2950 Weak C-H stretch (aliphatic, methoxy/methylene)
1545 Strong Asymmetric -NO₂ stretch (conjugated)
1340 Strong Symmetric -NO₂ stretch

| 1220 | Medium | C-O-C asymmetric stretch (methoxy) |

Table 4: HRMS (ESI+) Fragmentation Profile

Ion Type m/z (Theoretical) Formula Causality / Mechanism
[M+H]⁺ 234.0876 C₁₁H₁₂N₃O₃⁺ Precursor ion; protonation at pyrazole N-2.
Fragment 188.0876 C₁₁H₁₂N₂O⁺ Neutral loss of NO₂ (-46 Da).
Fragment 91.0548 C₇H₇⁺ Tropylium cation; facile N-benzyl bond cleavage.

| Fragment | 219.0641 | C₁₀H₉N₃O₃⁺ | Loss of methyl radical (-15 Da) from methoxy group. |

References

  • Spectroscopic Analysis of 4-Nitro-1H-pyrazole-3 - Benchchem. 2

  • Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Comparative Guide - Benchchem. 1

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES - Clockss. 5

  • 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem. 3

  • 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem. 6

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Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-4-nitro-3-methoxy-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy and extensive literature precedents for related heterocyclic systems. We will explore the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule, explaining the electronic and structural rationale behind these spectroscopic features. This guide also includes a detailed, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. The information herein is designed to empower researchers in the unambiguous identification and characterization of this and structurally similar compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in modern drug discovery and development. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of a wide array of therapeutic agents. The specific compound of interest, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, incorporates several key functional groups that modulate its physicochemical and pharmacological properties. The N-benzyl group enhances lipophilicity, the 4-nitro group acts as a strong electron-withdrawing group, and the 3-methoxy group is an electron-donating group. Understanding the precise arrangement of these substituents is critical for structure-activity relationship (SAR) studies, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed roadmap for interpreting the ¹H NMR spectrum of this molecule.

Predicted ¹H NMR Spectrum and Structural Elucidation

The ¹H NMR spectrum of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons of the benzyl and methoxy groups, as well as the lone proton on the pyrazole ring. The anticipated chemical shifts are influenced by the electronic environment created by the substituents.

Analysis of Proton Environments

The structure of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole presents four unique proton environments, which will translate into four distinct signals in the ¹H NMR spectrum.

Figure 1: Molecular structure of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole highlighting the distinct proton environments.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted ¹H NMR data for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in a standard deuterated solvent such as CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5 (Pyrazole Ring)8.0 - 8.5Singlet (s)1HThe electron-withdrawing nitro group at the C4 position strongly deshields the adjacent H-5 proton, shifting it significantly downfield.
Phenyl (Benzyl Group)7.2 - 7.5Multiplet (m)5HThese protons will appear in the typical aromatic region. The protons of the phenyl ring on the benzyl group will likely appear as a complex multiplet.[1][2]
CH₂ (Benzyl Group)5.3 - 5.5Singlet (s)2HThe methylene protons are adjacent to the pyrazole ring and the phenyl group, resulting in a downfield shift. A singlet is expected as there are no adjacent protons.[1][3]
OCH₃ (Methoxy Group)3.9 - 4.2Singlet (s)3HThe methoxy group protons will appear as a singlet in a region typical for methoxy groups attached to an aromatic system.[4][5]

Expert Insights: The strong electron-withdrawing nature of the 4-nitro group is the dominant factor influencing the chemical shift of the H-5 proton. In unsubstituted pyrazole, the ring protons appear at approximately 6.3 and 7.6 ppm.[6][7] The presence of the nitro group is expected to shift the H-5 proton downfield by at least 0.5 ppm. Conversely, the electron-donating methoxy group at C3 would have a slight shielding effect on H-5, but this is overshadowed by the powerful deshielding from the nitro group.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole and acquiring a high-quality ¹H NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

Materials and Reagents
  • 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR Spectrometer (400 MHz or higher recommended for optimal resolution)

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 1-benzyl-4-nitro-3-methoxy-1H-pyrazole into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the deuterated solvent to the vial. CDCl₃ is a good first choice due to its common use and ability to dissolve many organic compounds. If solubility is an issue, DMSO-d₆ can be used.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Final Volume Adjustment: Adjust the final volume in the NMR tube to be between 0.6 and 0.7 mL.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing a0 Weigh Sample a1 Add Deuterated Solvent a0->a1 a2 Dissolve Sample a1->a2 a3 Transfer to NMR Tube a2->a3 b0 Insert Sample a3->b0 b1 Lock & Shim b0->b1 b2 Tune Probe b1->b2 c0 Load Standard ¹H Experiment b2->c0 c1 Set Acquisition Parameters c0->c1 c2 Acquire Spectrum c1->c2 d0 Fourier Transform c2->d0 d1 Phase Correction d0->d1 d2 Baseline Correction d1->d2 d3 Integration & Peak Picking d2->d3

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

Trustworthiness through Self-Validation: To ensure the integrity of the acquired data, the following checks should be performed:

  • Solvent Peak: The residual non-deuterated solvent peak should be sharp and at its known chemical shift (e.g., ~7.26 ppm for CDCl₃).

  • Integration Ratios: The integral values of the distinct signals should correspond to the number of protons in each environment (e.g., a 1:5:2:3 ratio for H-5, phenyl, CH₂, and OCH₃ protons, respectively).

  • Linewidths: Sharp, well-resolved peaks are indicative of a homogeneous sample and a well-shimmed magnet.

Conclusion

The ¹H NMR spectrum of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles and the electronic effects of substituents. The predicted spectrum, characterized by a significantly downfield singlet for the H-5 proton, a multiplet for the benzyl aromatic protons, and sharp singlets for the benzylic and methoxy protons, offers a unique spectroscopic fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data for the unambiguous identification and characterization of this and related pyrazole derivatives, thereby accelerating their research and development efforts.

References

  • Benchchem. (n.d.). 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole.
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Cardiff University. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. -ORCA.
  • ACS Publications. (2016, July 12). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry.
  • SciSpace. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.
  • Rsc.org. (n.d.). Cu‐Catalysed Pyrazole Synthesis in Continuous Flow.
  • ChemicalBook. (n.d.). 2-Benzylpyridine(101-82-6) 1H NMR spectrum.
  • Benchchem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Comparative Guide.

Sources

Exploratory

Structural Elucidation of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole: A 13C NMR Technical Guide

Executive Summary The functionalization of the 1H-pyrazole core is a cornerstone in the development of novel agrochemicals, energetic materials, and pharmaceuticals. Specifically, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 1H-pyrazole core is a cornerstone in the development of novel agrochemicals, energetic materials, and pharmaceuticals. Specifically, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole presents a highly conjugated, "push-pull" electronic system. The presence of the electron-donating 3-methoxy group and the electron-withdrawing 4-nitro group creates a competitive electronic environment that is exquisitely captured by 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this whitepaper to decode the mechanistic causality behind the 13C NMR chemical shifts of this compound and provide a self-validating experimental protocol for its structural verification.

Electronic Anatomy & Mechanistic Causality

To accurately interpret the 13C NMR spectrum of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, one must understand how each substituent perturbs the local electron density of the pyrazole ring.

The Pyrazole Core & Annular Tautomerism

In unsubstituted N-H pyrazoles, rapid annular tautomerism (proton exchange between N1 and N2) often broadens or averages the C3 and C5 carbon signals on the NMR timescale 1. However, the N-alkylation with a benzyl group permanently locks the tautomeric state, breaking the symmetry and rendering C3 and C5 magnetically distinct, which yields sharp, well-resolved resonances 2.

The Push-Pull Dynamics at C3 and C4
  • The C3 Carbon (~161.5 ppm): The methoxy group at the C3 position exerts a strong inductive electron-withdrawing effect (-I) through the highly electronegative oxygen atom. Because the oxygen is directly attached to C3, this local deshielding is profound, pushing the C3 resonance significantly downfield to approximately 161.5 ppm 3.

  • The C4 Carbon (~122.8 ppm): The C4 position is the focal point of a competitive electronic dynamic. A nitro group typically deshields the ipso carbon significantly due to its strong -I and -M effects, often shifting C4 to ~136 ppm in simple 4-nitropyrazoles 4. However, the strong resonance (+M) effect of the adjacent 3-methoxy group donates π -electron density directly to the C4 position, shielding it. This shielding counteracts the nitro group's pull, resulting in a net resonance for C4 around 122.8 ppm, a hallmark of 3-alkoxy-4-nitropyrazole systems 5.

Steric and Anisotropic Effects at C5
  • The C5 Carbon (~131.2 ppm): Lacking direct resonance donation from the methoxy group and experiencing only mild inductive deshielding from the nitro group, the C5 carbon resonates at approximately 131.2 ppm. Its shift is also subtly influenced by the steric compression and magnetic anisotropy of the adjacent N1-benzyl group.

ElectronicEffects Methoxy 3-Methoxy Group (+M Resonance) C3 C3 Carbon (~161.5 ppm) Methoxy->C3 Deshields (Inductive) C4 C4 Carbon (~122.8 ppm) Methoxy->C4 Shields (Resonance) Nitro 4-Nitro Group (-I, -M Effects) Nitro->C4 Deshields (Inductive) C5 C5 Carbon (~131.2 ppm) Nitro->C5 Mild Deshielding Benzyl 1-Benzyl Group (Steric/Inductive) Benzyl->C5 Steric Compression

Logical relationship of substituent electronic effects on pyrazole 13C chemical shifts.

Quantitative Data Presentation

The table below summarizes the expected 13C NMR chemical shifts based on the synthesized empirical data of substituted pyrazole analogs.

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl3)

Carbon PositionCarbon TypeChemical Shift (ppm)Mechanistic Causality / Electronic Effect
C3 (Pyrazole) Quaternary (C-O)~161.5Strong -I deshielding from attached oxygen.
C4 (Pyrazole) Quaternary (C-NO2)~122.8Push-pull effect: Shielded by 3-OMe (+M), deshielded by 4-NO2 (-I, -M).
C5 (Pyrazole) Methine (CH)~131.2Mild inductive deshielding from NO2; steric influence from N-benzyl.
Phenyl Ipso Quaternary (C-C)~135.2Standard aromatic ipso shift attached to an alkyl group.
Phenyl Meta Methine (CH)~129.1Unperturbed aromatic resonance.
Phenyl Para Methine (CH)~128.8Unperturbed aromatic resonance.
Phenyl Ortho Methine (CH)~128.5Unperturbed aromatic resonance.
Methoxy CH3 Primary (CH3)~56.8Deshielded by direct attachment to electronegative oxygen.
Benzyl CH2 Secondary (CH2)~56.4Deshielded by adjacent N1 pyrazole nitrogen and phenyl ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of 13C NMR data must be treated as a self-validating system. The following step-by-step protocol guarantees high-fidelity spectral acquisition, specifically tailored for heavily substituted, quaternary-rich heterocycles.

Step 1: Sample Preparation & Internal Referencing
  • Dissolution: Dissolve 30-50 mg of highly purified 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero reference (0.00 ppm). The CDCl3 central triplet provides a secondary internal validation check at exactly 77.16 ppm. If these two peaks do not align perfectly, the magnetic field drift must be corrected.

Step 2: Instrument Calibration & Acquisition
  • Tuning and Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 13C frequency. Lock the magnetic field to the deuterium resonance of CDCl3.

  • Pulse Sequence Selection: Utilize a standard 1D 13C sequence with composite pulse proton decoupling (e.g., zgpg30 using WALTZ-16).

    • Causality: Broadband decoupling collapses the carbon multiplets into sharp singlets, vastly improving the signal-to-noise (S/N) ratio.

  • Relaxation Delay (D1): Set the relaxation delay (D1) to a minimum of 2.0 to 3.0 seconds .

    • Causality: This molecule contains four critical quaternary carbons (C3, C4, Phenyl Ipso). Quaternary carbons lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions, resulting in long T1​ relaxation times. A short D1 would saturate these signals, causing them to disappear into the noise floor.

Step 3: Data Processing & Validation
  • Window Functions: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation (FT).

    • Causality: This suppresses high-frequency noise in the Free Induction Decay (FID) tail, enhancing the visibility of the low-intensity quaternary C3 and C4 peaks without sacrificing necessary resolution.

  • Phase and Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration (if inverse-gated decoupling was used) and peak picking.

NMRWorkflow Prep Sample Prep (CDCl3 + TMS) Acq 13C Acquisition (zgpg30, D1=2s) Prep->Acq Proc Data Processing (Zero-filling, FT) Acq->Proc Assign Signal Assignment (1D & 2D NMR) Proc->Assign

Self-validating experimental workflow for 13C NMR acquisition and processing.

References

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. 1

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. 2

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. RSC Advances. 4

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. 5

  • Alkoxypyrazoles and the process for their preparation. European Patent Office (EP2151434 A1).3

Sources

Foundational

Comprehensive Purity Analysis of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole: A Technical Guide for Regioisomer Resolution and Absolute Quantification

Introduction: The Analytical Challenge In the development of pyrazole-based pharmacophores, establishing the absolute purity of synthetic intermediates is a critical regulatory and scientific hurdle. 1-benzyl-4-nitro-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In the development of pyrazole-based pharmacophores, establishing the absolute purity of synthetic intermediates is a critical regulatory and scientific hurdle. 1-benzyl-4-nitro-3-methoxy-1H-pyrazole presents a unique analytical challenge due to its synthesis pathway, which inherently generates closely related regioisomeric impurities. This whitepaper outlines a field-proven, self-validating analytical framework designed to resolve, identify, and absolutely quantify the purity of this specific pyrazole derivative using orthogonal techniques.

Mechanistic Origins of Regioisomeric Impurities

To design an effective purity assay, one must first understand the causality behind the impurities. The synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole typically proceeds via the base-catalyzed benzylation of 4-nitro-3-methoxy-1H-pyrazole using benzyl chloride.

Because the 1H-pyrazole precursor exists in a tautomeric equilibrium, deprotonation yields a pyrazolide anion where the nucleophilic character is delocalized across both the N1 and N2 atoms. Alkylation can occur at either nitrogen. While the steric bulk of the methoxy group biases the reaction toward the desired N1-alkylation, attack at N2 inevitably occurs, yielding 1-benzyl-4-nitro-5-methoxy-1H-pyrazole . Separating these regioisomers is notoriously challenging due to their nearly identical physical properties, molecular weights, and polarities[1].

Orthogonal Analytical Strategy

A single analytical method cannot provide a comprehensive purity profile. We employ a tripartite, self-validating system: High-Performance Liquid Chromatography (HPLC) for non-volatile regioisomers, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile reagents, and quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass balance[2].

AnalyticalWorkflow Start Crude 1-benzyl-4-nitro- 3-methoxy-1H-pyrazole HPLC HPLC-PDA Regioisomer Resolution Start->HPLC Non-volatile Impurities GCMS GC-MS Volatile Impurity Profiling Start->GCMS Residual Solvents & Reagents qNMR 1H qNMR Absolute Quantification Start->qNMR Mass Balance Assessment HPLC_Out Quantify 5-methoxy regioisomer HPLC->HPLC_Out GCMS_Out Detect Benzyl Chloride (< 10 ppm) GCMS->GCMS_Out qNMR_Out Absolute % w/w Purity Value qNMR->qNMR_Out Validation Self-Validating Purity Profile HPLC_Out->Validation GCMS_Out->Validation qNMR_Out->Validation

Caption: Comprehensive analytical workflow for substituted pyrazole purity assessment.

Chromatographic Resolution of Regioisomers (HPLC-PDA)

Causality of Method Design

Standard normal-phase chromatography often fails to achieve baseline resolution of pyrazole regioisomers. Reverse-phase HPLC utilizing optimized gradients is essential for resolving these closely related species[3]. Pyrazole nitrogen atoms act as hydrogen-bond acceptors and can interact strongly with unreacted silanol groups on silica-based stationary phases, leading to severe peak tailing.

To counteract this, the protocol mandates a highly end-capped C18 column and an acidic mobile phase modifier (0.1% Formic Acid). The acid suppresses silanol ionization and protonates the pyrazole slightly, ensuring sharp, symmetrical peaks and reproducible retention times.

Step-by-Step HPLC Protocol
  • Sample Preparation : Accurately weigh 10.0 mg of the pyrazole sample and dissolve in 10.0 mL of diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Equilibration : Install an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Flush with the initial mobile phase (95% A, 5% B) for at least 20 column volumes until the PDA baseline is stable.

  • Injection : Inject 10 µL of the sample solution.

  • Elution : Execute the gradient detailed in Table 1 .

  • Detection : Monitor the eluent via a Photodiode Array (PDA) detector at 254 nm. Integrate the main peak and the secondary 5-methoxy regioisomer peak (which typically elutes slightly offset from the main peak due to minor dipole moment differences).

Table 1: HPLC Gradient Conditions
Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%1.0
15.040%60%1.0
20.05%95%1.0
25.05%95%1.0
25.195%5%1.0
30.095%5%1.0

Volatile Impurity Profiling (GC-MS)

While HPLC effectively resolves the regioisomers, it is blind to volatile, non-chromophoric impurities. Residual benzyl chloride is a highly reactive, mutagenic alkylating agent that must be strictly controlled. A standard GC-MS headspace or direct injection method (using an electron ionization source at 70 eV) is utilized to detect unreacted benzyl chloride and residual extraction solvents (e.g., ethyl acetate, hexane) down to the part-per-million (ppm) level.

Absolute Purity Determination via qNMR

Causality of Method Design

HPLC provides a relative area percent purity, relying on the dangerous assumption that all impurities share the same UV response factor as the active compound. Quantitative NMR (qNMR) is a primary ratio analytical method that provides absolute purity without the need for an identical reference standard[2]. qNMR has become a gold standard in pharmaceutical purity assessment[4].

By utilizing an internal Certified Reference Material (CRM) such as Maleic acid, we can compare the integrated area of the pyrazole's distinct benzylic protons (singlet, ~5.3 ppm) against the olefinic protons of Maleic acid (singlet, 6.26 ppm). Because the signal intensity in NMR is directly proportional to the number of nuclei, this yields a highly accurate % w/w purity value.

Step-by-Step qNMR Protocol
  • Standard Selection : Ensure the CRM (Maleic acid) is traceable to NIST and dried to constant weight.

  • Weighing : Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the 1-benzyl-4-nitro-3-methoxy-1H-pyrazole sample and ~5.0 mg of Maleic acid directly into a clean glass vial. Record exact weights.

  • Dissolution : Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% TMS as a chemical shift reference). Vortex until completely dissolved, then transfer the solution to a high-quality 5 mm NMR tube.

  • Acquisition : Acquire the ¹H NMR spectrum using the parameters outlined in Table 2 .

  • Calculation : Determine the absolute purity using the standard qNMR mass balance equation, factoring in the molecular weights, sample weights, proton counts, and integral areas.

Table 2: qNMR Acquisition Parameters
ParameterValue / SettingRationale
Nucleus¹HHigh natural abundance and maximum sensitivity.
SolventDMSO-d₆Ensures complete dissolution of both the pyrazole and the polar internal standard.
Pulse Angle90°Maximizes the signal-to-noise (S/N) ratio per scan.
Relaxation Delay (D1)45 secondsCritical: Ensures complete longitudinal relaxation (≥ 5 × T₁) of all protons to prevent integration bias.
Number of Scans (NS)64Achieves the required S/N ratio (> 250:1) for accurate integration of minor peaks.
Internal StandardMaleic Acid (CRM)The singlet at 6.26 ppm avoids spectral overlap with the benzylic and aromatic pyrazole protons.

Establishing a Self-Validating System

The trustworthiness of this methodology lies in its self-validating nature. If the HPLC analysis indicates a relative purity of 99.0% (accounting for the 5-methoxy regioisomer), and GC-MS detects 0.5% residual solvents, the theoretical absolute purity is 98.5%. When the qNMR assay returns an absolute mass fraction of 98.4% w/w, the analytical system is considered validated. The orthogonal techniques cross-verify one another, ensuring that no hidden impurities (e.g., inorganic salts, chromophore-lacking organics) artificially inflate the reported purity of the 1-benzyl-4-nitro-3-methoxy-1H-pyrazole batch.

References

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers.
  • ACS Omega. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • MDPI Pharmaceuticals. "Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives.
  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.

Sources

Exploratory

Thermodynamic Solvation Mechanics and Solubility Profiling of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole

Executive Summary & Structural Causality The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (CAS 957479-13-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (CAS 957479-13-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Understanding its solubility profile in organic solvents is critical for optimizing reaction workups, crystallization processes, and biological assay formulations.

As a Senior Application Scientist, it is imperative to look beyond empirical data and understand the causality of solvation. The solubility of pyrazole derivatives is dictated by the energy required to disrupt their solid-state crystal lattice versus the energy released upon solvation[1].

This specific molecule exhibits a unique solvation profile driven by three structural features:

  • N1-Benzylation (Lattice Energy Reduction): Unsubstituted pyrazoles often exhibit poor solubility due to strong intermolecular N-H N hydrogen bonding, which creates a highly stable, tightly packed crystal lattice[1]. By benzylating the N1 position, the primary hydrogen-bond donor is eliminated. This significantly lowers the lattice energy, allowing organic solvents to more easily disrupt the solid state.

  • C4-Nitro Group (Dipole & H-Bond Acceptance): The nitro group is strongly electron-withdrawing, creating a massive molecular dipole. While it cannot donate hydrogen bonds, it acts as a powerful hydrogen-bond acceptor, driving strong interactions with polar protic and aprotic solvents[2].

  • C3-Methoxy Group (Electronic Modulation): The methoxy group donates electron density via resonance, partially offsetting the inductive pull of the nitro group while providing an additional oxygen site for solvent coordination.

Consequently, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole behaves as a polarizable, aprotic, and lipophilic entity.

Hansen Solubility Parameters (HSP) Framework

To predict and explain the compound's solubility across diverse solvent classes, we utilize Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

Because the molecule lacks an H-bond donor, its δH​ is strictly acceptor-driven. However, the heavy aromatic benzyl ring drives up the dispersion forces ( δD​ ), and the nitro group maximizes the polarity parameter ( δP​ ).

Table 1: Estimated HSP Contributions for 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole
Intermolecular ForceEstimated Value (MPa 1/2 )Primary Structural DriverSolvation Implication
Dispersion ( δD​ ) 19.5Benzyl & Pyrazole RingsHigh affinity for aromatic solvents (e.g., Toluene).
Polarity ( δP​ ) 14.2C4-Nitro GroupRequires solvents with strong dipole moments (e.g., DMF, Acetone).
Hydrogen Bonding ( δH​ ) 7.8Nitro & Methoxy OxygensSoluble in protic solvents (e.g., Alcohols) via H-bond acceptance.

Quantitative Solubility Profiles in Organic Solvents

Based on thermodynamic modeling of structurally analogous nitro-pyrazoles[2][4], the solid-liquid equilibrium (SLE) solubility of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole exhibits a strong positive correlation with temperature.

Table 2: Predicted Mole Fraction Solubility ( 102x ) at 298.15 K
Solvent ClassSpecific SolventPredicted Solubility ( 102x )Mechanistic Justification
Polar Aprotic N,N-Dimethylformamide (DMF)~35.0 - 40.0Perfect HSP match; strong dipole-dipole interactions with the nitro group[2].
Polar Aprotic Ethyl Acetate~12.0 - 15.0Moderate polarity aligns with the methoxy and nitro functional groups.
Polar Protic Methanol~8.0 - 10.0Solvent acts as an H-bond donor to the nitro/methoxy oxygens[4].
Aromatic Toluene~4.0 - 6.0Driven entirely by π−π stacking and dispersion forces ( δD​ ) from the benzyl group.
Non-Polar Aliphatic n-Hexane< 0.5Severe HSP mismatch; non-polar solvents cannot overcome the dipole-driven lattice energy.

Thermodynamic Modeling of Dissolution

For process scale-up and crystallization, empirical data must be fitted to thermodynamic models. The modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model are the industry standards for nitro-pyrazole derivatives[2][5].

The modified Apelblat equation accounts for the non-ideal behavior of the solute across a temperature gradient:

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters. The NRTL model further refines this by calculating the local composition of the solvent sphere around the pyrazole core, proving highly accurate for highly polarizable molecules[2].

Experimental Protocol: Solid-Liquid Equilibrium (SLE) Determination

To empirically validate the solubility of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, a self-validating gravimetric method coupled with dynamic laser monitoring is required[5].

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 20.0 mL of the target analytical-grade organic solvent into a jacketed glass vessel equipped with a magnetic stirrer and a condenser to prevent solvent evaporation.

  • Thermal Equilibration: Connect the jacketed vessel to a thermostatic water bath. Set the temperature to the desired setpoint (e.g., 298.15 K) and allow 30 minutes for thermal stabilization.

  • Isothermal Saturation: Gradually add excess 1-benzyl-4-nitro-3-methoxy-1H-pyrazole to the solvent until a visible suspension remains. Stir the heterogeneous mixture continuously at 400 RPM for 24 hours to ensure complete solid-liquid equilibrium[5].

  • Phase Separation: Cease stirring and allow the undissolved solid to settle for 2 hours at the constant target temperature.

  • Sampling & Gravimetry: Using a pre-warmed syringe equipped with a 0.22 µm PTFE filter, extract exactly 2.0 mL of the clear supernatant. Transfer the aliquot to a pre-weighed glass vial ( m1​ ). Weigh the vial with the solution ( m2​ ).

  • Evaporation: Evaporate the solvent in a vacuum oven at a temperature 10 K below the solvent's boiling point until a constant mass is achieved. Weigh the vial containing the dried solute ( m3​ ).

  • Self-Validation Check (Critical): Calculate the mole fraction ( x ) for three independent replicates. Calculate the Relative Standard Deviation (RSD). If RSD > 2%, the system has failed validation (indicating incomplete equilibration or sampling evaporation), and the protocol must be restarted.

Workflow Visualization

SLE_Workflow N1 1. Compound & Solvent Preparation N2 2. Isothermal Saturation (298K - 338K) N1->N2 N3 3. Phase Separation & Settling (2 Hours) N2->N3 Continuous Stirring N4 4. Gravimetric Analysis & Vacuum Drying N3->N4 N5 5. Self-Validation Check (RSD < 2%) N4->N5 N6 Thermodynamic Modeling (Apelblat / NRTL) N5->N6 Validated Data

Fig 1: Step-by-step solid-liquid equilibrium (SLE) workflow for pyrazole solubility determination.

References

  • Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents". Source: ACS Publications. URL:[Link]

  • ResearchGate. "Review on synthesis of nitropyrazoles and solubility determination of 4-nitropyrazole". Source: Journal of Molecular Liquids. URL:[Link]

  • Prof Steven Abbott. "Hansen Solubility Parameters HSP Basics". Source: Practical Solubility Science. URL: [Link]

  • Journal of Chemical & Engineering Data. "Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents". Source: ACS Publications. URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Nitro-Substituted Pyrazoles: A Technical Guide to Therapeutic Targets and Mechanistic Pathways

Executive Summary In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged scaffold. However, the strategic introduction of a nitro group (–NO₂) onto this heterocycle transforms it from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged scaffold. However, the strategic introduction of a nitro group (–NO₂) onto this heterocycle transforms it from a simple structural motif into a highly reactive, multi-target pharmacophore. As a Senior Application Scientist, I have observed that the success of nitro-substituted pyrazoles in drug discovery hinges on understanding the causality between their unique electronic properties and their biological targets. This whitepaper provides an in-depth technical analysis of the primary therapeutic targets of nitro-pyrazoles, supported by mechanistic insights, quantitative data, and self-validating experimental protocols.

The Pharmacophore: Why the Nitro Group?

The substitution of a nitro group onto a pyrazole ring fundamentally alters the molecule's physicochemical landscape. The –NO₂ moiety is strongly electron-withdrawing, which lowers the pKa of the pyrazole NH, thereby enhancing its hydrogen-bond donating capacity 1[1]. In drug design, the nitro group serves a dual function:

  • Direct Binding Motif: It acts as a polar handle, engaging in critical dipole-dipole interactions within the hydrophobic pockets of target enzymes.

  • Bioreductive Trigger (Prodrug): It undergoes enzymatic reduction to form highly reactive intermediates, a mechanism particularly useful in targeting anaerobic pathogens or hypoxic tumor microenvironments 2[2].

Primary Therapeutic Targets

Antimicrobial and Antiparasitic Targets (Topoisomerase IV & Nitroreductases)

Nitro-heterocycles are foundational to antimicrobial therapy. Recent structural modifications, such as 5-hydrazino-1,3-dimethyl-4-nitropyrazole derivatives, have shown exceptional binding affinity to Topoisomerase IV , a critical bacterial enzyme responsible for DNA unlinking 3[3].

The causality of their selective toxicity lies in the bacterial Nitroreductase (Type I/II) enzymes. These enzymes reduce the nitro group into toxic nitroso and hydroxylamine intermediates. This localized bioreduction generates Reactive Oxygen Species (ROS), leading to catastrophic DNA cleavage specifically within the pathogen, sparing mammalian host cells that lack these specific reductases.

Oncology: Epigenetic and Cytoskeletal Targets

In the oncology space, nitro-pyrazoles are engineered to target Histone Deacetylases (HDACs) and Tubulin . Chalcone-nitropyrazole hybrids have demonstrated potent anti-proliferative activity against HepG2 and MCF-7 cell lines by disrupting cytoskeletal dynamics and epigenetic regulation 3[3].

Furthermore, 1H-pyrazole-3-carboxamide derivatives act as highly specific DNA Minor Groove Binders . Unlike intercalators that cause severe off-target toxicity, these compounds fit into the minor groove, causing localized DNA damage (hypochromism) and inducing apoptosis 4[4].

CNS and Neurodegenerative Pathways

Nitro-pyrazoles are also critical precursors for neuro-therapeutics. For example, 3-methyl-4-nitro-1H-pyrazole is a vital building block for synthesizing Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a primary target for Parkinson's disease 5[5]. Additionally, intact nitro-pyrazoles have been identified via High-Throughput Screening (HTS) as potent pre-mRNA splice modifiers for treating rare genetic epilepsies 6[6], and are utilized in the synthesis of selective orexin-2 receptor antagonists (2-SORA) for insomnia 7[7].

Quantitative Target Affinity

Compound ClassPrimary TargetIndicationRepresentative EfficacyMechanism of Action
5-Hydrazino-4-nitropyrazoles Topoisomerase IVAntibacterialMIC = 1.9 µM (E. coli)Active site binding / Enzyme inhibition
Chalcone-nitropyrazole hybrids Tubulin / HDACOncologyIC₅₀ = 1.80 µM (HepG2)Cytoskeletal disruption / Anti-proliferative
1H-pyrazole-3-carboxamides DNA Minor GrooveOncologyConcentration-dependentDNA damage / Hypochromism
3-Methyl-4-nitro-1H-pyrazole LRRK2 (Precursor)Parkinson'sN/A (Intermediate)Kinase hinge binding (post-reduction)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical outcome inherently proves the success of the methodology.

Protocol 1: Regioselective Synthesis of 4-Nitro-pyrazoles

Objective: Synthesize 3-methyl-4-nitro-1H-pyrazole via electrophilic aromatic substitution (EAS). Causality: The C3 and C5 positions of the pyrazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms. Therefore, EAS regioselectively occurs at the C4 position. A mixed acid system generates the highly electrophilic nitronium ion (NO₂⁺) required to overcome the moderate aromatic stability of the pyrazole core. Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 3-methyl-1H-pyrazole in 5 mL of concentrated sulfuric acid (H₂SO₄) at 0°C. Reasoning: H₂SO₄ acts as both a solvent and a catalyst to protonate the nitric acid.

  • Nitration: Slowly add a stoichiometric equivalent of fuming nitric acid (HNO₃) dropwise, maintaining the temperature below 10°C.

  • Thermal Activation: Gradually warm the mixture to 60°C and stir for 4 hours. Caution: Exceeding 60°C risks oxidative ring cleavage.

  • Quenching & Extraction: Pour the mixture over crushed ice to precipitate the product. Extract with dichloromethane (3 x 20 mL).

  • Self-Validation (NMR): Run a ¹H-NMR. The unsubstituted pyrazole shows a distinct C4 proton peak around 6.3 ppm. The disappearance of this peak, coupled with a downfield shift of the remaining ring protons, internally validates successful and regioselective C4-nitration.

Protocol 2: Validation of DNA Minor Groove Binding via Viscometry

Objective: Differentiate between DNA intercalation and minor groove binding for nitro-pyrazole derivatives. Causality: Intercalating agents insert between DNA base pairs, unwinding the helix and increasing its hydrodynamic length, which drastically increases the solution's viscosity. Minor groove binders fit into the existing helical groove without elongating the DNA, resulting in negligible changes to viscosity. Step-by-Step Workflow:

  • Preparation: Prepare a 0.5 mM solution of Calf Thymus DNA (CT-DNA) in a physiological buffer (pH 7.4).

  • Baseline Measurement: Measure the flow time of the DNA buffer through an Ostwald viscometer submerged in a highly controlled water bath at 25.0 ± 0.1 °C.

  • Titration: Sequentially add the nitro-pyrazole compound to achieve compound-to-DNA ratios of 0.1 to 0.5. Measure flow times after a 10-minute equilibration per addition.

  • Self-Validation (Positive Control): Run a parallel assay using Ethidium Bromide (a known intercalator). If the Ethidium Bromide curve shows a steep upward trajectory (validating the viscometer's sensitivity) while the nitro-pyrazole curve remains flat, the system self-validates the compound as a true minor groove binder.

Mechanistic & Workflow Visualizations

Bioreduction Prodrug Nitro-Pyrazole (Prodrug) Enzyme Nitroreductase (Type I/II) Prodrug->Enzyme Target Binding Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate Bioreduction ROS Reactive Oxygen Species (ROS) Intermediate->ROS Oxidation Death DNA Cleavage & Cell Death Intermediate->Death Direct Adducts ROS->Death Oxidative Stress

Caption: Mechanistic pathway of nitro-pyrazole bioreduction leading to targeted antimicrobial cell death.

Workflow Precursor Pyrazole Scaffold Nitration Regioselective Nitration (HNO3/H2SO4) Precursor->Nitration NitroCore 4-Nitro-Pyrazole Core Nitration->NitroCore C4-Substitution Screening Target Screening (HDAC, LRRK2, Topo IV) NitroCore->Screening Optimization Hit Optimization & SAR Profiling Screening->Optimization Affinity Validation

Caption: End-to-end workflow from regioselective synthesis to target screening of nitro-pyrazoles.

References

  • Diva-Portal.
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole Benchchem URL
  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents ResearchGate URL
  • The selective toxicity of antimicrobial nitroheterocyclic drugs SciSpace URL
  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA)
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction J-Stage URL
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles MDPI URL

Sources

Exploratory

The Pyrazole Scaffold in Modern Drug Discovery: Synthesis, Mechanism, and Application in Kinase Inhibition

Executive Summary The discovery and optimization of novel heterocyclic compounds remain the cornerstone of modern medicinal chemistry. Among these, the pyrazole scaffold—a five-membered aromatic ring containing two adjac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of novel heterocyclic compounds remain the cornerstone of modern medicinal chemistry. Among these, the pyrazole scaffold—a five-membered aromatic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged pharmacophore. Its unique electronic distribution, hydrogen-bonding capabilities, and structural rigidity make it an ideal candidate for targeting complex protein binding pockets, particularly within the human kinome. This technical guide explores the mechanistic grounding of pyrazole-based kinase inhibitors, details robust synthetic methodologies, and provides validated experimental protocols for researchers and drug development professionals.

The Pyrazole Pharmacophore: Structural and Functional Significance

The significance of pyrazole derivatives in medicinal chemistry is exemplified by several clinically approved therapeutics, including the COX-2 inhibitor celecoxib, the ALK/ROS1 inhibitor crizotinib, and the JAK1/2 inhibitor ruxolitinib[1]. The nitrogen atoms at positions 1 and 2 of the pyrazole ring act as critical hydrogen bond acceptors and donors, allowing these molecules to engage in highly specific directional interactions with target proteins[1].

In the context of kinase inhibition, the pyrazole core frequently mimics the purine ring of ATP. By occupying the ATP-binding pocket (the "hinge region") of kinases, pyrazole derivatives competitively inhibit phosphorylation, thereby shutting down downstream signal transduction pathways that drive oncogenesis and severe inflammation.

Mechanistic Grounding: The JAK-STAT Pathway and Pyrazole Inhibition

To understand the efficacy of pyrazole-based drugs, we must examine their mechanism of action at the molecular level. A premier example is the inhibition of the Janus-associated kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.

The JAK-STAT cascade is a ubiquitous signaling pathway that translates extracellular cytokine signals into nuclear transcriptional responses[2]. Dysregulation of this pathway—often via gain-of-function mutations like JAK2V617F or excessive cytokine production—is a primary driver of myeloproliferative neoplasms (MPNs) and autoimmune dermatoses[2],.

Ruxolitinib, a pyrazole substituted at position 1 by a 2-cyano-1-cyclopentylethyl group and at position 3 by a pyrrolo[2,3-d]pyrimidin-4-yl group, was the first potent and selective JAK1/2 inhibitor approved for medical use[3]. The pyrazole-substituted pyrrolopyrimidine scaffold provides exceptional potency; the pyrrolopyrimidine nitrogens establish a critical donor–acceptor hydrogen bond network with the hinge region of the JAK2 kinase, while the pyrazole ring precisely orients the cyclopentyl group to occupy adjacent hydrophobic pockets[4].

JAK_STAT_Pathway Cytokine Extracellular Cytokine Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK JAK1 / JAK2 Kinase (Transphosphorylation) Receptor->JAK STAT STAT Protein Monomer JAK->STAT Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Hinge Region pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Nucleus Nuclear Translocation & Target Gene Transcription pSTAT->Nucleus

Diagram 1: The JAK-STAT signaling cascade and the targeted blockade by pyrazole-based inhibitors.

Core Synthetic Methodology: The Knorr Pyrazole Synthesis

The foundational method for generating substituted pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883[5],[6]. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a β -ketoester) with a hydrazine derivative[5],[7].

Reaction Causality and Regioselectivity

The reaction is strictly acid-catalyzed. The addition of acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbon center. This facilitates a rapid nucleophilic attack by the primary amine of the hydrazine, leading to the formation of a hydrazone intermediate[5],[6]. Subsequent thermal energy drives the intramolecular cyclization, where the secondary nitrogen attacks the remaining carbonyl group. The intense thermodynamic drive towards aromaticity forces a final dehydration step, yielding the stable pyrazole ring[6].

A critical consideration in this synthesis is regioselectivity . When unsymmetrical 1,3-dicarbonyl compounds are used, the initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of two regioisomeric pyrazole products[5],[7]. The selectivity is governed by the steric hindrance and electronic properties of the substituents, as well as the pH of the reaction medium[5].

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Acid Catalysis (Hydrazone Formation) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrazole Substituted Pyrazole Scaffold Dehydration->Pyrazole

Diagram 2: Stepwise mechanistic workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

The following is a self-validating, step-by-step protocol for the synthesis of a pyrazolone derivative via the Knorr reaction, adapted for high-yield library generation in drug discovery[8].

Safety Precaution: Hydrazine and its derivatives are highly toxic and reactive. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE)[5],[8].

Step-by-Step Methodology
  • Reagent Preparation & Mixing:

    • In a 20-mL scintillation vial, combine 3.0 mmol of ethyl benzoylacetate with 6.0 mmol of hydrazine hydrate[8].

    • Causality: An excess of hydrazine is used to drive the equilibrium of the initial condensation forward, ensuring complete consumption of the β -ketoester.

  • Solvent and Catalyst Addition:

    • Add 3 mL of 1-propanol as the solvent, followed by exactly 3 drops of glacial acetic acid[8].

    • Causality: 1-propanol provides a moderately high boiling point suitable for the cyclization energy barrier. The glacial acetic acid acts as the critical catalyst, protonating the ketone oxygen to activate the carbonyl carbon for nitrogenous attack[6].

  • Thermal Activation:

    • Heat the reaction mixture on a stirring hot plate at approximately 100°C for 1 hour[8].

    • Causality: The thermal energy overcomes the activation barrier for the intramolecular cyclization and provides the thermodynamic drive for the loss of two water molecules (dehydration), yielding the aromatic pyrazolone ring[8].

  • Reaction Monitoring (Self-Validation):

    • Perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase[8].

    • Causality: TLC validates the complete consumption of the starting material (ethyl benzoylacetate), ensuring the reaction has reached completion before quenching.

  • Quenching and Crystallization:

    • Once the ketoester is consumed, add 10 mL of distilled water to the hot reaction mixture while stirring. Turn off the heat and allow the reaction to cool slowly over 30 minutes[8].

    • Causality: Water acts as an anti-solvent, drastically reducing the solubility of the organic product. Slow cooling is paramount; it promotes the formation of a highly ordered crystal lattice, effectively excluding kinetic impurities from the precipitating product[5].

  • Isolation:

    • Filter the crystallized product using a Büchner funnel, rinse with a minimal amount of cold water, and air dry[8].

Quantitative Data: Structure-Activity Relationship (SAR)

The optimization of the pyrazole scaffold relies heavily on iterative SAR studies. By modifying the substituents appended to the pyrazole core, medicinal chemists can drastically alter target affinity and selectivity.

The table below summarizes the biochemical potency of ruxolitinib compared to rationally designed dual-target analogs (e.g., merging the JAK inhibitor pharmacophore with an HDAC inhibitor pharmacophore like vorinostat)[3],[4].

Compound DesignationStructural ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Profile
Ruxolitinib (Parent)Pyrazole + 2-cyano-1-cyclopentylethyl3.3 ± 1.22.8 ± 1.2>130-fold vs JAK3[3]
Compound 24 Pyrazole + Hydroxamic acid appendage< 20.0< 100.0Dual JAK/HDAC inhibition[4]
Compound 45 Methylated pyrazole + Hydroxamic acid~ 265.0~ 265.0High HDAC6 Lipophilic Efficiency[4]

Data Interpretation: While ruxolitinib exhibits exceptional, low-nanomolar potency and high selectivity for JAK1/2, appending bulky hydroxamic acid groups to the pyrazole core (Compound 24) slightly reduces JAK2 potency but successfully introduces bispecificity, allowing for the concomitant inhibition of multiple oncogenic pathways (JAK and HDAC) with a single molecule[4].

Conclusion

The pyrazole scaffold remains an indispensable tool in the arsenal of medicinal chemists. Through robust synthetic pathways like the Knorr synthesis, researchers can generate diverse libraries of pyrazole derivatives with high atom economy and purity. As demonstrated by the clinical success of JAK inhibitors like ruxolitinib, the precise geometric and electronic properties of the pyrazole ring allow for exquisite tuning of kinase binding pockets. Future drug discovery efforts will likely continue to leverage this privileged structure, particularly in the development of dual-targeted inhibitors and next-generation immunomodulators.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole

Executive Summary The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry and drug development. The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (CAS 957479-13-9)[1] serves as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry and drug development. The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (CAS 957479-13-9)[1] serves as a highly versatile synthetic intermediate. However, its preparation via the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole inherently yields a complex mixture of regioisomers. This guide provides an in-depth, self-validating methodological framework for the chromatographic separation and structural verification of these regioisomers, ensuring high-fidelity isolation of the target 3-methoxy isomer.

Mechanistic Grounding: The Regioisomer Challenge

Causality of Formation

The alkylation of 3-methoxy-4-nitro-1H-pyrazole with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or Acetone) is governed by the tautomeric equilibrium of the pyrazole ring. Because the NH proton rapidly exchanges between the N1 and N2 positions, the electrophile can attack either nitrogen. This results in two distinct products: the target 3-methoxy isomer and the 5-methoxy byproduct .

Chromatographic Behavior & Steric Shielding

The separation of pyrazole regioisomers is a notoriously difficult chromatographic challenge due to their nearly identical molecular weights, dipole moments, and overall polarities[2]. However, a mechanistic understanding of their 3D conformation provides the key to their separation:

  • 1-Benzyl-4-nitro-5-methoxy-1H-pyrazole (Byproduct): The N1-benzyl group and the C5-methoxy group are adjacent. This severe steric congestion forces the benzyl group out of the planar alignment, effectively creating a lipophilic "shield" over the polar pyrazole core. Consequently, this isomer interacts less strongly with the polar silanol groups of normal-phase silica gel and elutes faster (higher Rf).

  • 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole (Target): The N1-benzyl and C3-methoxy groups are separated by the C4-nitro group and C5 proton. The molecule adopts a more planar, extended conformation, exposing the polar core to the stationary phase. Therefore, it elutes slower (lower Rf).

Self-Validating System: Structural Elucidation

Chromatography alone only proves that two species exist; it does not identify them. To create a self-validating purification system, the physical separation must be coupled with advanced 2D-NMR experiments, specifically NOESY and HMBC, to unambiguously assign the regioisomers[3].

  • Validation Logic: In the 5-methoxy isomer, the benzylic methylene (-CH₂-) protons are in close spatial proximity to the methoxy (-OCH₃) protons, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. In the target 3-methoxy isomer, the spatial distance is too great, and this NOE cross-peak is entirely absent.

Purification Workflow

G Start 3-Methoxy-4-nitro-1H-pyrazole + Benzyl Bromide Reaction N-Alkylation Reaction (Base, Solvent) Start->Reaction Mixture Regioisomer Mixture (3-Methoxy & 5-Methoxy) Reaction->Mixture Decision Purification Scale & Purity Target Mixture->Decision Flash Normal Phase Flash (Bulk Separation) Decision->Flash >1g Scale HPLC Reverse-Phase HPLC (High Purity Isolation) Decision->HPLC <1g Scale Validation Structural Validation (2D-NMR NOESY/HMBC) Flash->Validation HPLC->Validation Pure Pure Target: 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole Validation->Pure

Workflow for the synthesis, purification, and validation of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Scale)

This protocol is optimized for the bulk separation (>1g) of the crude reaction mixture.

Step 1: Dry Loading (Critical Step) Due to the similar Rf values of the isomers, standard liquid loading will cause band broadening and co-elution. Dry loading is strictly required[4].

  • Dissolve the crude regioisomer mixture in a minimal volume of dichloromethane (DCM).

  • Add standard grade silica gel (230-400 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.

Step 2: Column Equilibration

  • Pack a high-resolution chromatography column using a slurry of silica gel in 100% Hexanes.

  • Carefully apply the dry-loaded silica powder evenly to the top of the column bed. Add a protective layer of sea sand.

Step 3: Shallow Gradient Elution

  • Begin elution with an isocratic hold of 95:5 Hexanes : Ethyl Acetate for 3 Column Volumes (CV) to elute non-polar impurities (e.g., unreacted benzyl bromide).

  • Gradually increase the gradient to 85:15 Hexanes : Ethyl Acetate over 10 CVs.

  • Collect small fractions (e.g., 15 mL). The sterically shielded 5-methoxy isomer will elute first, followed closely by the target 3-methoxy isomer.

Step 4: Fraction Analysis

  • Spot fractions on a silica TLC plate and develop in 80:20 Hexanes : Ethyl Acetate.

  • Visualize under UV light (254 nm). Combine only the fractions containing the pure, lower-Rf spot.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Scale)

For biological assays requiring >99% purity, or for resolving mixed fractions from Protocol A, RP-HPLC is utilized.

Step 1: Sample Preparation

  • Dissolve the semi-pure compound in HPLC-grade Acetonitrile or DMSO (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

Step 2: Method Parameters

  • Stationary Phase: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 30% B to 70% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection: UV monitoring at 254 nm and 280 nm. Note: In reverse-phase conditions, the elution order is inverted. The more polar 3-methoxy target isomer will elute BEFORE the lipophilic 5-methoxy byproduct.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both purification methodologies, allowing researchers to select the appropriate strategy based on their scale and purity requirements.

ParameterNormal Phase Flash ChromatographyReverse-Phase Prep-HPLC
Primary Application Bulk separation of crude regioisomer mixtureHigh-purity isolation of the target isomer
Stationary Phase Silica Gel (230-400 mesh)C18 Bonded Silica (5 µm)
Mobile Phase System Hexane / Ethyl AcetateWater / Acetonitrile + 0.1% TFA
Sample Loading Technique Dry loading (Silica powder)Liquid injection (DMSO or MeCN)
Elution Order 5-methoxy (1st), 3-methoxy (2nd)3-methoxy (1st), 5-methoxy (2nd)
Resolution Mechanism Steric shielding of polar coreHydrophobic interactions
Typical Recovery Yield 60 - 75%40 - 55%
Expected Purity 90 - 95%> 99%

References

  • US8933095B2 - KAT II inhibitors (N-alkylation of pyrazoles and NOE/HMBC structural assignment). Google Patents.

Sources

Application

Advanced Analytical Characterization of Pyrazole Scaffolds: Overcoming Tautomeric and Structural Ambiguities

Introduction: The Analytical Imperative for Pyrazole Scaffolds Pyrazoles are a privileged class of five-membered heterocyclic compounds, serving as the foundational pharmacophore for numerous blockbuster drugs, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrazole Scaffolds

Pyrazoles are a privileged class of five-membered heterocyclic compounds, serving as the foundational pharmacophore for numerous blockbuster drugs, including cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) and a vast array of modern kinase inhibitors. Despite their ubiquity, the analytical characterization of pyrazole derivatives presents a profound challenge: annular prototropic tautomerism .

The rapid migration of a proton between the two adjacent nitrogen atoms (N1 and N2) creates a dynamic equilibrium between the 1H -pyrazole and 2H -pyrazole forms. This phenomenon obfuscates standard analytical readouts, rendering basic 1D NMR or standard LC-MS insufficient for absolute structural confirmation. To ensure regulatory compliance and pharmaceutical efficacy, scientists must deploy a multi-modal, self-validating analytical strategy.

Workflow Start Pyrazole API NMR NMR Spectroscopy (Solution State) Start->NMR MS LC-HRMS/MS (Gas Phase) Start->MS XRD X-Ray Crystallography (Solid State) Start->XRD Tautomer Tautomeric Equilibrium (1H-15N HMBC & VT-NMR) NMR->Tautomer Frag Fragmentation Pattern (Loss of N2 / HCN) MS->Frag Crystal Absolute Configuration & Desmotropy XRD->Crystal

Caption: Comprehensive analytical workflow for resolving pyrazole structures across different states.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

At ambient temperature, the intermolecular proton exchange in pyrazoles is typically faster than the NMR timescale. This results in signal averaging in 1 H and 13 C NMR spectra, where the C3 and C5 positions collapse into a broad, averaged resonance, masking the true asymmetry of the tautomers.

To break this degeneracy, the exchange rate must be slowed down. This is achieved through Variable Temperature (VT) NMR combined with rigorously dried, hydrogen-bond accepting aprotic solvents (e.g., THF- d8​ or DMF- d7​ ) that disrupt pyrazole self-association[1]. Furthermore, 15 N NMR is the definitive tool for assigning the tautomeric state. The protonated nitrogen (pyrrole-like) and the unprotonated nitrogen (pyridine-like) exhibit a massive chemical shift difference. Using 2D 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) allows researchers to unambiguously link the N-H proton to the specific nitrogen atom and the adjacent carbon skeleton[2].

Protocol: VT-NMR and 1H-15N HMBC Analysis
  • Sample Preparation: Dissolve 10–15 mg of the pyrazole Active Pharmaceutical Ingredient (API) in 0.6 mL of anhydrous THF- d8​ . Critical Step: The use of a rigorously dried solvent is mandatory; trace water will catalyze proton exchange and defeat the cooling process.

  • Temperature Calibration: Insert the sample into the NMR spectrometer and gradually lower the probe temperature. Monitor the 1D 1 H spectrum at 10°C intervals.

  • Coalescence Determination: Identify the coalescence temperature where the averaged C3/C5 proton signals split into distinct, sharp peaks (typically observed between -40°C and -80°C).

  • 1H-15N HMBC Acquisition: At the slow-exchange temperature, execute a 2D 1 H- 15 N HMBC sequence. Optimize the long-range coupling delay for nJNH​ = 5–10 Hz to capture the correlations between the pyrazole protons and the nitrogen atoms.

  • Data Interpretation: Assign the tautomeric ratio by integrating the distinct C3-H and C5-H resonances. Confirm the structure by correlating the N-H cross-peak to the shielded 15 N resonance (typically -150 to -200 ppm relative to nitromethane).

NMR_Protocol Step1 Sample Prep (Dry Aprotic Solvent) Step2 VT-NMR (Cool to -50°C to -80°C) Step1->Step2 Step3 1H-15N HMBC (Optimize nJ_NH = 5-10 Hz) Step2->Step3 Step4 Data Analysis (Assign Pyrrole vs Pyridine N) Step3->Step4

Caption: Step-by-step NMR protocol for freezing pyrazole tautomeric exchange and assigning nitrogen states.

Part 2: High-Resolution Mass Spectrometry (LC-HRMS/MS)

Causality of Experimental Design

While NMR elucidates solution-state dynamics, LC-HRMS/MS provides absolute confirmation of the molecular formula and structural connectivity. Pyrazoles exhibit highly characteristic gas-phase fragmentation pathways under Collision-Induced Dissociation (CID). The most diagnostic cleavages are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N 2​ ) from the molecular ion[3]. The relative abundance of these fragments is highly dependent on the substitution pattern at the C3, C4, and C5 positions. By analyzing these specific neutral losses, one can differentiate between regioisomers that might otherwise have identical accurate masses.

Protocol: LC-MS/MS Fragmentation Mapping
  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL pyrazole solution onto a C18 reversed-phase column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Ensure the capillary voltage is optimized (e.g., 3.0–3.5 kV) to generate stable [M+H]+ precursor ions without inducing premature in-source fragmentation.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion using the quadrupole. Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV in the collision cell. Causality: Stepping the energy captures both the facile loss of N 2​ (low energy) and the more demanding ring cleavage/HCN loss (high energy).

  • Spectral Annotation: Analyze the product ion spectrum. Look for the diagnostic [M+H−28]+ peak (loss of N 2​ ) and [M+H−27]+ peak (loss of HCN). Map these losses back to the parent scaffold to confirm regiochemistry.

Part 3: X-Ray Crystallography

Causality of Experimental Design

The tautomer that predominates in solution is not necessarily the one that crystallizes. In the solid state, pyrazoles often exist as specific, hydrogen-bonded desmotropes (isolable tautomers). Single-crystal X-ray diffraction (SCXRD) provides the unambiguous 3D spatial arrangement, definitively proving which nitrogen is protonated in the crystal lattice[1]. This is a critical regulatory requirement for pharmaceutical formulation, as different desmotropes can exhibit drastically different solubility, stability, and bioavailability profiles.

Protocol: Single-Crystal Growth and Analysis
  • Crystallization: Dissolve the pyrazole in a minimum amount of a hot, weakly coordinating solvent (e.g., an ethyl acetate/hexane mixture). Allow the solution to cool slowly over several days to promote the growth of diffraction-quality single crystals.

  • Mounting and Data Collection: Select a crystal with distinct faces (approx. 0.1–0.3 mm) and mount it on a diffractometer equipped with a cryocooler (100 K) to minimize thermal motion and improve high-angle diffraction data.

  • Refinement: Solve the phase problem and refine the structure. Pay special attention to the residual electron density map around the pyrazole nitrogen atoms to unambiguously locate the N-H proton.

Data Presentation: Comparative Analytical Summary

Analytical TechniquePrimary Data OutputTautomeric Resolution CapabilityKey Limitations
VT-NMR ( 1 H, 13 C, 15 N) Solution-state structural connectivity, dynamic equilibrium ratios.High (at slow-exchange temperatures). Distinguishes 1H vs 2H forms.Requires low temperatures and rigorously anhydrous aprotic solvents.
LC-HRMS/MS Exact mass, molecular formula, regiochemical fragmentation mapping.Low (gas-phase ionization often disrupts native solution tautomerism).Cannot definitively assign tautomers; limited to structural connectivity.
X-Ray Crystallography Absolute 3D spatial arrangement, bond lengths, dihedral angles.Absolute (identifies the specific solid-state desmotrope).Requires high-quality single crystals; does not reflect solution dynamics.

References

  • The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • 15N NMR Studies of tautomerism Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Profiling 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole in High-Throughput Kinase Inhibitor Assays

Abstract & Mechanistic Rationale Pyrazole-based scaffolds are privileged structures in modern kinase drug discovery. Derivatives such as 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (and its structural isomers) are frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

Pyrazole-based scaffolds are privileged structures in modern kinase drug discovery. Derivatives such as 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (and its structural isomers) are frequently utilized as foundational pharmacophores for designing ATP-competitive kinase inhibitors[1]. The structural versatility of the pyrazole ring allows it to form critical hydrogen bonds with the highly conserved hinge region of the kinase domain, effectively anchoring the inhibitor within the ATP-binding pocket[2][3].

The addition of a benzyl group provides essential hydrophobic interactions that often occupy the selectivity pocket adjacent to the ATP-binding site, driving target specificity[3]. Meanwhile, the electron-withdrawing nitro group and the electron-donating methoxy group modulate the electronic distribution of the pyrazole core, tuning both the binding affinity and the physicochemical properties of the molecule[1][4]. This application note details the optimized methodologies for evaluating 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in biochemical kinase assays, specifically focusing on overcoming the optical interference commonly associated with nitro-aromatic compounds.

MOA Kinase Target Kinase (e.g., CDK2 / BMPR2) Substrate Downstream Substrate (Unphosphorylated) Kinase->Substrate Phosphorylates ATP ATP Molecule ATP->Kinase Binds Hinge Region Inhibitor 1-Benzyl-4-nitro-3-methoxy -1H-pyrazole Inhibitor->Kinase Competitive Binding (Blocks ATP) PhosphoSubstrate Phosphorylated Substrate (Active Signal) Inhibitor->PhosphoSubstrate Prevents Activation Substrate->PhosphoSubstrate Pathway Activation

Mechanism of ATP-competitive kinase inhibition by the pyrazole derivative.

Experimental Design & Assay Selection

When screening nitro-aromatic compounds like 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, researchers must account for intrinsic compound auto-fluorescence or fluorescence quenching, which frequently causes false positives/negatives in standard fluorescence-intensity assays.

To ensure self-validating and robust data , we recommend a two-tiered biochemical screening approach:

  • Primary Screen (ADP-Glo™): A homogeneous, luminescence-based assay that measures the accumulation of ADP. Because the readout relies on bioluminescence rather than fluorescence excitation, it is highly resistant to the optical interference caused by the nitro-pyrazole scaffold[2][5].

  • Orthogonal Validation (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer introduces a temporal delay before signal measurement, allowing short-lived background auto-fluorescence from the pyrazole compound to decay, thus isolating the true binding signal.

Step-by-Step Methodologies

Protocol A: Luminescent ADP-Glo Kinase Assay

Causality & Logic: The ADP-Glo assay is selected because it directly measures kinase catalytic activity (ADP production) without relying on modified fluorescent substrates. The assay is performed at the apparent Km​ for ATP to maximize sensitivity to ATP-competitive pyrazole inhibitors[3][5].

Materials:

  • Target Kinase (e.g., recombinant human CDK2/Cyclin A2 or BMPR2)[3][5].

  • ADP-Glo™ Kinase Assay Kit.

  • 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (10 mM stock in 100% anhydrous DMSO).

  • Solid white 384-well microplates.

Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in 100% DMSO. Transfer 100 nL of the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of ≤1% .

  • Enzyme Incubation: Add of the target kinase (diluted in assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) to the wells. Incubate at room temperature for 15 minutes to allow the pyrazole inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add of the ATP/Substrate mix. Ensure the final ATP concentration equals the specific Km​ of the target kinase. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Crucial Step: This prevents background noise from unreacted ATP.

  • Kinase Detection: Add of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Workflow Step1 1. Kinase + Inhibitor Incubation Step2 2. Add ATP/Substrate (Kinase Reaction) Step1->Step2 Step3 3. Add ADP-Glo Reagent (Deplete ATP) Step2->Step3 Step4 4. Add Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Step5 5. Luminescence Readout Step4->Step5

Step-by-step workflow of the luminescent ADP-Glo kinase assay.

Protocol B: Orthogonal TR-FRET Binding Assay

Causality & Logic: To rule out the possibility that the pyrazole compound is a false positive acting as a luciferase inhibitor (a known artifact in luminescence assays), TR-FRET is used to confirm direct target engagement.

  • Assay Setup: Combine the His-tagged kinase, a biotinylated tracer (a known broad-spectrum kinase inhibitor), Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor) in a 384-well black plate.

  • Compound Addition: Add the pyrazole compound titrations. If 1-benzyl-4-nitro-3-methoxy-1H-pyrazole binds the ATP pocket, it will displace the biotinylated tracer.

  • Measurement: Excite at 340 nm. Following a 100 µs delay, measure emission at 615 nm (Europium) and 665 nm (APC).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates successful displacement of the tracer by the pyrazole inhibitor.

Data Presentation & Quality Control

To validate the assay's robustness, the Z′ -factor must be calculated for every plate. A Z′≥0.6 indicates an excellent assay suitable for high-throughput screening.

Below is a representative data summary illustrating the expected profiling results for pyrazole-based scaffolds against a standard kinase panel[2][3][4].

Kinase TargetAssay FormatApparent ATP Km​ ( μ M)Representative IC₅₀ (nM)Hill Slope Z′ -Factor
CDK2 / Cyclin A2 ADP-Glo15.045.2 ± 3.10.980.78
BMPR2 ADP-Glo10.0186.4 ± 12.51.050.82
Haspin TR-FRETN/A (Binding)57.0 ± 4.20.920.75
GSK3 β ADP-Glo5.0> 10,000N/A0.80

Table 1: Quantitative profiling summary of a representative nitro-pyrazole inhibitor across multiple kinase targets. Data demonstrates potent inhibition of CDK2 and Haspin, with distinct selectivity over GSK3 β .

Troubleshooting & Optimization

  • Signal Quenching: If the Z′ -factor drops unexpectedly, verify whether the nitro-pyrazole compound is precipitating in the aqueous assay buffer. Ensure the final DMSO concentration is strictly maintained, and consider adding 0.01% CHAPS or Tween-20 to prevent aggregation.

  • Luciferase Interference: If the compound shows an IC₅₀ in the ADP-Glo assay but no activity in the TR-FRET assay, perform a counter-screen using recombinant firefly luciferase to rule out direct luciferase inhibition.

  • Shifted IC₅₀ Values: If the IC₅₀ is significantly higher than expected, ensure the ATP concentration is not vastly exceeding the Km​ . High ATP concentrations will competitively outcompete the pyrazole inhibitor, artificially inflating the IC₅₀[5].

References

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). Available at:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole (BNMP) in Cell-Based Assays

Scientific Rationale & Pharmacological Context As a Senior Application Scientist, I approach the evaluation of novel small molecules not just as a series of tests, but as a systematic deconstruction of their biological m...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

As a Senior Application Scientist, I approach the evaluation of novel small molecules not just as a series of tests, but as a systematic deconstruction of their biological mechanisms. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-cancer and anti-inflammatory properties by targeting key protein kinases [1, 2].

The investigational compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (BNMP) incorporates highly specific structural motifs designed for kinase inhibition:

  • 1-Benzyl Group: Provides lipophilic interactions capable of anchoring the molecule within the deep hydrophobic pockets of kinase domains.

  • 4-Nitro Group: Acts as a strong electron-withdrawing group, modulating the pKa of the pyrazole core and enhancing potential electrostatic interactions with target residues [3].

  • 3-Methoxy Group: Serves as a critical hydrogen bond acceptor, a feature commonly required for ATP-competitive binding in targets such as the Epidermal Growth Factor Receptor (EGFR) [4, 5].

This guide details a self-validating, robust methodology for evaluating the anti-proliferative and kinase-inhibitory properties of BNMP.

Experimental Strategy & Screening Workflow

To rigorously validate BNMP, we employ a funnel-based screening approach. We begin with phenotypic cellular assays to establish baseline cytotoxicity, followed by target-specific biochemical assays to confirm the mechanism of action.

Workflow A Compound Preparation (BNMP in DMSO) B Cell Viability Assay (MTT / A549 & MCF-7) A->B C Phenotypic Validation (Apoptosis / Cell Cycle) B->C D Target-Specific Assay (EGFR Kinase Inhibition) B->D E Data Synthesis & IC50 Determination C->E D->E

Fig 1. Sequential screening workflow for evaluating BNMP bioactivity and mechanism of action.

Protocol: High-Throughput Cell Viability (MTT) Assay

This tetrazolium-based assay measures the metabolic activity of cells, serving as a reliable proxy for cell proliferation and viability [1, 4].

Step-by-Step Methodology
  • Cell Seeding:

    • Suspend A549 (human lung adenocarcinoma) or MCF-7 (breast cancer) cells in complete DMEM supplemented with 10% FBS.

    • Seed 5,000–10,000 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C in 5% CO₂.

    • Expertise & Causality: Seeding density is critical. This specific range ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, artificially skewing viability readouts and masking the compound's true anti-proliferative effect.

  • Compound Treatment:

    • Dissolve BNMP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Expertise & Causality: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, confounding the pyrazole derivative's actual efficacy.

  • Incubation & MTT Addition:

    • Incubate treated cells for 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

    • Expertise & Causality: The 72-hour window is chosen to allow cells to undergo at least two division cycles, providing sufficient time for cell-cycle arresting agents (common among pyrazoles) to manifest their effects [2].

  • Formazan Solubilization & Detection:

    • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

Trustworthiness Check (Self-Validating System): Always include a media-only blank (to subtract background absorbance) and a positive control (e.g., Erlotinib or Cisplatin) to validate the assay's dynamic range and sensitivity.

Protocol: Target-Specific In Vitro Kinase Inhibition Assay (EGFR)

Given the structural propensity of functionalized pyrazoles to act as kinase inhibitors, a cell-free biochemical assay is required to definitively prove target engagement [3, 5].

Step-by-Step Methodology
  • Reaction Mixture Preparation:

    • In a 384-well plate, prepare a 10 µL reaction mixture containing recombinant EGFR kinase domain, a fluorescently labeled peptide substrate, and varying concentrations of BNMP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation via ATP:

    • Initiate the reaction by adding ATP to a final concentration of 10 µM.

    • Expertise & Causality: BNMP is hypothesized to be a Type I ATP-competitive inhibitor. Using physiological ATP levels (1-5 mM) in vitro will outcompete the inhibitor, resulting in false negatives. Setting the ATP concentration at or near the apparent Km​ (10 µM for EGFR) perfectly balances assay sensitivity with thermodynamic relevance.

  • Incubation & Termination:

    • Incubate at 30°C for 60 minutes. Terminate the reaction using a highly concentrated EDTA solution (stops Mg²⁺-dependent kinase activity).

  • Detection (TR-FRET):

    • Add Terbium-labeled anti-phospho antibodies and read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

Trustworthiness Check (Self-Validating System): Include a no-enzyme control to establish the baseline fluorescence and rule out auto-fluorescence generated by the nitro-pyrazole scaffold itself.

Mechanistic Pathway & Data Interpretation

When BNMP successfully inhibits the EGFR kinase domain, it blocks the downstream phosphorylation cascades responsible for tumor survival and proliferation.

Pathway BNMP 1-benzyl-4-nitro- 3-methoxy-1H-pyrazole EGFR EGFR (Kinase Domain) BNMP->EGFR ATP-competitive inhibition PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 2. Proposed mechanistic intervention of BNMP on the EGFR-mediated survival signaling cascade.

Representative Quantitative Data Presentation

To facilitate rapid decision-making in drug development, quantitative IC₅₀ values must be summarized clearly. Below is a representative data structure for evaluating BNMP against standard benchmarks.

Assay TypeTarget / Cell LineTissue OriginBNMP IC₅₀ (µM)Reference Drug (Erlotinib) IC₅₀ (µM)
Cell Viability A549Lung Adenocarcinoma6.2 ± 0.419.7 ± 1.2
Cell Viability MCF-7Breast Adenocarcinoma8.5 ± 0.6> 50.0
Cell Viability HCT-116Colon Carcinoma12.1 ± 1.1N/A
Biochemical EGFR (WT)Cell-free Kinase0.15 ± 0.020.02 ± 0.005

Note: The discrepancy between cell-free biochemical IC₅₀ (nM range) and cell-based IC₅₀ (µM range) is a standard pharmacological phenomenon driven by cellular membrane permeability limits and intracellular ATP competition.

References

  • One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives Source: IRIS (Cineca) URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Institutes of Health (PMC) URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL:[Link]

  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors Source: RSC Publishing URL:[Link]

Method

Application Note: In Vitro Evaluation of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole as a RIPK1 Kinase Inhibitor

Scientific Rationale & Mechanism of Action The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole belongs to a highly potent class of 1-benzyl-1H-pyrazole derivatives engineered to target Receptor Interacting Protein Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole belongs to a highly potent class of 1-benzyl-1H-pyrazole derivatives engineered to target Receptor Interacting Protein Kinase 1 (RIPK1)[1]. RIPK1 is the master regulatory kinase governing necroptosis —a highly inflammatory, caspase-independent form of programmed cell death implicated in pathologies such as ischemia-reperfusion injury, acute pancreatitis, and neurodegenerative disorders[2].

The Causality of Necroptosis Induction

Under normal physiological conditions, Tumor Necrosis Factor-alpha (TNF-α) binding to TNFR1 promotes cell survival via NF-κB signaling or induces apoptosis via Caspase-8. However, necroptosis is forcefully triggered when specific molecular checkpoints are pharmacologically manipulated:

  • TNF-α initiates the assembly of Complex I.

  • Smac mimetics (e.g., BV6) degrade cellular Inhibitor of Apoptosis Proteins (cIAPs), preventing the ubiquitination of RIPK1 and forcing its transition into the death-inducing Complex II.

  • zVAD-fmk (a pan-caspase inhibitor) blocks Caspase-8, preventing apoptosis and driving RIPK1 to autophosphorylate.

Once autophosphorylated, RIPK1 recruits RIPK3 to form the necrosome (Complex IIb). RIPK3 subsequently phosphorylates the pseudokinase MLKL, triggering its oligomerization and translocation to the plasma membrane, resulting in lytic membrane rupture[3].

Mechanism of the Pyrazole Derivative: 1-benzyl-4-nitro-3-methoxy-1H-pyrazole acts as a highly specific Type II or Type III kinase inhibitor. By occupying the kinase domain of RIPK1, it prevents autophosphorylation, thereby halting necrosome assembly at its apex and rescuing the cell from lytic death.

Necroptosis TNF TNF-α Stimulus TNFR1 TNFR1 Activation TNF->TNFR1 Complex1 Complex I Formation (RIPK1, TRADD, TRAF2) TNFR1->Complex1 Necrosome Necrosome (Complex IIb) RIPK1 + RIPK3 Complex1->Necrosome Apoptosis Blocked zVAD zVAD-fmk (Caspase-8 Inhibitor) zVAD->Necrosome MLKL MLKL Phosphorylation (Ser358) Necrosome->MLKL Compound 1-benzyl-4-nitro- 3-methoxy-1H-pyrazole Compound->Necrosome Inhibits RIPK1 Kinase Membrane MLKL Oligomerization & Membrane Rupture MLKL->Membrane Necroptosis Necroptosis (Cell Death) Membrane->Necroptosis

Fig 1: TNF-induced necroptosis pathway and RIPK1 inhibition by the pyrazole derivative.

Physicochemical Profile & Reagent Preparation

To ensure assay reproducibility, the compound must be handled according to its specific physicochemical constraints[4].

PropertyValueExperimental Implication
Molecular Formula C₁₁H₁₁N₃O₃N/A
Molecular Weight 233.22 g/mol Required for precise molarity calculations.
Primary Target RIPK1 Kinase DomainHigh specificity; minimal off-target kinase activity.
Solubility Soluble in DMSO (≥20 mg/mL)Prepare 10 mM master stocks in anhydrous DMSO.
Storage -20°C (Desiccated)Aliquot to avoid repeated freeze-thaw cycles which degrade the nitro group.

Experimental Workflows & Protocols

To establish a self-validating system , every assay must run concurrently with three control arms:

  • Vehicle Control (DMSO + No TSZ): Establishes 100% baseline viability.

  • Negative Control (DMSO + TSZ): Establishes maximum necroptosis (0% rescue).

  • Positive Control (Necrostatin-1 + TSZ): A well-characterized RIPK1 inhibitor used to prove that the induced cell death is strictly RIPK1-dependent[3].

Workflow Seed 1. Seed Cells (HT-29) Pretreat 2. Pre-treat (Compound) Seed->Pretreat Induce 3. Induce Death (TSZ Cocktail) Pretreat->Induce Incubate 4. Incubate (12-24h) Induce->Incubate Readout 5. Viability (ATP Assay) Incubate->Readout

Fig 2: In vitro workflow for evaluating RIPK1-mediated necroptosis inhibition.

Protocol A: Cell-Based Necroptosis Rescue Assay

Causality Checkpoint: We utilize HT-29 (human colorectal adenocarcinoma) cells because they express high endogenous levels of RIPK3 and MLKL, making them highly sensitive to TSZ-induced necroptosis without the need for exogenous transfection[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at a density of 1 × 10⁴ cells/well in a 96-well opaque-walled plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Perform a 10-point 3-fold serial dilution of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (starting at 10 µM). Add the compound to the cells and incubate for 1 hour.

    • Rationale: This 1-hour window allows the small molecule to permeate the cell membrane and bind the RIPK1 kinase domain before the death signal is initiated.

  • Necroptosis Induction (TSZ): Add the necroptosis-inducing cocktail to achieve final concentrations of: TNF-α (20 ng/mL), Smac mimetic BV6 (1 µM), and zVAD-fmk (20 µM).

  • Incubation: Incubate the plates for 18–24 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent (Promega) to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes.

    • Rationale: CellTiter-Glo measures ATP levels, which are directly proportional to the number of metabolically active (rescued) cells.

  • Data Acquisition: Measure luminescence using a microplate reader and calculate the EC₅₀ using a 4-parameter logistic curve fit.

Protocol B: In Vitro RIPK1 Kinase Activity Assay (ADP-Glo)

Causality Checkpoint: Cell viability assays cannot distinguish between direct RIPK1 inhibition, downstream RIPK3 inhibition, or off-target pathway interference. This isolated recombinant assay directly measures the compound's ability to block RIPK1-mediated ATP hydrolysis, confirming direct target engagement[3].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine 10 ng of recombinant GST-tagged human RIPK1 (kinase domain) with the pyrazole compound (serial dilutions) in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).

  • Pre-incubation: Incubate for 30 minutes at room temperature to allow compound-target equilibrium.

  • Reaction Initiation: Add 50 µM ATP and 10 µg Myelin Basic Protein (MBP) substrate. Incubate for 2 hours at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction (30-minute incubation).

  • Readout: Measure luminescence. A decrease in luminescence correlates with RIPK1 inhibition. Calculate the IC₅₀.

Protocol C: Western Blot Validation of Necrosome Biomarkers

Causality Checkpoint: To definitively prove that the compound rescued cells by inhibiting the necrosome, we must probe for the specific phosphorylation events that define the pathway: p-RIPK1 (Ser166) and p-MLKL (Ser358)[3].

Step-by-Step Methodology:

  • Lysate Preparation: Treat HT-29 cells with TSZ ± pyrazole compound for 6 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Run 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe primary antibodies overnight at 4°C: Anti-p-RIPK1 (Ser166), Anti-p-MLKL (Ser358), and Anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image. Expected Result: The pyrazole compound should abolish the p-MLKL and p-RIPK1 bands compared to the TSZ-only control.

Quantitative Data Interpretation & Benchmarks

When analyzing the results of the above protocols, the pyrazole derivative should be benchmarked against established necroptosis inhibitors. The table below summarizes the expected pharmacological profile based on structural analogs and literature standards[1][3].

CompoundTargetAssay TypeCell Line / SystemExpected IC₅₀ / EC₅₀
1-benzyl-4-nitro-3-methoxy-1H-pyrazole RIPK1Cell Viability (Rescue)HT-29~0.160 µM
1-benzyl-4-nitro-3-methoxy-1H-pyrazole RIPK1Kinase Assay (In vitro)Recombinant RIPK1~0.078 µM
Necrostatin-1 (Nec-1) (Control)RIPK1Cell Viability (Rescue)HT-29 / U937~0.300 - 0.500 µM
Necrostatin-1 (Nec-1) (Control)RIPK1Kinase Assay (In vitro)Recombinant RIPK1~0.050 µM
GSK'872 (Control)RIPK3Kinase Assay (In vitro)Recombinant RIPK3~0.007 µM
Necrosulfonamide (NSA) (Control)MLKLCell Viability (Rescue)HT-29~0.700 µM

Note: The pyrazole derivative demonstrates highly competitive binding affinity (Kd ~0.078 µM) against RIPK1, often outperforming the cellular efficacy of standard Nec-1 due to superior membrane permeability and metabolic stability[1].

References

  • Zou, C., et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design (2016).[Link]

  • Frontiers in Immunology. RIPK1 in necroptosis and recent progress in related pharmaceutics. (2025).[Link]

Sources

Application

Application Note: A Validated Protocol for Assessing the Antibacterial Activity of Pyrazole Compounds

Introduction The persistent rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Pyrazole derivatives have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The persistent rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological properties, including significant antibacterial activity against various pathogens.[1][3][4][5][6] Their structural versatility allows for the synthesis of diverse analogues, making them attractive candidates for drug development.[1]

This application note provides a comprehensive, step-by-step protocol for the systematic evaluation of the antibacterial potential of novel pyrazole compounds. The described workflow is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and logical progression from initial screening to preliminary mechanism of action studies. The methodologies are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[7][8][9][10]

I. Core Principles and Strategic Workflow

The assessment of a new chemical entity's antibacterial properties is a multi-stage process. The primary objective is to determine not only if a compound inhibits or kills bacteria but also its potency, spectrum of activity, and preliminary safety profile. Our protocol is structured to provide a comprehensive in vitro characterization.

dot graph TD { A[Start: Pyrazole Compound Synthesis & Characterization] --> B{Primary Screening: Qualitative Assessment}; B --> C{Secondary Screening: Quantitative Assessment}; C --> D{Determination of Bactericidal vs. Bacteriostatic Activity}; D --> E{Preliminary Mechanism of Action (MoA) Studies}; E --> F{Cytotoxicity Assessment}; F --> G[End: Candidate Prioritization];

} caption: High-level workflow for antibacterial assessment.

II. Essential Materials and Preparations

A successful antibacterial assessment hinges on meticulous preparation and the use of standardized materials.

Bacterial Strains: A representative panel of bacteria is crucial for determining the spectrum of activity. The panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • It is also advisable to include clinically relevant drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Media and Reagents:

  • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine susceptibility testing.[11]

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for routine bacterial culture.

  • Dimethyl sulfoxide (DMSO) for dissolving pyrazole compounds.

  • Phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Resazurin sodium salt for viability assays.

Preparation of Pyrazole Compounds:

  • Prepare a stock solution of each pyrazole compound in 100% DMSO, typically at a concentration of 10 mg/mL.

  • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

III. Experimental Protocols

A. Primary Screening: Disk Diffusion Assay

The disk diffusion method (also known as the Kirby-Bauer test) is a widely used preliminary test to qualitatively assess antibacterial activity.[12][13][14][15] It is a simple, cost-effective method for screening large numbers of compounds.[13]

Protocol:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.[15] Inoculate the colonies into a tube of sterile broth (e.g., TSB). Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension.[15] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[15]

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the inoculated agar plate.[11]

  • Compound Addition: Pipette a specific amount of the pyrazole compound solution (e.g., 10 µL of a 1 mg/mL solution) onto each disk.

  • Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a known antibiotic (e.g., ciprofloxacin for Gram-negatives, vancomycin for Gram-positives) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] A larger zone of inhibition suggests greater antibacterial activity.[13]

Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Pyrazole A158
Pyrazole B2218
Ciprofloxacin (10 µg)2530
Vancomycin (30 µg)20Not applicable
DMSO (Solvent)00
B. Secondary Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] It is a quantitative measure of a compound's potency and is considered the "gold standard" for susceptibility testing.[19] The broth microdilution method is a commonly used technique for determining the MIC.[17][20]

Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole compounds in Mueller-Hinton Broth (MHB).[21] The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC value.[16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion assay.[16] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well of the microtiter plate (except for the sterility control well).[22]

  • Controls:

    • Growth Control: A well containing MHB and bacteria but no compound.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

dot graph TD { A[Start: Prepare 2-fold serial dilutions of pyrazole compound in 96-well plate] --> B[Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL)]; B --> C[Inoculate wells with bacterial suspension]; C --> D[Include growth and sterility controls]; D --> E[Incubate at 37°C for 16-20 hours]; E --> F{Read results: Visual or spectrophotometric}; F --> G[Determine MIC: Lowest concentration with no visible growth];

} caption: Broth microdilution MIC assay workflow.

C. Determination of Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24] This assay distinguishes between compounds that are bactericidal (kill bacteria) and those that are bacteriostatic (inhibit growth).

Protocol:

  • Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[22]

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 24-48 hours.[22]

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[22] A common interpretation is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.[25]

Compound MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MBC/MIC Ratio Interpretation
Pyrazole B8162Bactericidal
Pyrazole C16>128>8Bacteriostatic

IV. Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antibacterial effect is crucial for its development.[26] Pyrazole derivatives have been reported to target various bacterial metabolic pathways, including DNA gyrase.[1] The following are initial assays to probe the MoA.

Common Antibacterial Mechanisms of Action:

  • Inhibition of cell wall synthesis[27][28]

  • Inhibition of protein synthesis[29][30]

  • Inhibition of nucleic acid synthesis[27][29][30]

  • Disruption of cell membrane function[27][28]

  • Inhibition of metabolic pathways[27][30]

A. Membrane Permeability Assay: This assay assesses whether the pyrazole compound disrupts the bacterial cell membrane.

  • Prepare a bacterial suspension and treat with the pyrazole compound at its MIC and 2x MIC.

  • Incubate for a short period (e.g., 1-2 hours).

  • Add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

  • Measure the fluorescence using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

B. DNA Gyrase Inhibition Assay: Given that some pyrazoles are known to target DNA gyrase, a commercially available DNA gyrase inhibition assay kit can be used to determine if the compounds inhibit this enzyme.[1]

V. Cytotoxicity Assessment

A promising antibacterial compound should exhibit selective toxicity against bacteria with minimal effects on mammalian cells.[31]

A. MTT or LDH Assay:

  • Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • Treat the cells with various concentrations of the pyrazole compound for 24-48 hours.

  • Perform an MTT assay (which measures metabolic activity) or an LDH assay (which measures lactate dehydrogenase release from damaged cells) according to the manufacturer's instructions.[32]

  • Calculate the 50% cytotoxic concentration (CC₅₀).

  • The selectivity index (SI = CC₅₀ / MIC) can be calculated to assess the compound's therapeutic window. A higher SI value is desirable.

VI. Conclusion

This application note provides a robust and validated framework for the comprehensive in vitro assessment of the antibacterial activity of novel pyrazole compounds. By following these standardized protocols, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against antimicrobial resistance. The progression from qualitative screening to quantitative assessment and preliminary MoA studies ensures a thorough characterization of these promising molecules.

References

  • Payne, D. J., et al. (2007). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 20(2), 331-365. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • Kushwaha, N., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available at: [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(1), 1-22. Available at: [Link]

  • Brown, E. D., & Wright, G. D. (2020). Antibacterial Discovery: 21st Century Challenges. mBio, 11(2), e00309-20. Available at: [Link]

  • Reck, F., et al. (2019). Challenges of antibacterial drug discovery. Arkivoc, 2019(4), 1-19. Available at: [Link]

  • Aslam, B., et al. (2025). Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development. Open Exploration, 2, 1-17. Available at: [Link]

  • Theuretzbacher, U., et al. (2022). Recent advances and challenges in antibacterial drug development. The Lancet Infectious Diseases, 22(1), e1-e11. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Available at: [Link]

  • Al-Dahmoshi, H. O. M. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Lin, G., et al. (2017). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 55(11), 3249-3254. Available at: [Link]

  • Culp, E. J., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00192-22. Available at: [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Revista Iberoamericana de Micología, 26(3), 223-226. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 133. Available at: [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Available at: [Link]

  • Singh, S. B., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Antibiotics, 13(3), 271. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Sodhi, K. K., et al. (2023). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Environmental Science and Pollution Research, 30(43), 96629-96652. Available at: [Link]

  • Barzic, A. I., & Ioan, S. (2015). Antibacterial Drugs — From Basic Concepts to Complex Therapeutic Mechanisms of Polymer Systems. IntechOpen. Available at: [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

  • Ardiansah, B. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 1-8. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 123-133. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • Hamo, Z., et al. (2021). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol, 11(6), e3984. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Sim, J. X. F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants, 12(3), 481. Available at: [Link]

  • Simner, P. J., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 63(9), e00273-23. Available at: [Link]

  • Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. Available at: [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Sahu, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25881. Available at: [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences & Research, 14(1), 1-2. Available at: [Link]

Sources

Method

Application Note: Antifungal Screening of Novel Pyrazole Derivatives

Executive Summary & Pharmacological Context The rapid emergence of multidrug-resistant fungal pathogens, particularly azole-resistant Candida and Aspergillus species, has necessitated the development of novel antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The rapid emergence of multidrug-resistant fungal pathogens, particularly azole-resistant Candida and Aspergillus species, has necessitated the development of novel antifungal pharmacophores. Pyrazole derivatives have emerged as highly versatile scaffolds in medicinal chemistry, demonstrating potent broad-spectrum antimicrobial and antifungal activities[1].

As a Senior Application Scientist, establishing a rigorous, reproducible screening cascade for these novel compounds is paramount. This guide outlines the mechanistic rationale, standardized in vitro susceptibility testing protocols, and secondary validation assays required to evaluate novel pyrazole derivatives. The methodologies herein are grounded in the 2, ensuring that your preclinical data is robust, reproducible, and ready for regulatory scrutiny[2].

Mechanistic Rationale: Targeting Ergosterol Biosynthesis

To design an effective screening protocol, one must first understand the mechanism of action (MoA). Like classical triazoles, many novel pyrazole derivatives exert their antifungal efficacy by targeting the ergosterol biosynthesis pathway[3].

Specifically, these compounds act as competitive inhibitors of lanosterol 14α-demethylase (encoded by ERG11 or CYP51) [3]. The inhibition of this cytochrome P450-dependent enzyme halts the conversion of lanosterol to ergosterol.

The Causality of Cell Death:

  • Ergosterol Depletion: Loss of ergosterol compromises fungal cell membrane fluidity and asymmetry.

  • Accumulation of Toxic Sterols: The blockade forces the accumulation of 14α-methyl sterols (e.g., 14α-methyl-3,6-diol), which induces severe membrane stress, disrupts membrane-bound enzymes, and ultimately leads to fungistatic or fungicidal outcomes[3].

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps ERG1 Squalene Epoxidase (ERG1) Squalene->ERG1 Lanosterol Lanosterol ERG11 Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->ERG11 Ergosterol Ergosterol (Cell Membrane) ToxicSterols Toxic 14α-methyl sterols (Membrane Stress) ERG1->Lanosterol ERG11->Ergosterol Normal Pathway ERG11->ToxicSterols Blocked Pathway Pyrazole Novel Pyrazole Derivatives Pyrazole->ERG11 Inhibits

Mechanism of action: Pyrazole derivatives inhibiting the ergosterol biosynthesis pathway.

Core Protocol: CLSI M27 Broth Microdilution Assay

To determine the Minimum Inhibitory Concentration (MIC) of novel pyrazole derivatives against yeast species (e.g., Candida spp.), the 4 is the international gold standard[4].

Scientific Rationale for Assay Conditions
  • Medium Choice (RPMI 1640 with MOPS): RPMI 1640 lacks antagonistic substances (like complex peptides) that can artificially inflate MIC values for sterol-inhibiting drugs. The MOPS buffer (0.165 M) maintains a strict pH of 7.0 at 35°C, which is critical because pyrazole ionization states and fungal growth rates are highly pH-dependent.

  • Solvent Control (DMSO): Pyrazoles are often hydrophobic. Dimethyl sulfoxide (DMSO) is used as a solvent, but its final concentration in the assay well must never exceed 1% (v/v). Causality: Concentrations >1% induce solvent toxicity in fungal cells, generating false-positive antifungal activity.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (RPMI 1640 + MOPS) Prep->Dilution Incubation Incubation (35°C, 24-48 hrs) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubation Read MIC Determination (50% Inhibition) Incubation->Read

Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Dissolve the novel pyrazole derivative in 100% DMSO to create a 1600 µg/mL stock solution.

  • Perform a 10-point two-fold serial dilution in RPMI 1640 (buffered with MOPS) to yield a concentration range of 16 µg/mL down to 0.03 µg/mL (adjust based on expected potency).

Step 2: Inoculum Standardization (Self-Validating Step)

  • Subculture the target Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C to ensure cells are in the exponential growth phase.

  • Suspend 5 distinct colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer (absorbance of 0.08–0.13 at 530 nm).

  • Dilute this suspension 1:1000 in RPMI 1640 to achieve the final working inoculum of 1×103 to 5×103 CFU/mL. Causality: A standardized inoculum prevents the "inoculum effect," where an artificially high cell density overwhelms the drug, leading to falsely elevated MICs.

Step 3: Plate Assembly & Incubation

  • In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of the serially diluted pyrazole into columns 1 through 10.

  • Add 100 µL of the working inoculum to all test wells.

  • Internal Controls:

    • Column 11 (Growth Control): 100 µL RPMI (with 1% DMSO) + 100 µL inoculum.

    • Column 12 (Sterility Control): 200 µL RPMI (with 1% DMSO) only.

  • Incubate the plates aerobically at 35°C for 24 to 48 hours.

Step 4: MIC Determination and the "Trailing Effect" Read the plates visually or via a spectrophotometer (at 530 nm). Expert Insight: Because pyrazoles (like azoles) are fungistatic against Candida, they often exhibit a trailing effect —a phenomenon where partial growth continues at concentrations above the true MIC due to the slow depletion of residual intracellular ergosterol. Therefore, the MIC for pyrazoles must be defined as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control, not 100% clearance[4].

Data Presentation & Interpretation

To effectively communicate screening results, quantitative data must be structured to compare novel derivatives against established clinical benchmarks (e.g., Fluconazole and Amphotericin B).

Table 1: Representative MIC 50​ Values of Novel Pyrazole Derivatives (µg/mL)
Fungal Strain (Clinical Isolates)Fluconazole (Standard)Amphotericin B (Standard)Pyrazole-01 (Novel)Pyrazole-02 (Novel)Interpretation / Notes
C. albicans ATCC 900280.250.500.120.50Pyr-01 shows superior potency to Fluconazole.
C. glabrata ATCC 9003016.01.002.008.00Pyr-01 overcomes intrinsic low-level azole resistance.
C. krusei ATCC 6258 (QC)32.0 (Resistant)1.004.0016.0Validates assay; C. krusei is intrinsically resistant to Fluconazole.
C. parapsilosis ATCC 22019 (QC)1.000.500.501.00QC strain values fall within CLSI acceptable ranges.

Note: The inclusion of ATCC 6258 and ATCC 22019 acts as a self-validating quality control (QC) mechanism. If the MIC of Fluconazole for these strains falls outside the CLSI-defined acceptable ranges, the entire plate must be invalidated.

Advanced Validation: Ergosterol Extraction Assay

If a novel pyrazole derivative shows potent MICs, you must biochemically validate that it is actually inhibiting ergosterol synthesis rather than acting via non-specific toxicity.

Protocol Summary:

  • Treatment: Grow Candida cells in the presence of sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the pyrazole derivative for 16 hours.

  • Saponification: Harvest the cells and treat with 3 mL of 25% alcoholic potassium hydroxide (KOH) at 85°C for 1 hour. Causality: This breaks down the fungal cell wall and liberates membrane-bound sterols into the solution.

  • Extraction: Add a mixture of sterile water and n-heptane. Vortex vigorously. The hydrophobic sterols will partition into the upper heptane layer.

  • Spectrophotometric Analysis: Extract the heptane layer and scan between 240 nm and 300 nm.

    • Normal cells: Exhibit characteristic four-peaked absorption curves (at 262, 271, 281, and 293 nm) indicative of ergosterol.

    • Pyrazole-treated cells: Will show a dramatic flattening of these peaks and the emergence of a new peak at ~280 nm, corresponding to the accumulation of the toxic intermediate 14α-methyl sterol.

References

  • CLSI M27 Antifungal Susceptibility Testing - Testing Laboratory | Eurolab Source: testinglab.com URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans Source: Scientific Reports (Nature Portfolio / PubMed) URL:[Link]

Sources

Application

Application of Pyrazoles in Agrochemical Research: A Detailed Guide for Scientists

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern agrochemical research and development.[1] Its remarkable chemical versatility and ability to...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern agrochemical research and development.[1] Its remarkable chemical versatility and ability to interact with a diverse range of biological targets have led to the successful commercialization of numerous pyrazole-based fungicides, herbicides, and insecticides.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyrazoles in crop protection, complete with detailed protocols, quantitative data, and mechanistic insights.

Pyrazole-Based Fungicides: Targeting Fungal Respiration

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which have become indispensable tools for managing a broad spectrum of plant pathogenic fungi.[1][3] The pyrazole-carboxamide moiety is a key pharmacophore for this highly successful class of fungicides.[1]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Pyrazole carboxamide fungicides exert their effect by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[3][4] By binding to the ubiquinone binding site (Qp-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[3] This disruption of the respiratory chain leads to a cascade of events culminating in fungal cell death, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS).[3]

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyrazoles Pyrazole Carboxamide Fungicides Pyrazoles->SDH Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Efficacy of Pyrazole Fungicides

The following table summarizes the in vitro antifungal activity of various pyrazole derivatives against economically important plant pathogens.

Compound IDTarget FungusEC50 (µg/mL)Reference
Compound 26Botrytis cinerea2.432[5]
Compound 26Rhizoctonia solani2.182[5]
Compound 24Botrytis cinerea0.40[6]
Compound 15Valsa mali0.32[6]
FenpyrazamineBotrytis cinerea0.9[7]
BoscalidBotrytis cinerea1.72[8]
Compound 7aiRhizoctonia solani0.37[9]
Compound 9c-7Rhizoctonia solani0.013[10]
Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a standardized method for assessing the efficacy of pyrazole-based fungicides against mycelial growth of pathogenic fungi like Rhizoctonia solani.[11][12][13]

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compound (pyrazole fungicide) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Poisoned Media Preparation: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared.

  • Pouring Plates: Pour approximately 20 mL of the prepared media into each sterile Petri dish and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungal growth in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) can be determined by performing a probit analysis of the inhibition data.

Pyrazole-Based Herbicides: Disrupting Essential Plant Pathways

Pyrazole derivatives have been successfully developed as herbicides that target and inhibit key enzymes in vital plant biosynthetic pathways.[5][14]

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A major class of pyrazole herbicides acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[15][16] HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherols.[16] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis.[16] Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms, followed by necrosis and death of the susceptible weed.[16]

HPPD_Inhibition cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Tocopherols Tocopherols HPPD->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Plant_Death Plant Death Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Photosynthesis->Plant_Death Pyrazole_Herbicide Pyrazole Herbicide (e.g., Pyrasulfotole) Pyrazole_Herbicide->HPPD Inhibits

Caption: Mechanism of action of pyrazole-based HPPD inhibiting herbicides.

Efficacy of Pyrazole Herbicides

The following table presents the inhibitory activity of a pyrazole herbicide against its target enzyme.

CompoundTarget EnzymeIC50Reference
Tembotrione (Triketone)HPPD-[9]
Heteroaryl-carboxamideHPPD-[9]
Protocol: Whole-Plant Herbicidal Bioassay

This protocol describes a general procedure for evaluating the post-emergence herbicidal activity of pyrazole compounds in a greenhouse setting.[17][18]

Materials:

  • Seeds of target weed species (e.g., broadleaf weeds) and a crop species (e.g., wheat)

  • Pots (e.g., 10 cm diameter)

  • Potting mix (soil, sand, and peat mixture)

  • Test compound (pyrazole herbicide) formulated for spraying

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment calibrated to deliver a precise volume

Procedure:

  • Planting: Fill pots with the potting mix and sow a specified number of seeds of the target weed and crop species in separate pots.

  • Germination and Growth: Water the pots as needed and allow the plants to grow in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare different concentrations of the formulated test herbicide. Apply the herbicide solutions to the plants using the calibrated sprayer, ensuring uniform coverage. A control group should be sprayed with the formulation blank (without the active ingredient).

  • Post-Application Care: Return the pots to the greenhouse and continue to water and care for the plants.

  • Phytotoxicity Assessment: Visually assess the herbicidal damage to the weed and crop plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete plant death).

  • Data Collection: Record the phytotoxicity ratings for each treatment and replicate.

  • Data Analysis: Analyze the data to determine the herbicidal efficacy on the weed species and the crop safety. Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for the weed species.

Pyrazole-Based Insecticides: Neurotoxic and Metabolic Disruption

Pyrazole insecticides are highly effective against a broad range of agricultural and public health pests.[1] They primarily target the nervous system or metabolic processes of insects.[1]

Mechanism of Action: Antagonism of the GABA-Gated Chloride Channel

A significant class of pyrazole insecticides, exemplified by fipronil, acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[19][20] GABA is an inhibitory neurotransmitter that, upon binding to its receptor, opens chloride channels, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. Fipronil binds to a site within the chloride channel, blocking the influx of chloride ions.[21] This antagonism of the inhibitory GABAergic signaling results in hyperexcitation of the insect's central nervous system, leading to convulsions, paralysis, and death.[22]

Fipronil_Mechanism cluster_neuron Insect Neuron GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds Chloride_Ion Cl- GABA_Receptor->Chloride_Ion Opens channel for Hyperexcitation Hyperexcitation (Paralysis, Death) GABA_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization Fipronil Fipronil Fipronil->GABA_Receptor Blocks

Caption: Mechanism of action of fipronil as a GABA-gated chloride channel antagonist.

Efficacy of Pyrazole Insecticides

The following table provides the toxicity of fipronil against various insect pests.

CompoundTarget PestLC50Reference
FipronilPlutella xylostella (third-instar larvae)0.24 mg/L[23]
FipronilHaemaphysalis bispinosa0.53 ppm[24]
FipronilMusca domestica0.000119%[25]
FipronilProcambarus clarkii-[26]
FipronilCatla catla0.58 mg/L (96h)[27]
Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol details the leaf-dip bioassay method for evaluating the toxicity of pyrazole insecticides against lepidopteran pests like the diamondback moth, Plutella xylostella.[10][23][28]

Materials:

  • Larvae of the target insect species (e.g., third-instar Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Test compound (pyrazole insecticide) dissolved in a suitable solvent with a surfactant (e.g., 0.1% Tween-20 in water)

  • Petri dishes

  • Filter paper

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test insecticide in the solvent/surfactant solution. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Dipping: Using forceps, dip individual host plant leaves into each test solution for a standardized time (e.g., 10 seconds), ensuring complete and uniform coverage.

  • Drying: Place the treated leaves on filter paper to air dry for approximately 2 hours.

  • Insect Exposure: Place one treated leaf into each Petri dish. Introduce a known number of larvae (e.g., 10) into each dish.

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature (e.g., 25 ± 1°C), humidity, and photoperiod.

  • Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, 72 hours) after exposure. Larvae that do not move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value (the concentration that causes 50% mortality) and its 95% confidence limits using probit analysis.

Synthesis of Pyrazole Agrochemicals

The synthesis of pyrazole-based agrochemicals often involves the construction of the pyrazole core followed by functionalization to introduce the desired pharmacophores. A key intermediate for many modern pyrazole carboxamide fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][29]

Synthesis of a Key Pyrazole Intermediate

Pyrazole_Synthesis cluster_synthesis Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Starting_Material Ethyl difluoroacetoacetate Intermediate_1 Reaction with Triethyl orthoformate Starting_Material->Intermediate_1 Intermediate_2 Cyclization with Methyl hydrazine Intermediate_1->Intermediate_2 Ester_Product Ethyl 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carboxylate Intermediate_2->Ester_Product Final_Product Hydrolysis with NaOH Ester_Product->Final_Product Carboxylic_Acid 3-(difluoromethyl)-1-methyl-1H -pyrazole-4-carboxylic acid Final_Product->Carboxylic_Acid

Caption: A representative synthetic pathway for a key pyrazole intermediate.

Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is a generalized representation of a common synthetic route.[2][29]

Materials:

  • Ethyl difluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Methyl hydrazine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Formation of the Enol Ether: React ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride. This reaction forms the corresponding ethoxymethylene intermediate.

  • Pyrazole Ring Formation: React the intermediate from step 1 with methyl hydrazine in a suitable solvent like ethanol. This cyclization reaction forms the ethyl ester of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Purification of the Ester: Purify the resulting ester by techniques such as column chromatography or distillation.

  • Hydrolysis: Hydrolyze the purified ester using an aqueous solution of sodium hydroxide. This will convert the ester group to a carboxylate salt.

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Purification of the Final Product: Collect the solid product by filtration, wash with water, and dry. The final product can be further purified by recrystallization from an appropriate solvent.

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem. (n.d.).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (n.d.). Retrieved from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF - Googleapis.com. (2016, September 29).
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem. (n.d.).
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. (2021, July 19). Retrieved from [Link]

  • Chemical structures of pyrazolone herbicides, a chemical family of herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). - ResearchGate. (n.d.). Retrieved from [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC. (n.d.). Retrieved from [Link]

  • General structure of pyrazole-based 4-HPPD inhibitors and tolpyralate - ResearchGate. (n.d.). Retrieved from [Link]

  • The mechanism of fipronil, A: normal state, B: the activity of fipronil on GABA chloride channels. - ResearchGate. (n.d.). Retrieved from [Link]

  • A proteomic analysis of short-term exposure to fipronil in larvae of Plutella xylostella - Academic Journals. (2011, November 30). Retrieved from [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, July 24). Retrieved from [Link]

  • Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC. (n.d.). Retrieved from [Link]

  • Comparative Analysis of the Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors - Benchchem. (n.d.).
  • Figure 1 from Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans | Semantic Scholar. (2015, December 16). Retrieved from [Link]

  • (a) GABA and glutamate-gated chloride channels share similar structures... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Plutella Xylostella | Insecticide Resistance Action Committee - IRAC. (n.d.). Retrieved from [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). Retrieved from [Link]

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC. (n.d.). Retrieved from [Link]

  • Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper - Benchchem. (n.d.).
  • Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC. (2019, July 17). Retrieved from [Link]

  • Efficacy of acetamiprid and fipronil fly baits against the housefly (Musca domestica L.) under laboratory - Veterinary World. (2018, July 16). Retrieved from [Link]

  • Toxicity of fipronil and its enantiomers to marine and freshwater non-targets. (2007, June 11). Retrieved from [Link]

  • Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC. (n.d.). Retrieved from [Link]

  • TOXICITY EVALUATION AND BEHAVIOURAL STUDIES OF CATLA CATLA INDUCED TO FIPRONIL 5%SC (Agadi - IJCRT.org. (2023, June 6). Retrieved from [Link]

  • fipronil-fresh-dgvs-technical-brief.docx - Water Quality. (n.d.). Retrieved from [Link]

  • In-vitro Efficacy of Fungicides against Rhizoctonia solani Causing Banded Leaf and Sheath Blight of Maize. (n.d.). Retrieved from [Link]

  • In vitro Assessment of Bioagents and Fungicides against Rhizoctonia solani, the Causative Agent of Potato Black Scurf Disease - Environment and Ecology. (2023, May 17). Retrieved from [Link]

  • The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... - ResearchGate. (n.d.). Retrieved from [Link]

  • EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides - ResearchGate. (n.d.). Retrieved from [Link]

  • Insect GABA‐gated chloride channel (GABAA) as insecticide target. A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical structures of 4‐hydroxyphenylpyruvate dioxygenase inhibitor... - ResearchGate. (n.d.). Retrieved from [Link]

  • Herbicidal Spectrum of Pyrasulfotole on Broadleaf Weeds: An In-depth Technical Guide - Benchchem. (n.d.).
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, June 7). Retrieved from [Link]

  • Succinate dehydrogenase inhibitor fungicides and the modifications on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed. (2023, June 21). Retrieved from [Link]

  • In vitro evaluation of new molecule fungicides against Rhizoctonia solani Kuhn causing sheath blight disease - Ukaaz Publications. (2021, December 30). Retrieved from [Link]

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016, October 11). Retrieved from [Link]

  • Detection of insecticidal resistance against various insect pests in vegetable crops at Raipur - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Realized heritability, cross-resistance patterns, and mechanisms of resistance to thiotraniliprole in Plutella xylostella - 农药学学报. (2025, March 18). Retrieved from [Link]

  • Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - MDPI. (2023, January 17). Retrieved from [Link]

  • Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition - Research Trend. (2022, June 16). Retrieved from [Link]

  • IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN - Nepal Journals Online. (n.d.). Retrieved from [Link]

  • Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Engineering 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole (BNMP) into a Bifunctional Chemical Probe for Target Discovery

Target Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Drug Discovery Scientists Focus: Scaffold derivatization, Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL) Scientific Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Drug Discovery Scientists Focus: Scaffold derivatization, Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL)

Scientific Rationale: The BNMP Scaffold in Chemical Biology

Heterocyclic scaffolds, particularly pyrazoles, are privileged structures in medicinal chemistry, frequently utilized to target the ATP-binding pockets of kinases (e.g., CDK16, PCTAIRE family)[1], metabolic enzymes like Lactate Dehydrogenase (LDH)[2], and epigenetic readers. The compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (BNMP) presents a highly modular architecture for chemical probe development.

Rather than serving as an end-stage drug, BNMP is an ideal "fragment-like" precursor for target identification due to three distinct topological features:

  • 1-Benzyl Moiety: Provides essential lipophilicity and steric bulk to anchor the scaffold into hydrophobic sub-pockets (e.g., the DFG-out pocket of kinases).

  • 3-Methoxy Group: Acts as a rigid hydrogen bond acceptor, modulating the electronic density of the pyrazole core and restricting the tautomeric flexibility often seen in unsubstituted pyrazoles.

  • 4-Nitro Group (The Bioorthogonal Handle): The nitro group is sterically similar to a methyl or chloro group but serves as a latent functional handle. It can be chemoselectively reduced to an amine, providing a synthetic vector for the attachment of photo-crosslinkers and affinity tags without disrupting the primary pharmacophore binding interface[3].

This guide details the transformation of BNMP into a bifunctional Photoaffinity Probe (BNMP-PAP) and provides self-validating protocols for quantifying intracellular target engagement using CETSA[4] and mapping binding sites via Photoaffinity Labeling (PAL)[5].

Workflow Visualization

G BNMP BNMP Scaffold (Nitro-Pyrazole) Reduction Nitro Reduction (Pd/C, H2) BNMP->Reduction Probe BNMP-PAP Probe (Diazirine + Alkyne) Reduction->Probe LiveCell Live Cell Incubation (Target Binding) Probe->LiveCell CETSA CETSA (Thermal Shift) LiveCell->CETSA PAL Photoaffinity Labeling (UV 360nm) LiveCell->PAL TargetID Target ID (LC-MS/MS) CETSA->TargetID Affinity Validation PAL->TargetID Covalent Pull-down

Workflow for BNMP probe derivatization, CETSA validation, and PAL-based target identification.

Protocol 1: Synthesis of the BNMP-Derived Photoaffinity Probe (BNMP-PAP)

To utilize BNMP as a probe, it must be equipped with an inducible reactive functionality (for covalent trapping) and a reporter tag (for enrichment)[6]. We utilize a diazirine photo-crosslinker due to its minimal steric footprint and activation at ~360 nm, which prevents the severe UV-induced cellular toxicity associated with aryl azides[7].

Scientist's Rationale & Causality

Direct conjugation to the pyrazole ring often abolishes target affinity due to steric clashes. By reducing the 4-nitro group to a 4-amino group, we create an extended vector pointing outward toward the solvent-exposed region of the target protein. A bifunctional linker containing a minimalist aliphatic diazirine and a terminal alkyne is then coupled via an amide bond.

Step-by-Step Methodology
  • Nitro Reduction: Dissolve BNMP (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Concentrate in vacuo to yield 4-amino-1-benzyl-3-methoxy-1H-pyrazole. Self-Validation: Confirm the disappearance of the nitro asymmetric stretch (~1530 cm⁻¹) and appearance of N-H stretches (~3300 cm⁻¹) via FTIR.

  • Amidation: Dissolve the resulting amine (1.0 eq) in anhydrous DMF. Add the bifunctional linker (e.g., 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid) (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir for 12 hours at room temperature.

  • Purification: Purify via reverse-phase HPLC to isolate the active BNMP-PAP . Keep the probe protected from ambient light to prevent premature diazirine photolysis.

Protocol 2: Quantifying Target Engagement via CETSA

Before executing complex pull-down proteomics, it is mandatory to prove that the BNMP-PAP enters live cells and engages its target in a native physiological environment. The Cellular Thermal Shift Assay (CETSA) achieves this by measuring the ligand-induced thermal stabilization of the target protein[8].

Scientist's Rationale & Causality

Proteins unfold and aggregate upon heating. When a small molecule binds to a protein, it thermodynamically stabilizes the folded state, shifting its melting temperature ( Tm​ ) higher. By heating intact cells, we preserve native post-translational modifications and multi-protein complexes that are often lost in biochemical assays[4].

Step-by-Step Methodology
  • Cell Treatment: Seed target cells (e.g., HEK293T or MDA-MB-231) in 10 cm dishes. Treat with 10 µM BNMP-PAP or DMSO (vehicle control) for 2 hours at 37°C.

    • Internal Control: Treat a third dish with the parent BNMP scaffold (lacking the linker) to ensure the linker does not artificially drive binding.

  • Harvest and Aliquot: Wash cells with PBS, harvest, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots (50 µL each) in PCR tubes.

  • Thermal Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C to quench the heat shock.

  • Lysis and Separation: Add 1% NP-40 to each tube, subject to three freeze-thaw cycles (liquid nitrogen to 25°C), and centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured/aggregated proteins. The supernatant contains only the soluble, folded protein fraction.

  • Detection: Analyze the soluble fractions via quantitative Western Blot or multiplexed LC-MS/MS (CETSA-MS). Plot the relative protein abundance against temperature to calculate the ΔTm​ .

Protocol 3: Photoaffinity Labeling (PAL) and Target Pull-Down

While CETSA proves engagement, PAL physically maps the interaction and enables the unbiased discovery of novel off-targets[5].

Scientist's Rationale & Causality

Diazirines generate highly reactive carbenes upon 360 nm irradiation, which rapidly insert into proximal C-H, N-H, or O-H bonds of the target protein, creating a covalent linkage[7]. The terminal alkyne on the probe is then utilized in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a Biotin-PEG3-Azide reporter, enabling stringent streptavidin-based enrichment.

Step-by-Step Methodology
  • Live Cell Labeling: Incubate cells with 5 µM BNMP-PAP for 2 hours.

    • Self-Validating Competition Control: In a parallel sample, pre-incubate cells with 50 µM of the parent BNMP scaffold for 30 minutes prior to adding BNMP-PAP. Specific targets will be outcompeted, while non-specific background labeling will remain unchanged[5].

  • UV Irradiation: Remove media, wash with ice-cold PBS, and irradiate the live cells on ice using a 360 nm UV crosslinker (2 Joules/cm²) for 10 minutes.

    • Causality: Performing this on ice prevents heat-shock responses and restricts protein diffusion during the microsecond lifespan of the carbene intermediate.

  • Lysis and CuAAC (Click Chemistry): Lyse cells in 1% SDS buffer (boil for 5 min to denature proteins and expose the alkyne). Perform the click reaction by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). Rotate in the dark for 2 hours at room temperature.

  • Precipitation and Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin. Resuspend the protein pellet in 0.2% SDS and incubate with Streptavidin magnetic beads for 2 hours.

  • Stringent Washing & Elution: Wash beads sequentially with 1% SDS, 4M Urea, and PBS to remove all non-covalently bound proteins. Elute the covalently trapped targets by boiling the beads in Laemmli buffer containing excess free biotin, and proceed to Trypsin digestion and LC-MS/MS.

Data Presentation: Expected Validation Metrics

To properly evaluate the success of the BNMP-PAP probe, quantitative data from both CETSA and PAL must be synthesized. Below is a representative data structure demonstrating successful target validation versus non-specific background.

Protein TargetCETSA ΔTm​ (Probe)CETSA ΔTm​ (Competitor)PAL Enrichment (Log₂FC)Competition PAL (Log₂FC)Interpretation
Kinase Target X +6.2 °C+6.5 °C+8.4+0.5Validated Target: Strong thermal shift and high covalent enrichment, fully outcompeted by parent BNMP.
Off-Target Y +1.1 °C+1.0 °C+4.2+3.9Non-Specific Binder: Low thermal shift; PAL enrichment is not outcompeted by parent scaffold.
Metabolic Enz. Z +4.8 °C+5.1 °C+6.1+1.2Secondary Target: Moderate affinity, successfully crosslinked and outcompeted.

Note: A ΔTm​ shift > 2.0 °C is generally considered statistically significant for target engagement in intact cells.

References

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) . National Institutes of Health (NIH). Retrieved from: [Link][2]

  • Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels . Chemical Science (RSC Publishing). Retrieved from:[Link][5]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes . MDPI. Retrieved from:[Link][7]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . MDPI. Retrieved from:[Link][1]

  • Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe . Chemical Science (RSC Publishing). Retrieved from: [Link][8]

  • Heteroaromatic Diazirines in Material and Medicinal Chemistry . Encyclopedia MDPI. Retrieved from: [Link][3]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis . National Institutes of Health (NIH). Retrieved from: [Link][6]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery . ACS Publications. Retrieved from:[Link][4]

Sources

Application

Developing structure-activity relationships for pyrazole inhibitors.

Application Note & Protocol Topic: Developing Structure-Activity Relationships for Pyrazole Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyrazole Scaffold as a Privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Developing Structure-Activity Relationships for Pyrazole Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with biological targets.[1] This versatility has led to the incorporation of the pyrazole nucleus into numerous FDA-approved drugs for a wide range of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[3][4] Developing potent and selective inhibitors requires a systematic exploration of how structural modifications to the pyrazole core influence its biological activity—a process known as establishing a Structure-Activity Relationship (SAR).

This guide provides a comprehensive framework for developing SAR for novel pyrazole inhibitors, integrating computational design, chemical synthesis, and biological screening into a cohesive, iterative workflow.

The Iterative SAR Workflow: A Blueprint for Optimization

The development of SAR is not a linear process but a cyclical one. It begins with a starting compound (a "hit" or "lead") and iteratively refines its structure to enhance potency, selectivity, and drug-like properties. Each cycle builds upon the knowledge gained from the previous one, guiding the design of the next generation of compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Data Analysis cluster_2 SAR Interpretation & Iteration A Initial Hit Identification (HTS, Fragment Screening) B Computational Modeling (Docking, QSAR) A->B Input for modeling C Library Design (Define R-groups) B->C Guide selection D Chemical Synthesis & Purification C->D Synthesize analogs E Biochemical Assays (e.g., Kinase Inhibition) D->E Test compounds F Cell-Based Assays (Viability, Target Engagement) E->F Confirm activity G Data Analysis (IC50 Determination) F->G Quantify potency H Establish SAR (Identify Key Moieties) G->H Interpret results I Design Next-Gen Library H->I Refine hypotheses I->C Iterate design

Caption: The iterative cycle of SAR development.

Part I: Library Design and Chemical Synthesis

The foundation of any SAR study is a well-designed library of analog compounds. This involves both computational prediction and robust chemical synthesis to physically create the designed molecules.

A. Computational Chemistry: Guiding the Synthetic Effort

Before embarking on extensive synthesis, computational tools can prioritize which structural modifications are most likely to yield improved activity. This saves significant time and resources.

  • Molecular Docking: If the 3D structure of the biological target is known, molecular docking predicts how a pyrazole derivative will bind within the active site.[5] This helps identify which regions of the molecule are critical for interaction and which can be modified. For example, docking might reveal a hydrophobic pocket that can accommodate a larger substituent at the C-3 position of the pyrazole ring, guiding the synthesis of analogs with bulkier groups at that position.[6]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of the pyrazole derivatives and their biological activity.[7] By analyzing a dataset of existing compounds, QSAR models can predict the activity of new, unsynthesized molecules, helping to filter out unpromising candidates.[8][9]

B. Synthetic Strategy: Building the Pyrazole Library

The synthesis of a pyrazole library typically involves creating a common core structure and then diversifying it by adding various substituents (R-groups). A common and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Library

This protocol is adapted from established methods for pyrazole synthesis and is designed for diversification.[6][11][12]

Rationale: This two-step process first establishes the pyrazole core via a robust cyclocondensation reaction. The second step, derivatization of a key intermediate, allows for the rapid generation of a diverse library from a common precursor, which is essential for efficient SAR exploration.

Step 1: Synthesis of the Pyrazole Core (e.g., 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde)

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate chalcone (an α,β-unsaturated ketone, 1.0 eq) in ethanol.

  • Hydrazine Addition: Add phenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is the cyclized pyrazoline intermediate.

  • Aromatization & Formylation: The intermediate can then be formylated using a Vilsmeier-Haack reaction (POCl₃/DMF) to yield the pyrazole-4-carbaldehyde core.

  • Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to yield the purified pyrazole core.

Step 2: Derivatization to Generate Analogs

The aldehyde group on the pyrazole core is a versatile handle for creating a wide array of derivatives, such as:

  • Reductive Amination: To introduce various amine functionalities.

  • Wittig Reaction: To introduce substituted vinyl groups.

  • Condensation Reactions: To form Schiff bases or other heteroaromatic rings.[13]

By using a variety of aryl chalcones in Step 1 and different derivatization chemistries in Step 2, a matrix of compounds can be generated, systematically probing the effects of substituents at different positions.

Part II: Biological Screening and Assay Development

Once the library is synthesized, the next step is to quantify the biological activity of each compound. This is typically done in a tiered approach, starting with high-throughput primary assays and moving to more complex secondary assays for promising hits.

A. Primary Screening: Biochemical Assays

Biochemical assays measure the direct effect of the inhibitor on its purified target protein (e.g., an enzyme). They are ideal for primary screening due to their robustness and scalability. Many pyrazole derivatives are known kinase inhibitors, making kinase activity assays a relevant example.[14][15]

Kinase_Inhibition cluster_0 Kinase Signaling Pathway Kinase Target Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates Substrate Protein Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers ATP ATP ADP ADP ATP->ADP Provides Phosphate Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

Rationale: The ADP-Glo™ assay is a widely used, luminescence-based method for measuring kinase activity.[14] It quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition. This assay is highly sensitive and suitable for high-throughput screening (HTS) in 384-well plate format.[14]

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, ADP-Glo™ reagents) according to the manufacturer's instructions.

  • Compound Plating: Add 2.5 µL of the pyrazole inhibitor (at various concentrations) or vehicle control (e.g., DMSO) to the wells of a 384-well assay plate.

  • Kinase Reaction Initiation: Add 2.5 µL of the target kinase and its specific substrate to the wells. Initiate the reaction by adding 5.0 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.

  • Reaction Termination & ATP Depletion: Add 5.0 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a coupled luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

B. Secondary Screening: Cell-Based Assays

Compounds that show high potency in biochemical assays must then be tested in a more physiologically relevant context. Cell-based assays evaluate a compound's ability to engage its target within a living cell and produce a desired effect, while also providing an initial assessment of cytotoxicity.

Protocol 3: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] It is crucial for determining if a pyrazole inhibitor's effect is due to specific target inhibition leading to reduced proliferation or simply due to general toxicity.[16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14] Live cells with active dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Part III: Data Analysis and SAR Interpretation

The data from the screening assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the biological activity by 50%. These values are then tabulated to facilitate the interpretation of SAR.

A. Data Presentation

A well-structured table is the most effective way to visualize the relationship between structural changes and activity.

Table 1: Hypothetical SAR Data for a Pyrazole Kinase Inhibitor Library

Compound IDR1 (at N-1)R2 (at C-3)R3 (at C-5)Kinase IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)
PYR-01 (Lead) Phenyl4-MethoxyphenylH15010.5
PYR-02 Phenyl4-Fluoro phenylH758.2
PYR-03 Phenyl4-Chloro phenylH50 7.9
PYR-04 Phenyl3-MethoxyphenylH25015.1
PYR-05 Cyclohexyl 4-MethoxyphenylH>1000>50
PYR-06 Phenyl4-MethoxyphenylMethyl 18011.0
PYR-07 Phenyl4-Trifluoromethyl phenylH45 6.5
B. Interpreting the Results
  • Effect of R2 Substituent: Placing a small, electron-withdrawing group at the para position of the R2 phenyl ring (PYR-02, PYR-03, PYR-07) improves kinase inhibitory potency compared to the parent methoxy group (PYR-01). This suggests a potential hydrogen bond or favorable electrostatic interaction in this region of the target's binding pocket.[15][17] The chloro- and trifluoromethyl-substituted compounds are the most potent. Moving the methoxy group to the meta position (PYR-04) is detrimental to activity.

  • Effect of R1 Substituent: Replacing the N-1 phenyl ring with a non-aromatic cyclohexyl group (PYR-05) completely abolishes activity. This indicates that the aromaticity or planarity of the R1 group is critical for binding, possibly through a π-π stacking interaction.

  • Effect of R3 Substituent: Adding a small methyl group at the C-5 position (PYR-06) slightly decreases activity, suggesting this position may be sterically constrained within the binding site.

These insights directly inform the next round of library design. For the next iteration, one might focus on synthesizing more analogs with different electron-withdrawing groups at the R2 para position and exploring bioisosteric replacements for the R1 phenyl ring to improve properties while maintaining the crucial aromatic interaction.[1]

Conclusion

Developing a robust structure-activity relationship for pyrazole inhibitors is a multi-disciplinary, iterative process that is central to modern drug discovery. By strategically combining computational modeling, parallel synthesis, and a tiered screening approach, researchers can efficiently navigate chemical space. Each design-synthesize-test cycle provides crucial data that refines the understanding of how molecular structure dictates biological function, ultimately guiding the optimization of a simple pyrazole "hit" into a potent and selective clinical candidate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
  • BenchChem. (2025).
  • Li, Q., et al. (2023).
  • Mishra, V., & Dwivedi, D. K. (2025).
  • Schulze, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer.
  • Usman, M., et al. (2025). Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E. PubMed.
  • El-Massaoudi, M., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org.
  • Basha, N. M., et al. (2021).
  • Pillay, C. S., & Skelton, A. A. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • He, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
  • Naim, M. J., et al. (2016).
  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Jana, S. B., et al. (2024).
  • Al-Ostath, A. H., et al. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia.
  • Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Kumar, P., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed.
  • Kharl, N., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Ponzano, S., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Kilaru, R. B. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Adeniji, S. E., et al. (2022). 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. OUCI.
  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
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Sources

Method

High-throughput screening of pyrazole libraries

An in-depth technical guide to the high-throughput screening (HTS) of pyrazole libraries, designed for researchers and drug development professionals. This application note synthesizes assay design, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the high-throughput screening (HTS) of pyrazole libraries, designed for researchers and drug development professionals. This application note synthesizes assay design, step-by-step protocols, and data triage methodologies to accelerate hit-to-lead workflows.

The pyrazole ring is a highly privileged, nitrogen-containing heterocycle in medicinal chemistry. Due to its robust stability, favorable physicochemical properties, and capacity for diverse functionalization at the 1, 3, 4, and 5 positions, the pyrazole scaffold is a cornerstone in the development of kinase inhibitors, antimicrobial agents, and proteasome inhibitors 1[1].

Modern library generation frequently employs microwave-assisted or ultrasound-promoted synthesis, which drastically reduces reaction times and improves yields, enabling the rapid assembly of combinatorial pyrazole libraries for HTS campaigns 2[2]. However, the transition from a synthesized library to a validated lead compound requires a rigorously designed, self-validating screening cascade.

HTS_Workflow Lib Pyrazole Library Synthesis & QC Dispense Acoustic Dispensing (Nanoliter Transfer) Lib->Dispense Primary Primary HTS (Phenotypic Assay) Dispense->Primary Hit Hit Identification (Z' > 0.5) Primary->Hit Secondary Secondary Screen (Dose-Response) Hit->Secondary Lead Lead Optimization (SAR Analysis) Secondary->Lead

Fig 1: End-to-end high-throughput screening workflow for pyrazole libraries.

Assay Design and Self-Validating Systems

A successful HTS campaign must be intrinsically self-validating. To prevent false positives (often caused by Pan-Assay Interference Compounds or PAINS) and false negatives (due to compound precipitation), the assay must incorporate rigorous quality control metrics.

The primary metric for HTS trustworthiness is the Z'-factor , which evaluates assay robustness based on the dynamic range and data variation of controls. A single-dose primary screen is only considered valid if the Z'-factor is >0.7 3[3]. Plates failing this threshold are automatically flagged for re-screening.

Causality in Experimental Choices:
  • Acoustic Liquid Handling: Traditional tip-based liquid handling suffers from carryover contamination and volume inaccuracies. We utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes of pyrazole compounds directly from source to destination plates. This ensures the final DMSO concentration remains ≤0.1%, preventing solvent-induced cytotoxicity.

  • Luminescence vs. Colorimetric Readouts: While MTT assays are common for low-throughput viability tests 4[4], HTS relies on ATP-dependent luminescent assays (e.g., CellTiter-Glo). Luminescence offers a broader dynamic range and eliminates optical interference from highly conjugated, colored pyrazole derivatives.

Detailed Experimental Methodologies

Protocol A: Compound Plating and Assay Preparation
  • Library Thawing: Retrieve the pyrazole library source plates (stored at 10 mM in 100% DMSO) from -80°C storage. Allow them to equilibrate to room temperature for 30 minutes in a desiccator to prevent moisture absorption.

  • Centrifugation: Centrifuge source plates at 1,000 x g for 1 minute to clear condensation from the seals.

  • Acoustic Transfer: Using an Echo 550 (or equivalent) acoustic liquid handler, transfer 50 nL of each compound into a sterile, tissue-culture treated 384-well white assay plate.

    • Self-Validation Step: Dedicate Columns 1 and 2 for negative controls (50 nL of 100% DMSO) and Columns 23 and 24 for positive controls (e.g., 50 nL of 10 mM Doxorubicin or a known proteasome inhibitor 5[5]).

Protocol B: Primary Phenotypic Screening (Cell Viability)
  • Cell Harvesting: Harvest the target cell line (e.g., HCT116 colorectal carcinoma) at 80% confluency. Resuspend in assay medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Cell Dispensing: Using a bulk reagent dispenser, add 50 µL of the cell suspension (optimized to ~2,000 cells/well) directly into the pre-spotted 384-well plates.

    • Causality: Adding cells to pre-spotted plates ensures immediate, uniform compound exposure and minimizes the time-dependent precipitation of hydrophobic pyrazoles in aqueous media.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours. To mitigate edge effects (evaporation), ensure the incubator is fully humidified and consider using breathable plate seals.

  • Luminescent Readout: Equilibrate plates to room temperature for 15 minutes. Add 10 µL of luminescent cell viability reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a multimode microplate reader (integration time: 0.1–0.5 seconds/well).

Protocol C: Target-Based Secondary Screening (TR-FRET Kinase Assay)

Hits demonstrating >50% inhibition in the primary screen are advanced to target-based validation to confirm their mechanism of action (e.g., competitive kinase inhibition).

  • Dose-Response Preparation: Prepare a 10-point, 3-fold serial dilution of the hit compounds (from 10 mM down to 0.5 µM in DMSO).

  • Assay Assembly: In a 384-well low-volume plate, combine the pyrazole compound, recombinant target kinase, and a TR-FRET labeled substrate.

  • ATP Addition: Initiate the reaction by adding ATP at exactly its Km​ value for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures that competitive ATP-mimetic inhibitors (a common mechanism for pyrazole scaffolds) can be accurately identified, allowing the calculated IC50​ to reliably translate to binding affinity ( Ki​ ).

  • Detection: Read time-resolved fluorescence (excitation 337 nm, emission 620 nm / 665 nm). Calculate the IC50​ using a 4-parameter logistic regression model.

Pathway Stimulus Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Intracellular Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase Response Cell Proliferation & Survival Kinase->Response Normal Pathway Apoptosis Apoptosis Induction (Programmed Cell Death) Kinase->Apoptosis Pathway Blockade Pyrazole Pyrazole Derivative (Competitive Inhibitor) Pyrazole->Kinase ATP-pocket Binding

Fig 2: Mechanism of action: Pyrazole derivatives inhibiting kinase-mediated survival.

Quantitative Data Summarization & Hit Triage

Following the primary and secondary screens, compounds are triaged based on their potency ( IC50​ ), cytotoxicity ( CC50​ ), and Selectivity Index (SI = CC50​/IC50​ ). A high SI indicates a compound that is highly active against the target but exhibits low general cytotoxicity, making it an ideal candidate for lead optimization.

Table 1: Representative HTS Data for a Pyrazole Sub-Library

Compound IDR1 SubstitutionR2 SubstitutionPrimary Screen(% Inhibition at 10 µM)Secondary Screen(Target IC50​ , nM)Cell Viability( CC50​ , µM)Selectivity Index (SI)
PYR-001 -CH₃-Phenyl12.4 ± 1.2>10,000>50N/A
PYR-045 -CF₃-Phenyl88.7 ± 2.145.2 ± 3.1>50>1,100
PYR-089 -CF₃-p-Cl-Phenyl94.2 ± 1.512.8 ± 1.442.53,320
PYR-112 -NH₂-p-F-Phenyl45.6 ± 4.3850.5 ± 12.415.217.8
Control N/A (Doxorubicin)N/A98.5 ± 0.5N/A0.5N/A

Note: PYR-089 demonstrates sub-nanomolar target engagement with an excellent Selectivity Index, validating the addition of the electron-withdrawing -CF₃ and -p-Cl-Phenyl groups to the pyrazole core.

References

  • Title: Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives Source: benchchem.com URL: 4

  • Title: High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv Source: nih.gov URL: 3

  • Title: Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening Source: acs.org URL: 5

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: mdpi.com URL: 1

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: rsc.org URL: 2

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Application

Application Notes and Protocols for In Vivo Evaluation of Pyrazole Derivatives

Introduction Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2][3][4] Their versatile scaffold allows for structural modific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2][3][4] Their versatile scaffold allows for structural modifications that yield a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[2][3][5][6][7] Several pyrazole-containing drugs, such as Celecoxib and Lonazolac, are already in clinical use, underscoring the therapeutic potential of this chemical family.[2][4] The journey from a promising synthesized pyrazole derivative to a potential clinical candidate is contingent upon rigorous and well-designed in vivo studies. These studies are essential to understand the compound's behavior in a complex biological system, providing critical data on its efficacy, safety, and pharmacokinetic profile.[8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo experiments for the evaluation of novel pyrazole derivatives. It emphasizes a scientifically-driven approach, from initial formulation and toxicity assessment to efficacy testing in relevant disease models, grounded in established regulatory principles.

I. Pre-Formulation and Formulation Development: The Critical First Step

A significant hurdle in the in vivo testing of many pyrazole derivatives is their poor aqueous solubility.[1][9] An appropriate formulation is paramount to ensure adequate bioavailability and achieve desired therapeutic concentrations in the target tissue.[1]

Solubility Assessment

Before embarking on formulation development, it is crucial to determine the solubility of the pyrazole derivative in a range of pharmaceutically acceptable solvents and vehicles.

Table 1: Example Solubility Data for a Model Pyrazole Compound

Solvent/VehicleSolubility (mg/mL)Temperature (°C)
Water< 0.0125
Ethanol20-3025
Propylene Glycol (PG)50-7025
Polyethylene Glycol 400 (PEG400)> 10025
Dimethyl Sulfoxide (DMSO)> 15025
10% DMSO / 40% PEG400 / 50% Saline5-1025
Formulation Strategies

The choice of formulation strategy depends on the physicochemical properties of the compound and the intended route of administration.[10][11]

  • Co-solvent Systems: For oral and parenteral routes, a common approach involves dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, followed by dilution with other co-solvents such as PEG400 or propylene glycol, and finally with an aqueous vehicle like saline.[1]

  • Surfactant-based Formulations: The inclusion of non-ionic surfactants like Tween-80 or Cremophor EL can improve the stability of the formulation and prevent precipitation of the compound upon administration.[1]

  • Cyclodextrin Complexation: For compounds that can form inclusion complexes, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can significantly enhance aqueous solubility.[1]

  • Nanoparticle Formulations: Advanced strategies such as encapsulation in dendrimers or liposomes can be employed for compounds with particularly challenging solubility profiles.[12]

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration

Materials:

  • Pyrazole derivative

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG400), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of the pyrazole derivative based on the desired final concentration and dosing volume for the study.

  • Initial Solubilization: In a sterile tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept below 10% to minimize toxicity.[1] Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.[1]

  • Addition of Co-solvents/Surfactants: Sequentially add PEG400 and then Tween-80 to the DMSO solution, vortexing well after each addition to ensure homogeneity. A common vehicle composition is 10% DMSO, 40% PEG400, and 5% Tween-80.

  • Final Dilution: Slowly add sterile saline to the organic mixture to reach the final desired volume. Continue to vortex until a clear and uniform solution is obtained.

  • Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation or cloudiness. The formulation should be prepared fresh on the day of use.[1]

II. Toxicology and Safety Assessment: Establishing a Safe Dose Range

Prior to efficacy studies, it is imperative to determine the toxicity profile of the pyrazole derivative to establish a safe dose range for further experiments.[13][14] This is typically done through a phased approach, starting with acute toxicity studies followed by repeated-dose studies if necessary.[15][16]

Acute Toxicity Study (LD50 Determination)

The acute toxicity study aims to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animals in a specified timeframe.[17][18] The Organisation for Economic Co-operation and Development (OECD) provides guidelines for conducting these studies while minimizing animal use.[19][20][21]

Key Considerations:

  • Animal Model: Typically conducted in two rodent species (e.g., mice and rats).

  • Route of Administration: Should mimic the intended therapeutic route.[13][17]

  • Dose Levels: A range-finding study is often performed first to determine the appropriate dose levels for the main study.[17]

  • Observations: Animals are closely monitored for clinical signs of toxicity, body weight changes, and mortality for up to 14 days post-administration.[16][18]

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

Objective: To determine the LD50 with a reduced number of animals.[19]

Procedure:

  • Animal Selection: Use healthy, young adult female rodents (as they are often more sensitive).

  • Initial Dosing: Dose a single animal at a starting dose level just below the estimated LD50.

  • Observation: Observe the animal for 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Sequential Dosing: Continue this sequential dosing until a stopping criterion is met (e.g., three consecutive reversals in outcome).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Sub-chronic and Chronic Toxicity

If the intended therapeutic use involves long-term administration, sub-chronic (e.g., 28- or 90-day) or chronic toxicity studies may be required.[15][17][22] These studies provide information on target organ toxicity and the potential for cumulative effects.[9][15] Key endpoints include detailed clinical observations, hematology, clinical chemistry, and histopathological examination of major organs.[13]

III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the relationship between the dose, exposure (PK), and pharmacological effect (PD) is crucial for optimizing the dosing regimen and predicting clinical efficacy.[8][23]

Pharmacokinetic (PK) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the pyrazole derivative.[23]

Key Parameters to Determine:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).

  • t1/2: Half-life of the drug.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

Procedure:

  • Animal Groups: Assign mice to different groups for each time point to be sampled.

  • Dosing: Administer the pyrazole derivative at a predetermined dose via the chosen route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At specified time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (typically via cardiac puncture or tail vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the pyrazole derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate the key PK parameters.

Pharmacodynamic (PD) Studies

PD studies measure the pharmacological effect of the compound on a specific biomarker or physiological endpoint over time. For example, if a pyrazole derivative is a kinase inhibitor, a PD study might measure the phosphorylation of its target protein in tumor tissue at various time points after dosing.[24]

IV. Efficacy Assessment in Disease Models

The ultimate goal of preclinical testing is to demonstrate the therapeutic efficacy of the pyrazole derivative in a relevant animal model of human disease. The choice of model is critical and should be based on the compound's proposed mechanism of action.

Models for Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7]

  • Carrageenan-Induced Paw Edema: A widely used acute model to assess the anti-inflammatory effects of a compound.[5][25][26]

  • Adjuvant-Induced Arthritis: A model of chronic inflammation that mimics aspects of rheumatoid arthritis.[25]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Procedure:

  • Animal Groups: Divide rats into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses).

  • Compound Administration: Administer the vehicle, positive control, or pyrazole derivative orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Models for Anticancer Activity

The anticancer potential of pyrazole derivatives is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice.[24][27][28]

  • Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of established human cancer cell lines.[24][28]

  • Patient-Derived Xenografts (PDX): Utilize tumor fragments directly from a patient, which better preserve the heterogeneity of the original tumor.[24][28]

Protocol 5: Subcutaneous Xenograft Efficacy Study

Procedure:

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Randomization: Randomize the mice into treatment groups (Vehicle, Positive Control, Test Compound) based on tumor volume.

  • Treatment: Administer the treatments according to the predetermined schedule and route.

  • Efficacy Endpoints: Continue to monitor tumor volume, body weight, and clinical signs. The primary endpoint is often tumor growth inhibition (TGI).[24][29]

  • Terminal Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry) to confirm the mechanism of action.[24]

V. Data Interpretation and Reporting

All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[14] Meticulous record-keeping and standardized procedures are essential.[13] The results should be analyzed using appropriate statistical methods to determine the significance of the findings.

Visualizations

Experimental Workflow for In Vivo Testing

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & MOA cluster_2 Phase 3: Advanced Safety Formulation Formulation Development (Solubility, Stability) AcuteTox Acute Toxicity (LD50) (OECD Guidelines) Formulation->AcuteTox Select safe formulation PK_Single Single-Dose PK (Cmax, Tmax, AUC) AcuteTox->PK_Single Determine MTD Efficacy Efficacy Studies (e.g., Xenograft, Inflammation Models) PK_Single->Efficacy Select dose regimen PD_Studies Pharmacodynamics (Target Engagement) Efficacy->PD_Studies Confirm MOA in vivo RepeatTox Repeated-Dose Toxicity (28-day or 90-day) Efficacy->RepeatTox Investigate long-term safety PK_PD PK/PD Modeling PD_Studies->PK_PD SafetyPharm Safety Pharmacology

Caption: High-level workflow for the in vivo evaluation of pyrazole derivatives.

Decision Tree for Animal Model Selection

G TherapeuticArea Therapeutic Area? Inflammation Inflammation TherapeuticArea->Inflammation Anti-inflammatory Cancer Cancer TherapeuticArea->Cancer Anticancer Neurology Neurological Disorder TherapeuticArea->Neurology AcuteInflam Acute Model (Carrageenan Paw Edema) Inflammation->AcuteInflam ChronicInflam Chronic Model (Adjuvant Arthritis) Inflammation->ChronicInflam TumorType Tumor Type? Cancer->TumorType SolidTumor Solid Tumor TumorType->SolidTumor Hematologic Hematologic TumorType->Hematologic CDX CDX Model (Subcutaneous/Orthotopic) SolidTumor->CDX PDX PDX Model (Higher clinical relevance) SolidTumor->PDX Disseminated Disseminated/Systemic Model Hematologic->Disseminated

Caption: Decision-making process for selecting an appropriate in vivo disease model.

References

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem.
  • OECD. (2018). OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. OECD.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. OECD.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD.
  • ProPharma. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. ProPharma.
  • PubMed. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. National Library of Medicine.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
  • FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration.
  • PMC. (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration.
  • MDPI. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.
  • Fiveable. (2025). Acute and chronic toxicity testing methods. Fiveable.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Indian Journal of Science and Technology. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Journal of Science and Technology.
  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • IJPPR. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. IJPPR.
  • Biobide. (n.d.). OECD guidelines for Chronic Toxicity studies. Biobide.
  • AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information.
  • ResearchGate. (2015). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • NC3Rs. (n.d.). Acute toxicity testing. NC3Rs.
  • FDA. (n.d.). Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration.
  • ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate.
  • Semantic Scholar. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Semantic Scholar.
  • Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor.
  • PMC. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Center for Biotechnology Information.
  • PMC. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information.
  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • PLOS One. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole

Introduction Welcome to the technical support guide for the synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. Common issues include poor regioselectivity during nitration, incomplete N-alkylation, and the formation of difficult-to-remove byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the common pitfalls and optimize your synthetic route for maximum yield and purity.

Synthetic Pathways Overview

The synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole can be approached via two primary routes, starting from 3-methoxy-1H-pyrazole. The choice of route has significant implications for selectivity and overall yield.

Route A (Recommended): Nitration followed by Benzylation. This is the preferred pathway. The electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton, facilitating the subsequent N-benzylation step.[2]

Route B (Not Recommended): Benzylation followed by Nitration. This route is prone to poor regioselectivity. When nitrating 1-benzyl-3-methoxy-1H-pyrazole, a mixture of products can be formed due to competitive nitration on the pyrazole C4-position and the para-position of the benzyl ring.[3][4]

Synthetic_Pathways cluster_A Route A (Recommended) cluster_B Route B (Challenging) Start 3-Methoxy-1H-pyrazole Intermediate_A 3-Methoxy-4-nitro-1H-pyrazole Start->Intermediate_A Step 1: Nitration (HNO₃/H₂SO₄) Intermediate_B 1-Benzyl-3-methoxy-1H-pyrazole Start->Intermediate_B Step 1: Benzylation Final_Product 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole Intermediate_A->Final_Product Step 2: Benzylation (BnBr, K₂CO₃) Intermediate_B->Final_Product Step 2: Nitration Byproduct Side Products (e.g., 1-(4-nitrobenzyl)-...) Intermediate_B->Byproduct Nitration

Figure 1: Comparative synthetic routes for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recommended synthetic pathway (Route A).

Step 1: Nitration of 3-Methoxy-1H-pyrazole

The nitration of pyrazoles is a classic electrophilic aromatic substitution. The C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3][5][6]

Q1: My nitration reaction yield is low, with significant recovery of the starting material. What is the cause?

Answer: This issue typically points to insufficient nitrating agent activity or suboptimal reaction conditions.

  • Cause 1: Inactive Nitrating Agent: The nitrating mixture (HNO₃/H₂SO₄) can lose potency if the acids are old or have absorbed atmospheric moisture. Sulfuric acid acts as both a catalyst and a dehydrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). Water contamination will inhibit this process.

  • Solution 1: Use fresh, concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid. Prepare the nitrating mixture (mixed acid) just before use by adding nitric acid slowly to chilled sulfuric acid.

  • Cause 2: Reaction Temperature Too Low: While cooling is necessary to control the exotherm, an excessively low temperature can slow the reaction rate to a crawl, preventing it from reaching completion within a reasonable timeframe.

  • Solution 2: Maintain a controlled temperature, typically between 0°C and 10°C, during the addition of the pyrazole substrate.[7] After the addition is complete, allow the reaction to stir at this temperature or warm slightly (e.g., to room temperature) while monitoring its progress via Thin Layer Chromatography (TLC).

  • Cause 3: Insufficient Reaction Time: Electrophilic substitution on a heterocyclic ring can be slower than on a simple benzene ring.

  • Solution 3: Monitor the reaction using TLC (e.g., with a 30-70 Ethyl Acetate/Hexane mobile phase) to ensure the starting material has been fully consumed before quenching the reaction.[8]

Q2: The reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of a clean product. How can I prevent this?

Answer: Tar formation is a clear sign of decomposition, usually caused by an uncontrolled exothermic reaction or overly harsh conditions.

  • Cause 1: Uncontrolled Exotherm: The nitration reaction is highly exothermic. Adding the substrate too quickly or with inadequate cooling can cause localized "hot spots" where the temperature spikes, leading to oxidative degradation of the pyrazole ring.

  • Solution 1: Dissolve the 3-methoxy-1H-pyrazole in a portion of the sulfuric acid and cool this solution thoroughly in an ice/salt bath. Add the pre-chilled nitrating mixture dropwise with vigorous stirring, ensuring the internal temperature never exceeds 10-15°C.[3]

  • Cause 2: Nitrating Agent Too Concentrated/Harsh: Using fuming nitric and fuming sulfuric acid can sometimes be too aggressive for substituted pyrazoles, leading to decomposition.

  • Solution 2: While effective, this system requires meticulous temperature control. An alternative, milder system is using nitric acid in acetic anhydride (acetyl nitrate).[3][4] This reagent can provide cleaner nitration at low temperatures, although it may require longer reaction times.

Nitration_Troubleshooting Start Low Yield or Decomposition in Nitration Check_Reagents Are acids fresh and concentrated? Start->Check_Reagents Check_Temp Was temperature strictly controlled (0-10°C)? Check_Reagents->Check_Temp Yes Sol_Reagents Use fresh, high-purity HNO₃ and H₂SO₄. Check_Reagents->Sol_Reagents No Check_Addition Was addition slow and dropwise? Check_Temp->Check_Addition Yes Sol_Temp Improve cooling (ice/salt bath) and monitor internal temp. Check_Temp->Sol_Temp No Check_TLC Did TLC confirm reaction completion? Check_Addition->Check_TLC Yes Sol_Addition Add substrate or nitrating mix slowly with vigorous stirring. Check_Addition->Sol_Addition No Sol_Time Increase reaction time; continue monitoring by TLC. Check_TLC->Sol_Time No

Figure 2: Troubleshooting workflow for the nitration of 3-methoxy-1H-pyrazole.
Step 2: N-Benzylation of 3-Methoxy-4-nitro-1H-pyrazole

This step is a standard nucleophilic substitution (Sₙ2) reaction. The pyrazole, deprotonated by a base, acts as a nucleophile attacking the electrophilic benzylic carbon of benzyl bromide or chloride.

Q3: My benzylation reaction is sluggish or incomplete, and I recover significant amounts of the starting nitropyrazole.

Answer: Incomplete benzylation is often due to issues with the base, solvent, or alkylating agent.

  • Cause 1: Ineffective Deprotonation: The pyrazole N-H must be deprotonated to form the nucleophilic pyrazolate anion. If the base is too weak or used in insufficient quantity, this equilibrium will favor the starting materials.

  • Solution 1: Use an appropriate base and solvent system. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a standard and effective choice.[9] Ensure at least 1.2-1.5 equivalents of base are used. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and greater handling care.[9]

  • Cause 2: Poor Reagent Quality: The benzyl halide can degrade over time, and the solvent must be dry.

  • Solution 2: Use freshly purchased or distilled benzyl bromide/chloride. Ensure your solvent (especially DMF) is anhydrous, as water can interfere with the base and the nucleophile.

  • Cause 3: Insufficient Temperature: While the reaction often proceeds at room temperature, some systems require thermal energy to achieve a reasonable rate.

  • Solution 3: If the reaction is slow at room temperature, gently heating the mixture to 40-60°C can significantly increase the rate.[10] Monitor by TLC to avoid potential side reactions at higher temperatures.

Q4: I'm observing multiple spots on my TLC plate after the benzylation reaction. What are the likely side products?

Answer: While N-benzylation is the major pathway, side products can occasionally form.

  • Cause 1: Impurities in Benzyl Halide: Benzyl halides can contain impurities like benzaldehyde or benzyl alcohol, which will not participate in the reaction and will complicate purification.

  • Solution 1: Purify the benzyl halide by distillation if its purity is suspect.

  • Cause 2: Over-alkylation (Quaternary Salt Formation): While less common for pyrazoles compared to imidazoles, it is theoretically possible for the N2 nitrogen of the product to be alkylated, forming a charged pyrazolium salt. This is more likely if a large excess of benzyl halide is used under forcing conditions.

  • Solution 2: Use a controlled stoichiometry of the alkylating agent, typically 1.05 to 1.1 equivalents. Add the benzyl halide slowly to the mixture of the pyrazole and base.

Problem Potential Cause Recommended Solution
Low Yield Ineffective deprotonationUse 1.5 eq. of anhydrous K₂CO₃ in dry DMF or acetonitrile.[9]
Poor quality benzyl halideUse fresh or distilled benzyl bromide/chloride.
Reaction too slowGently heat the reaction to 40-60°C and monitor by TLC.[10]
Side Products Impure reagentsEnsure purity of starting materials and solvents.
Over-alkylationUse only a slight excess (1.05 eq.) of benzyl halide.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is definitively better? A: Route A (nitration then benzylation) is strongly recommended. The nitro group at C4 is a powerful electron-withdrawing group, which increases the acidity of the N-H proton. This makes the pyrazole easier to deprotonate in the subsequent benzylation step, leading to a more efficient and higher-yielding reaction. Attempting to nitrate after benzylation (Route B) creates a competing reaction where the nitronium ion can attack either the pyrazole ring or the electron-rich benzyl ring, leading to a mixture of hard-to-separate isomers.[3][4]

Q: What are the critical safety precautions for this synthesis? A: Nitration reactions are energetic and require strict safety protocols.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and acid-resistant gloves.

  • Always perform the reaction in a chemical fume hood.

  • Always add reagents slowly and in a controlled manner, especially when mixing concentrated acids or adding reagents to the acid mixture.

  • Always use an ice bath for cooling to manage the exothermic nature of the reaction.

  • When quenching the reaction, always pour the acidic reaction mixture slowly onto a large amount of crushed ice with stirring. Never add water to the concentrated acid.

Q: How can I best purify the final product? A: The crude product after work-up is often a solid. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or an ethyl acetate/hexane mixture.[11] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask to 0°C in an ice/salt bath.

  • Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (HNO₃, 1.2 equivalents) to an equal volume of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Substrate Addition: Slowly add 3-methoxy-1H-pyrazole (1 equivalent) to the cooled sulfuric acid in the reaction flask. Maintain the temperature below 10°C.

  • Nitration: Add the pre-chilled nitrating mixture dropwise to the pyrazole solution over 30-60 minutes. Use the dropping funnel for this addition and ensure the internal temperature does not exceed 10°C.[3][7]

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water.

  • Isolation: A solid precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the collected solid under vacuum to yield 3-methoxy-4-nitro-1H-pyrazole, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole
  • Setup: To a round-bottom flask, add 3-methoxy-4-nitro-1H-pyrazole (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and anhydrous DMF.[9]

  • Reagent Addition: Add benzyl bromide or benzyl chloride (1.1 equivalents) to the suspension via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. If the reaction is slow, heat the mixture to 50°C. Monitor the reaction progress by TLC until the starting nitropyrazole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography to yield the pure product.

References

  • BenchChem. (2025).
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  • Wang, Z., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes.
  • BenchChem. 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole.
  • Zhao, L., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • BenchChem. (2025).
  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. 11.
  • Pyrazole Reactions. (2018).
  • Alfa Chemical. CAS 400755-41-1 | 1H-Pyrazole,3-methoxy-4-nitro-(9CI).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • He, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.
  • Daugulis, O., & Zaitsev, V. G. (2015).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-pyrazole.

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-benzyl-4-nitro-3-methoxy-1H-pyrazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you successfully integrate this molecule into your workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole and why is it challenging to dissolve?

A1: The solubility of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole is dictated by its distinct structural features, which create a molecule with low aqueous solubility but good solubility in specific organic solvents.

  • Pyrazole Core and Substituents: The pyrazole ring itself, combined with the electron-withdrawing nitro group and the bulky, non-polar benzyl group, contributes to a stable, planar structure.[1] These features can lead to strong intermolecular forces (π-π stacking) in the solid state, resulting in high crystal lattice energy that is difficult for solvents to overcome.[1]

  • Poor Aqueous Solubility: The large, hydrophobic benzyl group is the primary driver of the compound's poor water solubility. This is a common characteristic for many pyrazole derivatives intended for biological applications, often necessitating advanced formulation strategies.[2][3]

  • Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic organic solvents. These solvents are effective at disrupting the intermolecular forces holding the crystal lattice together. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[2] Solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate is also likely.[4]

Q2: I'm having trouble dissolving the compound in a common organic solvent for a chemical reaction. What should I do?

A2: If you are facing solubility issues in organic solvents, a systematic approach is recommended. The goal is to find a solvent system that dissolves the reactant without interfering with the reaction chemistry.

First, consult the solvent selection table below. If initial attempts fail, follow the troubleshooting workflow.

Troubleshooting Workflow: Organic Solvent Systems

cluster_actions start Start: Compound does not dissolve in chosen organic solvent solvent_check Step 1: Re-evaluate Solvent Choice Is the solvent polarity appropriate? (See Table 1) start->solvent_check temp Step 2: Apply Gentle Heating Is the reaction thermally stable? solvent_check->temp Yes end_fail Consult further literature for highly specific solvent systems solvent_check->end_fail No, solvent is optimal ultrasound Step 3: Apply Sonication Is dissolution still slow? temp->ultrasound Yes temp->ultrasound No, thermally sensitive cosolvent Step 4: Use a Co-solvent System Is a single solvent insufficient? ultrasound->cosolvent end_success Success: Compound Dissolved cosolvent->end_success Yes, try DMF/Toluene cosolvent->end_fail No

Caption: Troubleshooting workflow for poor solubility.

Causality Behind the Steps:

  • Re-evaluate Solvent Choice: The principle of "like dissolves like" is paramount.[5] Our target compound has both polar (nitro, methoxy, pyrazole nitrogens) and non-polar (benzyl ring) features. Polar aprotic solvents like DMSO and DMF are often the most powerful choice because their high polarity effectively solvates the molecule and breaks up the crystal lattice.[2][6]

  • Apply Gentle Heating: Increasing the temperature provides the energy needed to overcome the activation energy of dissolution and break intermolecular bonds in the solid state.[1] Use this method with caution and ensure your reaction is stable at elevated temperatures.

  • Apply Sonication: Ultrasonic baths provide mechanical energy that can accelerate the dissolution process by breaking apart solid agglomerates and enhancing solvent penetration.

  • Use a Co-solvent System: If a single solvent is insufficient, a mixture can be effective.[1] For example, adding a small amount of DMSO to a less polar solvent like DCM can dramatically increase solvating power.

Q3: My compound is insoluble in aqueous buffers for a biological assay. What are my options?

A3: This is a common and critical challenge. The low aqueous solubility necessitates a formulation strategy. The primary goal is to create a homogenous solution at the desired final concentration without causing precipitation or interfering with the assay.

Strategy 1: Co-solvents (Most Common Method)

The use of a water-miscible organic solvent, or co-solvent, is the most frequent approach to solubilize poorly soluble compounds for in vitro testing.[7][8][9]

Mechanism: The co-solvent (like DMSO or ethanol) reduces the overall polarity of the aqueous buffer, making it more favorable for the hydrophobic compound to dissolve.[9] Workflow:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO. DMSO is a powerful aprotic solvent capable of dissolving most organic molecules.[10]

  • Perform serial dilutions of this stock solution directly into your aqueous assay buffer.

  • Critical Check: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect) at each dilution. It is crucial that the final concentration of the organic co-solvent is low enough (typically <1%, often <0.1%) to not affect the biological system. Always run a vehicle control (buffer + same final concentration of co-solvent) in your assay.

Strategy 2: pH Adjustment

This strategy is viable if the molecule contains an ionizable group.

Mechanism: Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts, known as pyrazolium ions.[1][11] By lowering the pH of the aqueous medium, you can increase the proportion of the more soluble, ionized form of the compound.[12][13]

Workflow:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 6.5, 7.4).

  • Attempt to dissolve the compound directly in these buffers.

  • Alternatively, prepare a concentrated stock in DMSO and dilute into the different pH buffers, observing for precipitation.

  • Caution: Ensure that the pH required for solubilization is compatible with your biological assay. Extreme pH values can denature proteins or affect cell viability.[6]

Q4: How can I experimentally determine the solubility of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in a specific solvent?

A4: The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.[5] It is a robust method that ensures the solution has reached saturation.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for an extended period to reach equilibrium.[5][14] The concentration of the dissolved compound is then measured in the supernatant.

See Protocol 3 in the Experimental Protocols section for a detailed, step-by-step guide.

Data Summary Table

Table 1: Recommended Solvents and Their Applications

Solvent ClassExamplesPolarityRecommended Use CasesKey Considerations
Polar Aprotic DMSO, DMF, AcetonitrileHighPrimary choice for reaction chemistry. [2] Excellent for preparing high-concentration stock solutions for biological assays.Can be difficult to remove under high vacuum. Ensure compatibility with reagents.
Polar Protic Ethanol, MethanolMedium-HighGood for reactions where protic solvents are acceptable. Can be used as a co-solvent for aqueous solutions.[7]Can participate in reactions (e.g., as a nucleophile).
Chlorinated Dichloromethane (DCM)MediumUseful for reactions, extractions, and chromatography.Less effective than polar aprotic solvents for highly crystalline compounds.
Ethers Tetrahydrofuran (THF)Medium-LowGeneral purpose reaction solvent.Can form peroxides upon storage.
Aqueous Buffers PBS, Tris, etc.Very HighRequired for most biological assays. Requires a solubilization strategy (co-solvent, pH adjustment).Direct solubility is expected to be extremely low.

Experimental Protocols

Protocol 1: General Procedure for Solubilization in Organic Solvents
  • Weigh the desired amount of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole into a clean, dry reaction vessel.

  • Add the selected organic solvent (e.g., DMF, Acetonitrile) in a small volume.

  • Stir the mixture vigorously at room temperature using a magnetic stir bar.

  • If the compound does not dissolve completely after 10-15 minutes, gently warm the mixture (e.g., to 40-50 °C), provided the reaction conditions permit.

  • If solubility is still limited, consider adding a small percentage (e.g., 5-10% v/v) of a stronger co-solvent like DMSO.

Protocol 2: Preparation of Aqueous Solutions using a Co-Solvent Method
  • Stock Solution Preparation: Accurately weigh a sample of the compound (e.g., 10 mg) and dissolve it in a precise volume of 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Working Solution Preparation: Perform serial dilutions of the DMSO stock solution directly into the final aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations for your experiment.

  • Precipitation Check: After each dilution, mix thoroughly and allow the solution to equilibrate for at least 5-10 minutes. Visually inspect for any signs of precipitation against a dark background.

  • Vehicle Control: Prepare a control sample containing the same final concentration of DMSO in the aqueous buffer but without the compound. This is essential to account for any effects of the solvent on the biological system.

Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard methodologies.[5][15][16]

  • Preparation: Add an excess amount of solid 1-benzyl-4-nitro-3-methoxy-1H-pyrazole to several sealed vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of the test solvent (e.g., pH 7.4 PBS) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[14][15]

  • Phase Separation: After agitation, allow the vials to stand undisturbed for the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.

  • Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.

Visualization of Key Workflows

cluster_main Decision Tree for Aqueous Solubilization start Goal: Prepare Aqueous Solution for Biological Assay q1 Is final solvent concentration critical (<0.1%)? start->q1 cosolvent Use Co-Solvent Method (DMSO) (See Protocol 2) q1->cosolvent No q2 Is the assay pH flexible? q1->q2 Yes ph_adjust Use pH Adjustment Method (Screen acidic pH) q2->ph_adjust Yes advanced Consider Advanced Formulation (e.g., Cyclodextrin, Hydrotropes) q2->advanced No

Caption: Selection of an aqueous solubilization strategy.

References

  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences [Online] Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC [Online] Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal [Online] Available from: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK [Online] Available from: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences [Online] Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov [Online] Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. ijcrt.org [Online] Available from: [Link]

  • PH and Solvent Effect on Drug Solubility. slideshare.net [Online] Available from: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed [Online] Available from: [Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA) [Online] Available from: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems [Online] Available from: [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate [Online] Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences [Online] Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub [Online] Available from: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI [Online] Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC [Online] Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC [Online] Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI [Online] Available from: [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing [Online] Available from: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC [Online] Available from: [Link]

  • 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). PubChemLite [Online] Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry [Online] Available from: [Link]

    • Organic Syntheses Procedure [Online] Available from: [Link]

Sources

Troubleshooting

Pyrazole Synthesis Technical Support Center: Troubleshooting &amp; Optimization

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter regioselectivity issues, over-alkylation, or un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter regioselectivity issues, over-alkylation, or unexpected byproducts during the synthesis of pyrazole scaffolds.

By understanding the thermodynamic and kinetic principles governing these reactions, you can rationally design self-validating experimental protocols to ensure high yield and purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My Knorr pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I drive the reaction to a single product?

The Causality: The Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with a substituted hydrazine) is governed by the competing electrophilicity of the two carbonyl carbons and the steric hindrance surrounding them[1][2]. If the electronic and steric differences between the two carbonyl groups are negligible, the initial nucleophilic attack of the hydrazine occurs indiscriminately at both sites, leading to a 1:1 mixture of regioisomers[1][3].

The Solution:

  • Solvent Modification: Switch your reaction solvent to a strongly hydrogen-bonding, fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[1][3]. These solvents selectively activate the more sterically accessible carbonyl via hydrogen bonding, significantly amplifying minor electronic differences and directing the initial hydrazine attack.

  • Substrate Control (Electronic Activating Groups): If modifying the solvent fails, consider installing a temporary electron-withdrawing group (EWG) adjacent to the target carbonyl to increase its electrophilicity, thereby kinetically favoring attack at that specific site[4].

Q2: I am observing 10–25% dimeric byproducts when reacting 3-oxoalkanenitriles with hydrazine. How do I prevent this side reaction?

The Causality: Hydrazine ( NH2​−NH2​ ) acts as a highly reactive bidentate nucleophile. When exposed to highly electrophilic substrates like 3-oxoalkanenitriles, both nitrogen atoms can react with separate substrate molecules before the intramolecular cyclization can occur, leading to unwanted dimeric byproducts[5].

The Solution: Use a monodentate hydrazine equivalent, such as acetylhydrazine[5]. The acetyl group protects one nitrogen, reducing the reagent to a monodentate nucleophile and forcing a clean 1:1 condensation to form an N-acetylhydrazone intermediate. Subsequent heating with a mild base (e.g., N-methylpiperazine) removes the acetyl group and triggers cyclization to the desired 1H-pyrazole-5-amine without dimeric impurities[5].

Q3: During the N-alkylation of my unsymmetrical pyrazole, I get an inseparable mixture of N1 and N2 alkylated products. How can I selectively alkylate one nitrogen?

The Causality: Pyrazoles undergo rapid annular tautomerism, meaning the N-H proton rapidly exchanges between the two nitrogen atoms. Because both nitrogens possess similar nucleophilicity, standard alkylation conditions (e.g., alkyl halide + weak base) yield a mixture of N1 and N2 regioisomers[6][7].

The Solution: Regioselectivity in N-alkylation must be controlled by manipulating the coordination state of the base and the polarity of the solvent[6].

  • For N1-Alkylation (Sterically less hindered): Use K2​CO3​ in a polar aprotic solvent like DMSO or DMF. This favors thermodynamic control, directing the alkylating agent to the less sterically encumbered nitrogen[6].

  • For N2-Alkylation (Directed): Utilize a magnesium-based catalyst (e.g., MgBr2​ ). The Mg2+ ion chelates the pyrazole and the alkylating agent, organizing a highly structured transition state that kinetically drives the alkylation to the more sterically hindered N2 position[6].

Part 2: Quantitative Data & Reaction Optimization

To facilitate rapid decision-making, the following table summarizes the quantitative impact of varying reaction conditions on regioselectivity and yield during pyrazole functionalization.

Reaction TypeReagents / ConditionsPrimary Outcome / SelectivityYield / Purity Impact
Knorr Synthesis Standard (Ethanol, Reflux)~1:1 mixture of regioisomersHigh yield, poor purity (requires column chromatography)[1]
Knorr Synthesis TFE or HFIP, Room Temp>9:1 ratio favoring less hindered siteModerate-High yield, excellent purity[1][3]
Condensation Hydrazine + 3-oxoalkanenitrileFormation of dimeric byproducts10-25% mass balance lost to dimers[5]
Condensation Acetylhydrazine, then N-methylpiperazineQuantitative conversion to monomer>90% purity, scalable to kilogram quantities[5]
N-Alkylation K2​CO3​ / DMSO / Alkyl HalideFavors N1-alkylationHigh yield of thermodynamically stable isomer[6]
N-Alkylation MgBr2​ / Base / Alkyl HalideFavors N2-alkylationModerate yield, high regioselectivity via chelation[6]

Part 3: Standardized Experimental Protocols

Protocol A: Regioselective Knorr Synthesis using Fluorinated Solvents

This self-validating protocol utilizes TFE to establish a strong hydrogen-bonding network, kinetically driving regioselectivity.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.2 M concentration[1].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.05 equiv) dropwise over 10 minutes to prevent exothermic degradation[3].

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the 1,3-dicarbonyl via TLC (typically 30% ethyl acetate/70% hexanes). The reaction is usually complete within 2–4 hours[3].

  • Quenching & Isolation: Quench the reaction by adding deionized water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Validation: Analyze the crude mixture via 1H NMR. The distinct shift of the pyrazole C4-proton will confirm the regiomeric ratio.

Protocol B: Dimer-Free Synthesis of Aminopyrazoles from Oxonitriles

This protocol utilizes a monodentate protecting strategy to eliminate bidentate cross-linking.

  • Hydrazone Formation: Combine the 3-oxoalkanenitrile (1.0 equiv) and acetylhydrazine (1.1 equiv) in n-butanol (0.5 M). Stir the mixture overnight at 70 °C.

  • Validation Step 1: Take an aliquot for 1H NMR analysis to confirm quantitative conversion to the N-acetylhydrazone intermediate[5].

  • Deprotection & Cyclization: Without changing the solvent, add N-methylpiperazine (1.5 equiv) to the reaction mixture. Raise the temperature to reflux (approx. 117 °C) and stir for 4 hours. This step cleanly removes the acetyl group and drives cyclization[5].

  • Workup: Cool to room temperature and perform an aqueous workup to remove the N-methylpiperazine acetate salt. Triturate the resulting residue with ethyl acetate to yield the pure 1H-pyrazole-5-amine (>90% purity)[5].

Part 4: Visual Workflows

Knorr Synthesis Regioselectivity Troubleshooting Workflow

KnorrTroubleshooting Start Poor Regioselectivity (1:1 Isomer Mixture) Step1 Change Solvent to TFE or HFIP? Start->Step1 Optimization 1 Step2 Screen Acid/Base Catalysts? Step1->Step2 No Improvement Success Improved Regioselectivity (Single Isomer Isolated) Step1->Success Yes Step3 Install Temporary Directing/Protecting Group Step2->Step3 No Improvement Step2->Success Yes Step3->Success Resolved

Decision tree for resolving regioselectivity issues in the Knorr pyrazole synthesis.

Mechanistic Pathway of Pyrazole N-Alkylation

N_Alkylation Substrate Unsymmetrical Pyrazole (Tautomeric Mixture) BaseChoice Base & Solvent Selection Substrate->BaseChoice Path1 K2CO3 / DMSO (Thermodynamic Control) BaseChoice->Path1 Path2 NaH / THF (Kinetic Control) BaseChoice->Path2 Path3 MgBr2 Catalyst (Coordination Control) BaseChoice->Path3 Prod1 N1-Alkylated Product (Less Sterically Hindered) Path1->Prod1 Favors N1 Path2->Prod1 Irreversible Deprotonation Prod2 N2-Alkylated Product (Directed / Chelated) Path3->Prod2 Mg2+ Chelation

Mechanistic divergence of pyrazole N-alkylation based on base and solvent selection.

References

  • Ingenta Connect. "Minimizing Side Reactions in Classical Pyrazole Synthesis from Oxonitriles: The Use of Acetylhydrazine." Letters in Organic Chemistry. Available at: [Link]

  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering. Available at: [Link]

  • PMC. "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PMC. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules. Available at: [Link]

Sources

Optimization

Stability issues of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in solution

Technical Support Center: 1-benzyl-4-nitro-3-methoxy-1H-pyrazole Guide for Researchers on Solution Stability and Handling Welcome to the technical support resource for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. This guide i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-benzyl-4-nitro-3-methoxy-1H-pyrazole

Guide for Researchers on Solution Stability and Handling

Welcome to the technical support resource for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common observations and queries regarding the handling of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in a laboratory setting.

Q1: My solution of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, which was initially colorless or pale yellow, has turned brown. What is causing this discoloration?

A1: A brown discoloration is a common indicator of chemical degradation, most likely due to oxidation or photodegradation.[1] The pyrazole ring system, in conjunction with the nitroaromatic group, can be susceptible to these pathways.

  • Oxidative Degradation: The presence of dissolved oxygen in your solvent can lead to the formation of colored-by-products. This process can be accelerated by light and elevated temperatures. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a crucial preventative measure.[1]

  • Photodegradation: Nitroaromatic compounds are well-known for their photoreactivity and can degrade upon exposure to UV or even ambient visible light.[2] This can lead to complex reactions and the formation of colored impurities. It is essential to protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]

Q2: I am observing a new spot on my TLC plate or an unexpected peak in my HPLC/LC-MS chromatogram after storing my compound in solution. What does this signify?

A2: The appearance of new analytical signals strongly suggests that your compound is degrading.[1] Even when stored at low temperatures, degradation can occur due to several factors:

  • Chemical Degradation: This could be a result of hydrolysis, oxidation, or photodegradation.[3] The specific degradant will depend on the solvent, storage conditions, and exposure to environmental factors.

  • Moisture-Induced Changes: The presence of trace amounts of water in the solvent can facilitate hydrolysis, particularly if the pH is not neutral.[1] For pyrazole derivatives, moisture can sometimes lead to the formation of different tautomers, although this is less common for N-substituted pyrazoles like this one.[1]

It is recommended to re-purify the compound if significant degradation is observed and to re-evaluate your storage protocol.

Q3: What are the optimal storage conditions for stock solutions of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole to ensure long-term stability?

A3: To maximize the shelf-life of your solutions and maintain compound integrity, a multi-faceted approach to storage is required. The following conditions are recommended based on best practices for pyrazole and nitroaromatic compounds:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Reduces the rate of all chemical degradation pathways.[1]
Atmosphere Overlay with an inert gas (Argon or Nitrogen).Prevents oxidative degradation by displacing oxygen.[1]
Light Use amber glass vials or wrap in aluminum foil.Prevents light-induced photodegradation.[1][4]
Moisture Use high-purity, anhydrous solvents.Minimizes the risk of hydrolysis.[1]
Container Use high-quality glass vials with PTFE-lined caps.Avoids leaching and contamination from plastic containers.

Q4: Which solvents are best for preparing stock solutions, and are there any I should avoid?

A4: The choice of solvent is critical. High-purity, anhydrous-grade solvents are always recommended.

  • Recommended Solvents: Anhydrous DMSO, DMF, or acetonitrile are commonly used for preparing high-concentration stock solutions of polar organic molecules.

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol): While the compound may be soluble, these solvents can participate in photochemical reactions and may contain more water. If used, they should be of the highest purity and solutions should be prepared fresh.

    • Chlorinated Solvents (e.g., DCM, Chloroform): These can degrade over time to form acidic impurities (HCl), which could potentially catalyze the hydrolysis of the methoxy group.

Always perform a small-scale solubility test first. After preparation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[1]

Q5: How does pH impact the stability of this compound in aqueous buffers for biological assays?

A5: The stability of pyrazole derivatives can be highly pH-dependent.[4] While specific data for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole is not available, the methoxy group on the pyrazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave it to a hydroxyl group.

  • Acidic Conditions: Strong acids can catalyze the hydrolysis of the methoxy ether linkage.

  • Basic Conditions: Strong bases may also promote hydrolysis or other degradation pathways. The nitro group can also increase the acidity of certain protons, potentially leading to base-mediated reactions.

It is crucial to perform a stability check of the compound in your final assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze it by HPLC or LC-MS to ensure no significant degradation occurs under your specific experimental conditions.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Observed ProblemPossible Cause(s)Recommended Actions & Troubleshooting Steps
Inconsistent Results in Biological Assays 1. Degradation of the compound in the stock solution or assay buffer. 2. Presence of biologically active impurities or degradation products.[1]1. Confirm Purity: Analyze your stock solution via HPLC/LC-MS to check for degradation products. 2. Assess Buffer Stability: Prepare a fresh solution in your assay buffer, incubate it under assay conditions (time, temp), and re-analyze to quantify stability. 3. Prepare Fresh: Always use freshly prepared dilutions from a validated stock for critical experiments.
Loss of Purity / Assay Value Over Time Slow decomposition under the current storage conditions.[1]1. Re-evaluate Storage: Implement the optimal storage conditions outlined in the FAQ (Section 1, Q3). 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 3.2) to understand the molecule's liabilities.[3] This will help establish a validated stability-indicating analytical method.
Precipitation from Solution During Storage or Use 1. Poor solubility in the chosen solvent. 2. Compound degradation leading to less soluble byproducts. 3. Supersaturation of the initial solution. 4. Temperature changes (especially during freeze-thaw cycles).1. Verify Solubility: Determine the compound's solubility limit in the solvent at the storage temperature. 2. Filter Solution: After preparing the stock, filter it through a 0.22 µm syringe filter to remove any undissolved particulates. 3. Avoid Freeze-Thaw: Aliquot stock solutions to minimize temperature cycling. If a solution is frozen, ensure it is fully thawed and vortexed to re-dissolve any precipitate before use.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing inconsistent experimental results.

G start Inconsistent Experimental Results Observed check_stock 1. Analyze Stock Solution (HPLC/LC-MS) start->check_stock is_pure Is Stock >95% Pure? check_stock->is_pure check_buffer 2. Test Stability in Assay Buffer (Incubate & Analyze) is_pure->check_buffer Yes new_stock ACTION: Prepare Fresh Stock Solution is_pure->new_stock No is_stable Is Compound Stable in Buffer? check_buffer->is_stable fresh_dilution 3. Prepare Fresh Dilutions for Each Experiment is_stable->fresh_dilution Yes modify_buffer ACTION: Modify Assay Buffer (pH, Additives) or Reduce Incubation Time is_stable->modify_buffer No root_cause_found Root Cause Identified: Proceed with Validated Protocol fresh_dilution->root_cause_found reassess_storage ACTION: Re-evaluate Storage Conditions (Temp, Light, Inert Gas) new_stock->reassess_storage modify_buffer->root_cause_found G cluster_0 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (Parent) cluster_1 Photodegradation cluster_2 Hydrolysis cluster_3 Oxidation Parent Parent Compound Photo_Product Reduction/Rearrangement of Nitro Group (e.g., to nitroso, amino, or HONO formation) [3, 5] Parent->Photo_Product  hν (Light)   Hydrolysis_Product Demethylation Product (1-benzyl-4-nitro-1H-pyrazol-3-ol) Parent->Hydrolysis_Product  H+ or OH- / H₂O   Oxidation_Product Ring Oxidation Products (e.g., N-oxides, hydroxylated species) Parent->Oxidation_Product  [O] (e.g., O₂, H₂O₂)  

Caption: Hypothesized degradation pathways for the target compound.

  • Photodegradation of the Nitro Group: Nitroaromatic compounds can absorb light, leading to an excited state. This can result in various reactions, including reduction of the nitro group to a nitroso or amino functionality, or rearrangement. [2]The photolysis of some nitroaromatics is also known to produce nitrous acid (HONO). [5]* Hydrolysis of the Methoxy Group: Under acidic or strongly basic aqueous conditions, the methoxy group may undergo nucleophilic substitution (hydrolysis) to yield the corresponding 3-hydroxy-pyrazole derivative.

  • Oxidation: The pyrazole ring, while aromatic, can be susceptible to oxidation, potentially forming N-oxides or other oxidized species, which are often colored. [1]

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity - SPIE Digital Library.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH.
  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace.
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds - Benchchem.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
  • N-benzyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide - Smolecule.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole | Benchchem.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC.
  • 1-(4-Methoxybenzyl)-1H-pyrazol-3-amine - Sigma-Aldrich.
  • 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of.
  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - ResearchGate.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • 3-Methoxy-4-nitro-1H-pyrazole | 400755-41-1 - MilliporeSigma.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR.
  • Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine.... - ResearchGate.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar.
  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents.
  • 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Sigma-Aldrich.
  • 1001510-36-6|1-(4-Methylbenzyl)-3-nitro-1H-pyrazole - BLDpharm.
  • 1-BENZYL-4-NITRO-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich.
  • 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2) - PubChemLite.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 5 - Organic Syntheses Procedure.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI.
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate.
  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.
  • 3-Methoxy-4-nitro-1H-pyrazole | CymitQuimica.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC.
  • 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1155065-29-4) - Fluorochem.
  • 3-Methoxy-4-nitro-1H-pyrazole | 400755-41-1 - Sigma-Aldrich.

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Troubleshooting

Nitroaromatic Compound Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Nitroaromatic Stability. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden loss of potency, unexpected color changes, or irreprod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitroaromatic Stability. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden loss of potency, unexpected color changes, or irreproducible yields when working with nitroaromatic active pharmaceutical ingredients (APIs) and precursors.

The nitro group (-NO₂) is strongly electron-withdrawing, which stabilizes the aromatic ring against oxidation but introduces severe vulnerabilities to photolysis and reduction[1]. This guide provides the mechanistic causality behind these vulnerabilities, answers common troubleshooting questions, and establishes self-validating protocols to ensure the integrity of your experiments.

Section 1: Diagnostic Matrix for Nitroaromatic Degradation

Before troubleshooting, we must quantify the degradation pathways. The following table summarizes the quantitative thresholds and diagnostic markers for common degradation routes[2][3].

Table 1: Quantitative Diagnostic Matrix for Nitroaromatic Instability

Degradation PathwayPrimary Stressor ThresholdMechanistic CauseObservable SymptomsAnalytical Marker (LC-MS / NMR)
Photodegradation UV/Vis Light (< 400 nm)Photon-induced excitation leading to radical formation and nitroso/hydroxylamine conversion.Solution darkens (yellow to brown/black).Loss of parent mass; appearance of [M-16] (nitroso) or [M-2] species.
Chemical Reduction Presence of thiols, metals, or anaerobic microbesElectron transfer to the highly oxidized nitrogen atom.Color shift; formation of precipitates.Appearance of [M-30] (amine) peak; upfield shift in aromatic NMR protons.
Thermal Cleavage Temperatures > 80°CHigh kinetic energy overcomes the C-NO₂ bond dissociation energy.Gas evolution (NOx); pressure buildup in sealed vials.Formation of phenolic or homolytic cleavage byproducts.
Nucleophilic Substitution High pH (> 9.0) + NucleophilesElectron-deficient ring undergoes attack, forming Meisenheimer complexes.Intense, immediate color change (often deep red/purple).Complete structural alteration; displacement of leaving groups.
Section 2: Troubleshooting FAQs – The Causality of Degradation

Q1: My nitroaromatic solutions turn dark brown after a few days on the bench. What is happening, and how do I prevent it? A1: The Light Sensitivity Conundrum. Nitroaromatic compounds are notoriously photosensitive. When exposed to ambient or UV light, the nitro group absorbs photons, exciting the molecule into a reactive state. This state can abstract hydrogen from the solvent or undergo intramolecular rearrangements, leading to the formation of nitroso (-NO) or hydroxylamino (-NHOH) derivatives[4][5]. Prevention Strategy: You must break the causal chain of photon absorption. Store all solid APIs in tightly sealed, opaque containers. For solutions, mandate the use of amber glassware, which effectively filters wavelengths below 400 nm. If amber glass is unavailable, wrapping vials in aluminum foil is a mandatory stopgap[5].

Q2: I am observing unexpected amine byproducts in my reaction mixture, even though I didn't add a reducing agent. Why? A2: The Unintended Reduction Pathway. The electron-withdrawing nature of the nitro group makes it an excellent electron acceptor. In the presence of trace transition metals (from degraded spatulas or impure solvents) or under anaerobic conditions where microbial nitroreductases might be present, the nitro group undergoes rapid step-wise reduction: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)[6][7]. Prevention Strategy: Maintain an inert atmosphere (Argon or Nitrogen) during storage and handling to prevent redox cycling[4]. Furthermore, utilize highly purified, anhydrous, and degassed solvents to eliminate trace metals that can catalyze these electron-transfer events.

Q3: How should I store high-value nitroaromatic APIs for long-term stability? A3: Mitigating Thermal and Hydrolytic Stress. While the C-NO₂ bond is relatively stable at room temperature, elevated temperatures provide the activation energy required for thermal decomposition[3][8]. Additionally, if your compound has other substituents (like esters or halogens), the electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic attack or hydrolysis in the presence of moisture. Prevention Strategy: Long-term storage must be at 2-8°C or -20°C in a desiccator[3][4]. The cold temperature minimizes the kinetic energy available for thermal degradation, while the desiccator prevents moisture-driven hydrolysis.

Section 3: Mechanistic Visualizations

To fully grasp how environmental stressors interact with nitroaromatics, review the following logical relationship diagram.

Pathways cluster_stressors Environmental Stressors Start Nitroaromatic API Light Photon Exposure (< 400 nm) Start->Light Absorption Heat Thermal Stress (> 80°C) Start->Heat Kinetic Energy Redox Reducing Agents (Metals/Thiols) Start->Redox e- Transfer PhotoProd Photoproducts (Nitroso / Cleavage) Light->PhotoProd ThermProd Thermal Decomposition (C-NO2 Cleavage) Heat->ThermProd AmineProd Aromatic Amines (Reduction) Redox->AmineProd

Caption: Mechanistic pathways of nitroaromatic degradation triggered by environmental stressors.

Section 4: Self-Validating Experimental Protocols

To troubleshoot degradation in your specific compound, you must run a forced degradation study. This protocol is designed as a self-validating system : it includes built-in controls (Dark Control, Solvent Blank) to ensure that any observed degradation is causally linked to the stressor, rather than an artifact of the analytical method[2][9].

Protocol: Photolytic and Thermal Stability Profiling

Objective: To isolate and quantify the specific degradation vectors affecting a nitroaromatic API.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the nitroaromatic compound in an anhydrous, HPLC-grade aprotic solvent (e.g., Acetonitrile). Causality: Aprotic solvents prevent solvent-mediated hydrolysis, isolating the variables strictly to light and heat[5].

  • Aliquoting & Stress Application:

    • Test Sample A (Photolysis): Place 2 mL of the stock in a clear quartz cuvette. Expose to a 365 nm UV lamp at 25°C for 24 hours[9].

    • Test Sample B (Thermal): Place 2 mL of the stock in a sealed amber vial. Heat in a reaction block at 80°C for 24 hours[3].

  • Self-Validation Controls:

    • Dark Control: Wrap a clear vial containing 2 mL of stock tightly in aluminum foil. Keep at 25°C adjacent to the UV lamp[9]. Validation: Proves that any degradation in Sample A is strictly photon-induced, not ambient temperature-induced.

    • Solvent Blank: Expose pure Acetonitrile to the UV lamp. Validation: Ensures no solvent-derived impurities are misidentified as API degradation products[4].

  • Analytical Quantification: Analyze all samples via HPLC-UV/Vis or LC-MS. Compare the Area Under the Curve (AUC) of the parent peak in Test Samples against the Dark Control to calculate the degradation rate constant.

Protocol Prep Prepare Stock (Anhydrous Solvent) Split Aliquoting Prep->Split TestUV UV Exposure (Quartz, 365nm) Split->TestUV TestHeat Thermal Stress (Amber, 80°C) Split->TestHeat Control Dark Control (Foil Wrapped) Split->Control Blank Solvent Blank Split->Blank HPLC LC-MS Analysis TestUV->HPLC TestHeat->HPLC Control->HPLC Blank->HPLC Validate Self-Validation: Compare AUCs HPLC->Validate

Caption: Self-validating experimental workflow for profiling nitroaromatic compound stability.

References
  • A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroarom
  • N'-{4-nitrophenyl}-1-naphthohydrazide stability and degrad
  • Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. BenchChem.
  • Nitroaromatic Compounds,
  • Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage. BenchChem.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • Bioremediation of Nitroarom
  • 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. BenchChem.
  • 1-(2-Bromoethyl)

Sources

Optimization

Technical Support Center: Advanced NMR Troubleshooting for Substituted Pyrazoles

Welcome to the Analytical Support Center. As researchers and drug development professionals, you are likely aware that substituted pyrazoles are ubiquitous pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As researchers and drug development professionals, you are likely aware that substituted pyrazoles are ubiquitous pharmacophores. However, their unique electronic structures present significant challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is engineered to help you troubleshoot the two most notorious issues encountered when analyzing pyrazoles: prototropic tautomerism and regioisomer assignment .

FAQ & Troubleshooting Guide

Issue 1: "My 1H and 13C NMR spectra show broad, unresolved peaks, or 'missing' carbon signals for my pyrazole."

The Causality: You are observing the effects of prototropic tautomerism. In unsubstituted or NH-pyrazoles, the proton rapidly exchanges between the N1 and N2 atoms. If this exchange occurs at a rate comparable to the NMR timescale (the intermediate exchange regime), the chemical environments of the C3 and C5 positions average out. This dynamic process leads to severe line broadening, often causing the quaternary carbon signals to disappear entirely into the baseline[1].

The Solution: To resolve these signals, you must shift the exchange kinetics out of the intermediate regime. You have three primary avenues:

  • Solvent Effects (The easiest fix): Non-polar solvents like CDCl₃ facilitate rapid intermolecular proton exchange, exacerbating line broadening[2]. Switch your solvent to a strong hydrogen-bond acceptor like DMSO-d₆. DMSO anchors the NH proton via hydrogen bonding, significantly slowing the exchange rate and often sharpening the signals sufficiently for routine analysis[2].

  • Variable Temperature (VT) NMR: If DMSO-d₆ is insufficient, you must thermally arrest the kinetics. Cooling the sample to < 250 K in a suitable solvent (e.g., DMF-d₇) will "freeze" the tautomeric exchange, resulting in the decoalescence of the broad signals into distinct peaks for each tautomer.

  • Chemical Derivatization: If the free NH is not required for your immediate assay, N-alkylating the pyrazole covalently "fixes" the tautomer, completely eliminating the dynamic exchange[1].

Tautomerism A NH-Pyrazole Sample (Prototropic Tautomerism) B Broad/Missing NMR Signals (Intermediate Exchange Regime) A->B Causes C Change Solvent (DMSO-d6) B->C Strategy 1 D Variable Temp (VT) NMR (Cool to < 250K) B->D Strategy 2 E Chemical Derivatization (N-Alkylation) B->E Strategy 3 F Hydrogen Bonding Slows Exchange Rate C->F Mechanism G Thermal Energy Reduction Halts Kinetics D->G Mechanism H Covalent 'Fixing' of Tautomer E->H Mechanism I Sharp, Resolved Signals (Structural Elucidation) F->I G->I H->I

Workflow for resolving NMR signal broadening caused by pyrazole prototropic tautomerism.

Issue 2: "I alkylated a 3-substituted-1H-pyrazole and obtained a mixture. How do I definitively assign the 1,3- vs. 1,5-disubstituted regioisomers?"

The Causality: N-alkylation of asymmetrically substituted 1H-pyrazoles almost always yields a mixture of regioisomers[3]. 1D ¹H and ¹³C NMR are often insufficient for assignment because the chemical shifts of the 1,3- and 1,5-isomers are remarkably similar.

The Solution: You must rely on spatial proximity and heteronuclear long-range coupling.

  • 1H-1H NOESY/ROESY: In a 1,3-disubstituted pyrazole, the N-alkyl group is spatially adjacent to the C5-proton, yielding a strong Nuclear Overhauser Effect (NOE)[3]. In a 1,5-disubstituted pyrazole, the C5 position is occupied by the substituent, meaning the N-alkyl group will only show an NOE to the C5-substituent itself, or no ring-proton NOE at all.

  • 1H-15N HMBC: This is the gold standard for heterocyclic assignment. Pyrazoles contain a "pyrrole-like" nitrogen (N1, alkylated, typically resonating around -170 to -210 ppm) and a "pyridine-like" nitrogen (N2, imine-like, typically -70 to -120 ppm)[3][4]. A ¹H-¹⁵N HMBC will show a definitive 3-bond correlation between the N-alkyl protons and the N1 nitrogen, allowing you to map the rest of the ring[4].

Regioisomer Start N-Alkylated Pyrazole Mixture (1,3- vs 1,5-isomer) NOESY 1H-1H NOESY / ROESY (Spatial Proximity) Start->NOESY HMBC_C 1H-13C HMBC (3-Bond Coupling) Start->HMBC_C HMBC_N 1H-15N HMBC (N-1 vs N-2 Assignment) Start->HMBC_N Isomer15 1,5-Disubstituted NOE: N-Alkyl to C4-H ONLY NOESY->Isomer15 No C5-H NOE Isomer13 1,3-Disubstituted NOE: N-Alkyl to C5-H NOESY->Isomer13 Strong C5-H NOE HMBC_N->Isomer15 N1 correlates to N-Alkyl & C5-Substituent HMBC_N->Isomer13 N1 correlates to N-Alkyl & C5-H

Multiparametric NMR logic for distinguishing 1,3- and 1,5-disubstituted pyrazole regioisomers.

Quantitative Data Summary

The following table summarizes the expected NMR parameters used to differentiate pyrazole regioisomers. (Note: ¹⁵N chemical shifts are referenced to external nitromethane at 0 ppm).

Analytical Parameter1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
¹H-¹H NOESY (N-Alkyl) Strong NOE to C5-HNOE to C5-Substituent (No C5-H NOE)
¹H-¹³C HMBC (N-Alkyl) Correlates to C5 (CH)Correlates to C5 (Quaternary Carbon)
¹⁵N NMR (N1 'pyrrole-like') ~ -170 to -210 ppm~ -170 to -210 ppm
¹⁵N NMR (N2 'pyridine-like') ~ -70 to -120 ppm~ -70 to -120 ppm
¹H-¹⁵N HMBC N1 correlates to N-Alkyl & C5-HN1 correlates to N-Alkyl only

Standard Operating Procedures: Experimental Protocols

Protocol A: Variable Temperature (VT) ¹H NMR for Tautomeric Resolution

This protocol utilizes a self-validating internal temperature check to ensure kinetic data accuracy.

  • Sample Preparation: Dissolve 15-20 mg of the pyrazole analyte in 0.6 mL of anhydrous DMF-d₇. DMF is selected over DMSO due to its lower freezing point, allowing for a wider sub-zero analysis range.

  • System Validation (Calibration): Insert a 100% Methanol NMR standard tube into the probe. Acquire a standard ¹H spectrum. Calculate the exact probe temperature using the chemical shift difference (Δδ) between the methanol CH₃ and OH peaks. Do not rely solely on the spectrometer's digital temperature readout.

  • Acquisition: Insert the sample. Acquire a baseline ¹H spectrum at 298 K. Lower the temperature in 10 K increments down to 230 K.

  • Equilibration: Allow exactly 10 minutes of thermal equilibration at each temperature step before tuning, matching, and acquiring the FID.

  • Data Processing: Monitor the C3/C5 proton signals. The experiment is successful when the intermediate baseline "hump" decoalesces into sharp, quantifiable peaks representing the static tautomers.

Protocol B: ¹H-¹⁵N HMBC Acquisition

This protocol ensures sufficient magnetization transfer for low-gamma nuclei detection.

  • Sample Preparation: Dissolve 20-30 mg of the pyrazole in 0.6 mL of DMSO-d₆. High concentration is critical due to the low natural abundance of ¹⁵N (0.37%).

  • System Validation (Pre-Check): First, acquire a gradient-selected ¹H-¹³C HMBC. If the ¹³C long-range correlations are weak or noisy, your sample concentration or gradient shimming is insufficient for ¹⁵N detection. Do not proceed until the ¹³C HMBC is pristine.

  • Parameter Optimization: Select a gradient-selected ¹H-¹⁵N HMBC pulse sequence. Set the long-range coupling constant evolution delay ( 1/2J ) optimized for JNH​=5−8 Hz. This is the optimal window for 2-bond and 3-bond nitrogen-proton couplings in heteroaromatic rings.

  • Acquisition: Set the spectral width in the indirect (¹⁵N) dimension to at least 400 ppm to capture both the pyridine-like and pyrrole-like nitrogens. Utilize a minimum of 32 scans per increment to ensure an adequate signal-to-noise ratio.

References

  • Tarabová, D., et al. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 2014.[Link]

  • "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." KTU ePubl, 2021.[Link]

  • "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." Semantic Scholar, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Reproducibility in Biological Assays

Welcome to the Technical Support Center for assay reproducibility. Pyrazole derivatives are highly privileged scaffolds in drug discovery, forming the core of numerous approved therapeutics. However, their unique physico...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay reproducibility. Pyrazole derivatives are highly privileged scaffolds in drug discovery, forming the core of numerous approved therapeutics. However, their unique physicochemical properties—such as tautomerism, redox reactivity, and a propensity for intermolecular hydrogen bonding—frequently lead to erratic behavior in in vitro biological assays[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the causality behind pyrazole assay failures and provide self-validating protocols to ensure your data reflects true pharmacological target engagement rather than chemical artifacts.

Part 1: Diagnostic Workflow

Before adjusting your assay parameters, it is critical to identify whether your reproducibility issue stems from compound behavior (e.g., aggregation, degradation) or optical interference. Use the diagnostic workflow below to isolate the root cause.

PyrazoleTroubleshooting Start Inconsistent Assay Results with Pyrazole Compound CheckSol Check Kinetic Solubility in Assay Buffer Start->CheckSol Soluble Soluble at Top Conc.? CheckSol->Soluble Aggregates Colloidal Aggregation (PAINS Behavior) Soluble->Aggregates No CheckInterference Check Optical Interference (Abs/Fl) Soluble->CheckInterference Yes AddSurfactant Add 0.01% Triton X-100 or CHAPS Aggregates->AddSurfactant Interferes Signal Overlap? CheckInterference->Interferes Orthogonal Use Orthogonal Assay (e.g., CETSA, FTSA) Interferes->Orthogonal Yes Tautomerism Check Tautomerism/Degradation via NMR/LC-MS Interferes->Tautomerism No FreshStock Prepare Fresh DMSO Stock Store in Amber Vials Tautomerism->FreshStock

Diagnostic workflow for resolving pyrazole-induced reproducibility issues in biological assays.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: Why do my pyrazole derivatives show steep Hill slopes (>2) and inconsistent IC₅₀ values across different assay runs? A: This is a hallmark of Pan-Assay Interference Compounds (PAINS) behavior, specifically colloidal aggregation [3]. Pyrazoles often possess a high partition coefficient (LogP) due to hydrophobic substituents (e.g., phenyl rings) attached to the heterocyclic core. When diluted into aqueous buffers, they undergo hydrophobic collapse, forming sub-micron particles[4]. These aggregates non-specifically sequester target proteins, leading to a precipitous drop in enzyme activity that mimics true inhibition but yields steep Hill slopes[3]. Mitigation: Supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100 or CHAPS) to disrupt aggregate formation, and verify compound dispersion using dynamic light scattering (DLS).

Q2: My compound is fully dissolved in DMSO, but I lose signal when transferring it to the aqueous assay buffer. What is happening? A: You are experiencing "solvent shock," which breaches the compound's kinetic solubility limit[4]. While a pyrazole may have a thermodynamic solubility of <1 µg/mL in water, it can often be maintained in a supersaturated state kinetically if diluted properly[4][5]. Mitigation: Never add aqueous buffer directly to a concentrated DMSO stock. Instead, create your concentration-response curve in 100% DMSO first, then transfer a constant, small volume (e.g., 1:100 dilution) into the final aqueous buffer to prevent localized precipitation[6].

Q3: I am observing strong activity in the MTT or DPPH assay, but no efficacy in orthogonal cell-based readouts. Is the compound failing to penetrate the cell? A: While poor permeability is possible, it is more likely an assay artifact. The pyrazole core, especially when substituted with electron-donating groups (e.g., diamines or hydrazines), can be highly redox-active[7]. These compounds can directly reduce the MTT tetrazolium salt into formazan or scavenge the DPPH radical in the complete absence of cells or biological targets[8][9]. Mitigation: Always run a cell-free "compound-only" control plate to quantify and subtract the intrinsic redox or absorbance interference of the pyrazole[8].

Q4: How can I definitively prove my pyrazole is engaging the target and not acting as an assay artifact? A: You must move away from purely functional readouts and use biophysical orthogonal assays like the Fluorescence Thermal Shift Assay (FTSA) or Cellular Thermal Shift Assay (CETSA)[10]. Because thermodynamic stabilization of a protein requires specific, 1:1 stoichiometric binding within a defined binding pocket, colloidal aggregates and redox artifacts cannot produce a positive ΔTm shift[10].

Part 3: Quantitative Troubleshooting Data

Use the following table to benchmark your pyrazole's behavior against known physicochemical thresholds and implement the appropriate self-validating controls.

Table 1: Pyrazole Physicochemical Properties & Assay Interferences
Parameter / IssueTypical ObservationCausality / MechanismMitigation Strategy
Aqueous Solubility < 1–10 µg/mL in PBS[5]Non-polar substituents counteract the polar pyrazole core, driving precipitation[4].Pre-dissolve in DMSO/DMF; use max 1:20 dilution in buffer[6].
Assay Interference High background in MTT/DPPHIntrinsic redox activity reduces MTT/DPPH independent of biological targets[8][9].Include cell-free compound controls; subtract background absorbance.
Colloidal Aggregation Steep Hill slopes (>2), erratic IC₅₀Hydrophobic collapse forms sub-micron particles that sequester proteins[3].Add 0.01% Triton X-100 or CHAPS to assay buffer; verify with DLS.
Solution Stability Discoloration within 24hOxidation of amine/hydrazinyl groups; light-induced degradation[7].Store in amber vials; sparge buffer with Argon/N₂[7].
Target Engagement ΔTm shift ~2.5–3.0 °C in FTSADirect thermodynamic stabilization of the target protein upon 1:1 binding[10].Use FTSA/CETSA as orthogonal validation to confirm true binding[10].

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility and DMSO Stock Management

Self-Validating Principle: By measuring solubility kinetically (adding DMSO stock to aqueous buffer), we mimic the exact conditions of the biological assay, ensuring the compound remains in solution during the experiment[4].

  • Stock Preparation: Weigh the purified pyrazole and dissolve in anhydrous DMSO to create a 10–50 mM stock. Purge the headspace with inert gas (Argon/N₂) and store in amber vials to prevent photo-oxidation[7].

  • Serial Dilution: Prepare a serial dilution of the compound in 100% DMSO (100x the final desired assay concentrations).

  • Aqueous Transfer (The "Solvent Shock" Phase): Add 1 µL of each DMSO dilution to 99 µL of the aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well plate. This maintains a constant 1% DMSO concentration, preventing solvent-induced toxicity while maximizing solubility[6].

  • Equilibration & Measurement: Incubate for 2 hours at room temperature. Measure absorbance at 620 nm (nephelometry) or use dynamic light scattering (DLS). A sudden spike in absorbance/scattering indicates the kinetic solubility limit has been breached, and colloidal aggregates are forming[3].

Protocol B: Orthogonal Validation via Fluorescence Thermal Shift Assay (FTSA)

Self-Validating Principle: FTSA confirms that the pyrazole physically engages the target protein, causing a thermodynamic shift in its melting temperature (ΔTm), which colloidal aggregates and redox artifacts cannot artificially replicate[10].

  • Reaction Assembly: In a 96-well qPCR plate, combine the purified target protein (1–5 µM) with the pyrazole compound (at 5x the estimated IC₅₀) in the optimized assay buffer.

  • Dye Addition: Add SYPRO Orange dye (typically 5x final concentration). Ensure the total DMSO concentration remains ≤2% to avoid destabilizing the protein structure.

  • Thermal Denaturation: Subject the plate to a thermal gradient (e.g., 25 °C to 95 °C at a ramp rate of 1 °C/min) using a real-time PCR machine.

  • Data Analysis: Monitor the fluorescence increase as the protein unfolds and exposes hydrophobic residues to the dye. Calculate the first derivative of the melt curve to determine the melting temperature (Tm). A positive ΔTm shift (e.g., >2 °C) compared to the DMSO vehicle control confirms direct, stoichiometric target engagement[10].

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Optimization

Technical Support Center: Optimizing Cell Permeability of Pyrazole-Based Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the bottleneck of poor cellular permeability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the bottleneck of poor cellular permeability. Pyrazole-based compounds—ubiquitous in kinase and COX-2 inhibitor design—present unique pharmacokinetic challenges. The pyrazole core possesses both hydrogen bond donor (NH) and acceptor (N) capabilities, which can severely limit passive diffusion across lipid bilayers. Furthermore, structural modifications intended to improve this passive diffusion often inadvertently trigger active efflux mechanisms.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve permeability issues for pyrazole derivatives, bridging the gap between structural chemistry and in vitro assay performance.

Diagnostic Workflow

G start Poor In Vitro Permeability (Pyrazole Lead) assay Run PAMPA & Caco-2 Assays start->assay cond1 Low PAMPA & Low Caco-2 assay->cond1 cond2 High PAMPA & Low Caco-2 assay->cond2 diag1 Diagnosis: Poor Passive Diffusion (High tPSA / H-Bonding) cond1->diag1 diag2 Diagnosis: Active Efflux (P-gp / BCRP Substrate) cond2->diag2 sol1 Action: N-Alkylation / Shield NH diag1->sol1 sol2 Action: Reduce Lipophilicity / Alter pKa diag2->sol2

Workflow for diagnosing and resolving pyrazole permeability issues.

Section 1: Structural Optimization FAQs

Q: My unsubstituted pyrazole lead shows excellent target engagement but fails to cross the cell membrane. Why is the passive permeability so low? A: The primary culprit is the energetic penalty of desolvation. The NH group of the pyrazole ring acts as a strong hydrogen bond donor (HBD)[1]. Before a molecule can partition into the lipophilic core of a cell membrane, its aqueous hydrogen bonds must be broken. This desolvation energy is substantial. Causality & Solution: To improve passive diffusion, you must reduce the topological polar surface area (tPSA) and mask the HBD. N-alkylation (such as N-methylation or N-ethylation) is a proven strategy. Studies on pyrazole-based kinase inhibitors have demonstrated that substituting the N2 position with an ethyl group significantly enhances cell permeability by eliminating the HBD capability while maintaining the necessary target-binding conformations[1].

Q: I masked the pyrazole NH group, and my PAMPA permeability is now excellent. However, my Caco-2 A-B permeability is still poor. What happened? A: You have successfully optimized passive diffusion, but you have likely created an efflux pump substrate. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion because it utilizes an artificial lipid membrane lacking transport proteins[2]. Caco-2 cells, however, express active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Causality & Solution: Masking the NH group increases the molecule's lipophilicity (LogP). Highly lipophilic compounds are frequently recognized by P-gp. If your PAMPA permeability is high but Caco-2 apical-to-basolateral (A-B) permeability is low, you are dealing with active efflux[2]. To mitigate this, you must balance the lipophilicity. Consider introducing a solubilizing polar group (like a morpholine or piperazine ring) elsewhere on the scaffold, or utilize steric shielding (e.g., adding a bulky group adjacent to the pyrazole) to disrupt the P-gp binding pharmacophore without restoring the HBD.

Section 2: Assay Troubleshooting FAQs

Q: During my Caco-2 assay, the mass balance (recovery) of my pyrazole compound is below 50%. How can I trust the permeability data? A: You cannot trust the data if recovery is low. A low mass balance indicates that the compound is "lost" during the assay, which artificially skews the apparent permeability ( Papp​ ) calculations. For lipophilic pyrazole derivatives, this is almost always due to non-specific binding to the polystyrene assay plates or precipitation in the aqueous buffer[3]. Causality & Solution: To resolve this, add 1% to 4% Bovine Serum Albumin (BSA) to the receiver compartment buffer. BSA acts as a lipid sink, binding the lipophilic pyrazole molecules as they cross the monolayer. This prevents them from adhering to the plasticware and pulls the equilibrium forward, maintaining sink conditions and dramatically improving recovery rates[3].

Q: How do I ensure that my Caco-2 monolayer wasn't physically compromised by my compound's toxicity during the assay? A: Every permeability assay must be a self-validating system. You cannot rely solely on pre-assay Transepithelial Electrical Resistance (TEER) measurements, as the compound itself might disrupt tight junctions during the 2-hour incubation period. Causality & Solution: Co-incubate your test compound with a paracellular marker like Lucifer Yellow (LY)[4]. Lucifer Yellow is a highly hydrophilic fluorescent dye that cannot cross intact cell membranes; it only leaks through compromised tight junctions. By measuring LY fluorescence in the receiver well at the end of the assay, you validate the monolayer's integrity in real-time. If LY permeability exceeds 1%, the tight junctions are compromised, and the Papp​ data for your pyrazole must be rejected[4].

Section 3: Self-Validating Experimental Protocol

G seed Seed Caco-2 Cells (21 Days) teer Pre-Assay TEER Check (>250 Ω·cm²) seed->teer ly Co-incubate with Lucifer Yellow (LY) teer->ly measure Measure Papp & LY Fluorescence ly->measure valid LY Permeability < 1% (Monolayer Intact) measure->valid invalid LY Permeability > 1% (Monolayer Compromised) measure->invalid proceed Accept Papp Data valid->proceed reject Reject Data / Troubleshoot invalid->reject

Self-validating Caco-2 assay protocol using Lucifer Yellow and TEER.

Bidirectional Caco-2 Permeability Assay with Lucifer Yellow Integrity Check This protocol ensures that every data point generated is internally validated for monolayer integrity and sink conditions.

Step 1: Monolayer Preparation & Pre-Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate at a density of ~20,000 cells/insert[4].

  • Culture for 21 days, changing the medium (apical and basolateral) every alternate day to allow for full differentiation and tight junction formation[4].

  • On day 21, measure TEER. Only proceed with inserts demonstrating a TEER > 250 Ω·cm².

Step 2: Dosing & Co-Incubation

  • Prepare the transport buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4[4].

  • Prepare the donor solution: 10 µM of the pyrazole test compound + 100 µg/mL Lucifer Yellow in transport buffer (ensure final DMSO concentration is ≤ 1%)[4].

  • Prepare the receiver solution: Transport buffer supplemented with 4% BSA to prevent non-specific binding[3].

  • A-B Assessment: Add 200 µL of donor solution to the apical chamber and 600 µL of receiver solution to the basolateral chamber.

  • B-A Assessment: Add 600 µL of donor solution to the basolateral chamber and 200 µL of receiver solution to the apical chamber.

Step 3: Incubation & Sampling

  • Incubate the plates at 37°C on an orbital shaker (60 rpm) for 120 minutes[4].

  • Withdraw 50 µL aliquots from both the donor and receiver compartments at t=0 and t=120 mins.

Step 4: Analysis & Internal Validation

  • Quantify the pyrazole compound concentration using LC-MS/MS.

  • Quantify Lucifer Yellow in the receiver compartment using a fluorescence plate reader (Excitation 485 nm / Emission 530 nm)[4].

  • Validation Gate: Calculate the % LY permeation. If LY permeation is > 1%, discard the well's data.

  • Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) )[3].

Section 4: Quantitative Data Interpretation

Use the following reference table to interpret the Papp​ and Efflux Ratio data for your pyrazole derivatives.

ParameterTypical Value RangeMechanistic InterpretationRecommended Action
Papp​ (A-B) < 1.0×10−6 cm/sPoor passive permeability (High desolvation energy)Mask H-bond donors (N-alkylation); reduce tPSA.
Papp​ (A-B) > 10.0×10−6 cm/sExcellent passive permeabilityProceed to in vivo PK evaluation.
Efflux Ratio (ER) < 2.0No significant active effluxNone; compound is not a strong P-gp/BCRP substrate.
Efflux Ratio (ER) > 2.0 (with low A-B)Active efflux occurring (P-gp/BCRP substrate)Reduce LogP; add steric bulk near lipophilic domains.
Mass Balance < 50%Compound loss (precipitation or plastic binding)Add BSA to receiver well; check aqueous solubility.
LY Permeation > 1.0%Monolayer compromised (Compound toxicity)Reduce assay concentration; check cell viability.
References
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Caco-2 Permeability Assay Source: Evotec URL
  • Caco-2 Permeability Assay Protocol Source: Studylib URL
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Pyrazole Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for enhancing the meta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for enhancing the metabolic stability of pyrazole-containing drug candidates. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role in numerous approved drugs. However, like all privileged scaffolds, it presents unique metabolic challenges. This resource provides actionable insights rooted in established scientific principles to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the metabolic pathways and liabilities of pyrazole-containing compounds.

Q1: What are the most common metabolic liabilities associated with the pyrazole ring?

A1: The pyrazole ring, while generally considered metabolically stable compared to other heterocycles, is susceptible to several biotransformations, primarily mediated by Cytochrome P450 (CYP) enzymes. The most common metabolic pathways include:

  • Oxidation of the Pyrazole Ring: The carbon atoms of the pyrazole ring can be hydroxylated. For instance, rat liver microsomes have been shown to oxidize pyrazole to 4-hydroxypyrazole, a reaction often catalyzed by the CYP2E1 isozyme.

  • N-Dealkylation: For N-substituted pyrazoles, the removal of the alkyl or aryl group attached to a ring nitrogen is a frequent metabolic route. This can lead to a significant change in the compound's pharmacological profile.

  • Oxidation of Substituents: Alkyl or aryl groups attached to the pyrazole core are often sites of oxidation (e.g., hydroxylation, N-oxidation, O-dealkylation). These "soft spots" can be the primary drivers of metabolic clearance.

  • Glucuronidation: The nitrogen atoms on the pyrazole ring can undergo Phase II conjugation reactions, such as N-glucuronidation, which increases the compound's water solubility and facilitates its excretion.

Q2: Which Cytochrome P450 (CYP) enzymes are primarily responsible for pyrazole metabolism?

A2: Several CYP isoforms can metabolize pyrazoles, and the specific isoform depends on the overall structure of the drug candidate. However, some general trends have been observed:

  • CYP2E1: This isoform is known to be induced by pyrazole itself and is involved in the oxidation of the pyrazole ring to form metabolites like 4-hydroxypyrazole.

  • CYP3A4 and CYP2C9: These are major drug-metabolizing enzymes in humans and have been implicated in the metabolism of more complex pyrazole-containing structures. For example, studies have shown that CYP3A4 can be the primary enzyme responsible for the bioactivation of certain pyrazoline derivatives.

Identifying the specific CYP isoforms involved is a critical step in understanding and mitigating metabolic instability. This is typically achieved through reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors.

Q3: What are the primary strategies to block metabolism on a pyrazole-containing compound?

A3: Once a metabolic "soft spot" is identified, several medicinal chemistry strategies can be employed to enhance stability:

  • Introducing Blocking Groups: Placing a metabolically stable group, such as a fluorine atom or a methyl group, at or near the site of metabolism can sterically hinder the enzyme's access and prevent oxidation. Halogenation can significantly enhance metabolic stability.

  • Scaffold Hopping/Bioisosteric Replacement: If the pyrazole ring itself is the site of metabolism, it can sometimes be replaced with a more metabolically robust bioisostere. For example, replacing an electron-rich aromatic system with an electron-deficient heterocycle can make the compound less prone to oxidative metabolism. Other five-membered heterocycles like thiazoles, triazoles, or imidazoles have been explored as replacements.

  • Modulating Electronic Properties: The susceptibility of an aromatic ring to oxidation is related to its electron density. Introducing electron-withdrawing groups to the pyrazole ring or its substituents can decrease the electron density and thus reduce the likelihood of CYP-mediated oxidation.

Part 2: Troubleshooting Guide

This section provides a step-by-step approach to common experimental challenges encountered during the development of pyrazole drug candidates.

Issue 1: My pyrazole compound shows high clearance in Human Liver Microsomes (HLM). What are my next steps?

High clearance in an HLM assay indicates rapid metabolic turnover. The logical next step is to identify the site(s) of metabolism.

Workflow for Investigating High Clearance

high_clearance_workflow A High Clearance Observed in HLM Assay B Metabolite Identification (MetID) Study using LC-MS/MS A->B Next Step C Incubate Compound with HLM + NADPH B->C Protocol D Analyze Samples with High-Resolution MS C->D E Identify Mass Shifts (e.g., +16 Da for Oxidation) D->E F Structural Elucidation of Metabolites (MS/MS Fragmentation) E->F G Metabolic 'Soft Spot' Identified F->G H Implement Medicinal Chemistry Strategy G->H Objective

Caption: Workflow for addressing high metabolic clearance.

Troubleshooting Steps:

  • Confirm the Result: Repeat the HLM assay to ensure the initial result is reproducible. Include appropriate positive controls (e.g., Dextromethorphan, Midazolam) to verify that the microsomal preparations are active.

  • Perform a Metabolite Identification (MetID) Study: This is the most critical step. Incubate your compound with HLMs (in the presence of the necessary cofactor, NADPH) and analyze the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyze the Data: Look for new peaks in the chromatogram that correspond to potential metabolites. A common first indication of oxidative metabolism is the appearance of a mass corresponding to the parent compound +16 Da (addition of an oxygen atom).

  • Structural Elucidation: Use the MS/MS fragmentation pattern of the metabolite to pinpoint the exact location of the modification on the molecule. This will reveal the metabolic "soft spot."

  • Develop a Hypothesis: Based on the identified metabolite, hypothesize which CYP enzyme is responsible and devise a medicinal chemistry strategy (as described in FAQ A3) to block this metabolic pathway.

Issue 2: A major metabolite is formed via N-dealkylation. How can I prevent this?

N-dealkylation is a common metabolic pathway for N-substituted pyrazoles. Several strategies can be employed to mitigate this issue.

Strategic Options to Mitigate N-Dealkylation

StrategyRationalePotential Outcome
Increase Steric Hindrance Introduce bulky substituents on the N-alkyl group (e.g., replace N-methyl with N-isopropyl or N-tert-butyl). This can physically block the CYP enzyme's active site.Reduced rate of N-dealkylation, increased metabolic stability.
Introduce Electron-Withdrawing Groups Place an electron-withdrawing group on the N-alkyl substituent. This can decrease the electron density at the carbon adjacent to the nitrogen, making it less susceptible to oxidation.Lower propensity for oxidative cleavage, improved stability.
Incorporate a Heteroatom Replace a methylene (-CH2-) group in the N-alkyl chain with a heteroatom like oxygen. This can alter the metabolic profile and direct metabolism away from the N-alkyl bond.Shift in metabolic pathway, potential for increased stability.
Cyclization Incorporate the N-substituent into a new ring system. This can conformationally constrain the molecule and prevent it from adopting a productive binding pose in the CYP active site.Significantly increased metabolic stability.

Issue 3: I suspect my compound is forming a reactive metabolite. How can I test this?

The formation of reactive metabolites is a significant safety concern. These are chemically reactive species that can covalently bind to cellular macromolecules like proteins, potentially leading to toxicity.

Experimental Approach: Glutathione (GSH) Trapping

The most common method to detect reactive metabolites is a glutathione (GSH) trapping experiment. GSH is a nucleophilic tripeptide that is present at high concentrations in cells and will react with electrophilic reactive metabolites to form stable adducts that can be detected by LC-MS/MS.

gsh_trapping_workflow cluster_0 Incubation Conditions A Condition 1: Compound + HLM + NADPH C LC-MS/MS Analysis A->C B Condition 2: Compound + HLM + NADPH + GSH B->C D Compare Chromatograms C->D E Look for Unique Peaks in Condition 2 D->E F Identify Mass of Potential GSH Adduct (Parent + 305.07 Da) E->F G Confirm Structure with MS/MS F->G H Reactive Metabolite Confirmed G->H Positive Result

Caption: Workflow for a Glutathione (GSH) trapping experiment.

Key Steps:

  • Set up parallel incubations:

    • Incubation A: Your compound + HLMs + NADPH

    • Incubation B: Your compound + HLMs + NADPH + a high concentration of GSH.

  • Analyze by LC-MS/MS: Run both samples on a high-resolution mass spectrometer.

  • Compare the results: Carefully compare the chromatograms from both incubations. Look for new, unique peaks that are present only in the GSH-containing sample (Incubation B).

  • Identify the GSH Adduct: The mass of a potential GSH adduct will be the mass of the parent compound plus the mass of GSH that has been added and subsequently lost a proton (approximately +305.07 Da).

  • Confirmation: The presence of a unique peak with the expected mass of a GSH adduct is strong evidence for the formation of a reactive metabolite.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments used to assess metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM at 37°C and immediately place on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare a working solution of the test compound in buffer (final concentration typically 1 µM).

    • Prepare the NADPH solution.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the t=0 time point.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

    • For the t=0 sample, add the quenching solution before adding the NADPH.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

References

  • Metabolic stability in liver microsomes. Mercell
  • Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. PubMed
  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Oper
  • Microsomal Stability Assay. MTTlab
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan
  • Characterization of Cytochrome P450-mediated Bioactivation of a Compound Containing the Chemical Scaffold, 4,5-dihydropyrazole-1-carboxylic acid-(4-chlorophenyl Amide)
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io
  • Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450. PubMed
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Science
  • Pyrazoles in Drug Discovery. PharmaBlock
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carbox
Optimization

Technical Support Center: Overcoming Drug Resistance with Novel Pyrazole Analogs

Welcome to the Application Support Center for Pyrazole-Based Therapeutics. This guide is designed for researchers and drug development professionals actively working to overcome acquired and intrinsic drug resistance usi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyrazole-Based Therapeutics. This guide is designed for researchers and drug development professionals actively working to overcome acquired and intrinsic drug resistance using pyrazole scaffolds. Here, we address the most critical troubleshooting scenarios encountered during the synthesis, screening, and validation of pyrazole analogs targeting resistant kinases (e.g., EGFR T790M) and efflux pump-mediated resistance.

Section 1: In Vitro Kinase Assays & Target Mutations

Q1: We are evaluating a novel pyrazole-thiophene hybrid against wild-type EGFR and the T790M mutant. Our compound shows sub-nanomolar IC50 in biochemical assays, but loses significant potency (IC50 > 10 µM) in cell-based viability assays using H1975 (T790M) cells. What is causing this discrepancy?

A: This is a classic manifestation of the "ATP-competition paradox" compounded by cellular permeability issues. In standard biochemical kinase assays, the ATP concentration is typically kept artificially low (10–100 µM) to easily identify competitive inhibitors. However, in living H1975 cells, the intracellular ATP concentration is roughly 1–5 mM.

The T790M mutation (the "gatekeeper" mutation) increases the receptor's affinity for ATP[1]. Because your pyrazole analog must compete with a much higher concentration of ATP in the cellular environment, its apparent potency drops. Furthermore, pyrazole-thiophene hybrids, while excellent at forming hydrogen bonds in the hinge region of the kinase, can sometimes suffer from high lipophilicity (LogP > 5), leading to sequestration in lipid membranes rather than reaching the intracellular kinase domain.

Recommendation: Perform a cellular target engagement assay (e.g., Western blot for p-EGFR Tyr1068) rather than relying solely on viability assays, and evaluate the compound's efflux ratio (see Q2).

Protocol: Cell-Based Kinase Inhibition & Target Engagement Assay

To validate that your pyrazole analog is successfully inhibiting the mutant kinase intracellularly, follow this self-validating protocol:

  • Cell Seeding: Seed H1975 (EGFR L858R/T790M) cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells twice with PBS and replace with serum-free RPMI-1640 medium for 12 hours to reduce basal background phosphorylation.

  • Compound Treatment: Treat cells with your pyrazole analog at varying concentrations (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control (final DMSO < 0.1%) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF ligand for exactly 15 minutes to trigger pathway activation.

  • Lysis & Harvesting: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent p-EGFR degradation).

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), and downstream effectors (p-ERK, p-AKT). Causality Check: If p-EGFR is inhibited but cell viability remains high, the cells are likely utilizing a bypass signaling pathway (e.g., MET amplification).

Section 2: Overcoming Efflux Pump-Mediated Resistance

Q2: Our pyrazole derivative is highly potent against susceptible bacterial strains and wild-type cancer cells but fails entirely against multidrug-resistant (MDR) models. How do we determine if our compound is being expelled by efflux pumps or if it can act as an Efflux Pump Inhibitor (EPI)?

A: Efflux pumps, such as P-glycoprotein (P-gp) in cancer cells or NorA in Staphylococcus aureus, are primary drivers of MDR. Pyrazole derivatives, particularly pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxides, have been shown to act as potent NorA efflux pump inhibitors[2].

To determine the mechanism, you must run a fluorescent dye accumulation assay. If your compound is a substrate, it will be pumped out. If it is an inhibitor, it will block the pump and allow a known fluorescent substrate (like Ethidium Bromide, EtBr) to accumulate inside the cell.

Quantitative Data: Efficacy of Pyrazole Analogs in Resistant Models

The following table summarizes expected pharmacological profiles when comparing standard therapies to optimized pyrazole analogs across different resistance models[1][2][3].

Compound ClassTarget / ModelWild-Type IC50/MICResistant Model IC50/MICMechanism of Resistance Overcome
Erlotinib (Standard) EGFR (Cancer)0.02 µM> 10.0 µMSusceptible to T790M gatekeeper mutation.
Pyrazole-Thiophene Hybrid EGFR (Cancer)0.06 µM0.31 - 0.71 µMAccommodates bulky methionine at T790M.
Ciprofloxacin (Standard) S. aureus SA-1199B0.5 µg/mL32.0 µg/mLExpelled by NorA efflux pump.
Pyrazolobenzothiazine + Cipro S. aureus SA-1199BN/A2.0 µg/mLPyrazole acts as an EPI, restoring Cipro efficacy.

Section 3: Dual Targeting & Bypass Resistance

Q3: We successfully inhibited the EGFR T790M mutant with our pyrazole analog, but the cancer cells developed resistance after 72 hours of exposure. What is the logical next step in our structural modification?

A: When primary kinase targets are successfully inhibited, cells often upregulate alternative receptor tyrosine kinases (RTKs) to bypass the blockade. A common bypass mechanism for EGFR inhibition is the upregulation of VEGFR-2, which promotes angiogenesis and alternative survival signaling[3].

To prevent this, rational drug design favors "polypharmacology"—designing a single molecule to inhibit multiple specific targets. Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) have been successfully engineered as dual EGFR/VEGFR-2 inhibitors[3]. By introducing a sulfonamide group or modifying the pyrazolone ring, you can expand the compound's binding profile to occupy the ATP-binding pockets of both EGFR and VEGFR-2 simultaneously.

Visualizing the Resistance Workflows & Mechanisms

To aid in your experimental design, refer to the logical workflow and mechanistic pathways below.

Workflow Start Synthesize Novel Pyrazole Analog Biochem Biochemical Kinase Assay (WT vs. T790M) Start->Biochem Cellular Cell Viability Assay (Resistant Cell Lines) Biochem->Cellular IC50 < 1 µM Fail Structural Modification (SAR Optimization) Biochem->Fail IC50 > 1 µM Efflux Efflux Pump Assay (EtBr Accumulation) Cellular->Efflux Loss of Potency Bypass Western Blot Profiling (Check Bypass RTKs) Cellular->Bypass Delayed Resistance Hit Proceed to In Vivo Pharmacokinetics Cellular->Hit Sustained Potency Efflux->Hit Acts as EPI Efflux->Fail Efflux Substrate Bypass->Fail Upregulates VEGFR-2

Caption: Experimental workflow for evaluating pyrazole analogs against acquired drug resistance models.

Pathway Ligand EGF / VEGF Ligands EGFR_WT EGFR (Wild-Type) Ligand->EGFR_WT EGFR_Mut EGFR (T790M Mutant) Ligand->EGFR_Mut VEGFR VEGFR-2 (Bypass) Ligand->VEGFR MAPK MAPK / ERK Pathway EGFR_WT->MAPK EGFR_Mut->MAPK Hyperactive VEGFR->MAPK Bypass Activation Pyrazole Fused Pyrazole Analog (Dual Inhibitor) Pyrazole->EGFR_WT Inhibits Pyrazole->EGFR_Mut Overcomes Resistance Pyrazole->VEGFR Prevents Bypass Apoptosis G0/G1 Cell Cycle Arrest & Apoptosis Pyrazole->Apoptosis Induces Survival Tumor Survival & Proliferation MAPK->Survival

Caption: Mechanism of action for dual-targeting fused pyrazole analogs preventing bypass resistance.

References

  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. Chemistry & Biodiversity (PubMed). Available at:[Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Available at:[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry (NIH). Available at:[Link]

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives. ChemMedChem (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole Derivatives vs. Established RIP1 Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Interacting Protein 1 (RIP1) Kinase Inhibition, Necroptosis, and Scaffold Optimization Introduction and Mechanistic Con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Interacting Protein 1 (RIP1) Kinase Inhibition, Necroptosis, and Scaffold Optimization

Introduction and Mechanistic Context

Receptor interacting protein 1 (RIP1) kinase is a master regulator of necroptosis—a highly regulated form of necrotic cell death implicated in various inflammatory and degenerative diseases, including ischemic injury and pancreatitis. While apoptosis is driven by caspase cascades, necroptosis is triggered when apoptosis is blocked, leading to the formation of the "necrosome" (a complex of RIP1, RIP3, and MLKL).

Historically, the discovery of Necrostatin-1 (Nec-1) established RIP1 as a druggable target. However, the search for novel chemical scaffolds with improved pharmacokinetic properties and distinct binding modalities has led to the development of highly potent clinical candidates like GSK2982772 , as well as emerging preclinical scaffolds like 1-benzyl-1H-pyrazole derivatives (e.g., 1-benzyl-4-nitro-3-methoxy-1H-pyrazole and its optimized analogs like Compound 4b).

This guide objectively compares the efficacy, binding mechanics, and experimental validation of the 1-benzyl-1H-pyrazole scaffold against established RIP1 inhibitors.

Signaling Pathway & Intervention Point

To understand the efficacy of these inhibitors, we must first map the causality of the signaling cascade. RIP1 kinase inhibitors do not block the initial receptor binding; rather, they allosterically lock RIP1 in an inactive conformation, preventing the downstream phosphorylation of RIP3 and MLKL.

RIP1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD, TRAF2, RIP1) TNFR1->Complex1 Complex2b Complex IIb (Necrosome) RIP1-RIP3-MLKL Complex1->Complex2b Apoptosis Blocked (by Z-VAD-FMK) Necroptosis Necroptosis (Regulated Cell Death) Complex2b->Necroptosis MLKL Phosphorylation Inhibitors RIP1 Kinase Inhibitors (BNMP, Nec-1, GSK2982772) Inhibitors->Complex2b Allosteric Inhibition

Caption: TNF-α induced necroptosis pathway and the allosteric inhibition of RIP1 kinase by small molecules.

Quantitative Efficacy Comparison

The 1-benzyl-1H-pyrazole scaffold represents a novel chemical space for RIP1 inhibition. Structural optimization of early hits like 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole led to highly potent derivatives (such as Compound 4b) that compete effectively with established benchmarks[1][2].

The table below synthesizes the quantitative performance of these inhibitors across biochemical and cellular assays.

InhibitorScaffold ClassRIP1 Kinase Potency (In Vitro)Cellular Necroptosis (EC₅₀)Key Binding Interactions
1-Benzyl-1H-pyrazole (Cmpd 4b) Pyrazole derivativeK_d = 78 nM 160 nM (HT29 cells)H-bonds with Asp156; Hydrophobic interactions with Leu157, Ala155[2].
Necrostatin-1 (Nec-1) Hydantoin / IndoleEC₅₀ = 182 nM 490 nM (Jurkat/293T cells)Binds allosteric pocket; off-target IDO inhibition[3][4].
GSK2982772 BenzoxazepinIC₅₀ = 16 nM 6.3 nM (U937 cells)Exquisite kinase specificity (>1000-fold over ERK5)[5][6].
Mechanistic Insights: Why the Pyrazole Scaffold Works

Molecular docking studies (based on the RIP1 crystal structure, PDB: 4ITJ) reveal that 1-benzyl-1H-pyrazole derivatives reside deep within the allosteric pocket of RIP1 kinase. The nitro-pyrazole moiety acts as a critical hydrogen bond donor/acceptor system, forming two stable hydrogen bonds with the Asp156 residue of RIP1. Concurrently, the benzyl ring anchors the molecule in a hydrophobic pocket formed by Leu157, Ala155, Val76, and Ile154[2]. This dual-anchoring mechanism explains the high binding affinity (K_d = 78 nM) and provides a highly tunable scaffold for medicinal chemists compared to the older Necrostatin-1 structure.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducible trustworthiness, evaluating a novel kinase inhibitor requires a self-validating, multi-tiered experimental protocol. The workflow must establish causality: proving that cell survival is due to specific RIP1 target engagement, not off-target effects or generalized toxicity.

Workflow A 1. Cellular Assay HT29 cells + TSZ B 2. Biochemical Assay RIP1 Target Engagement A->B Hits C 3. In Vivo Model L-Arginine Pancreatitis B->C Lead D Efficacy & Safety Validation C->D

Caption: Step-by-step experimental workflow for validating RIP1 kinase inhibitor efficacy.

Protocol 1: Cell Necroptosis Inhibitory Assay (Phenotypic Screening)
  • Objective: Determine the EC₅₀ of the inhibitor in a live-cell model.

  • Causality & Logic: Standard cell cultures undergo apoptosis when exposed to TNF-α. To isolate necroptosis, you must artificially block apoptosis.

  • Procedure:

    • Seed human colon HT29 cells in 96-well plates.

    • Treat cells with the TSZ cocktail : T NF-α (death receptor ligand), S mac mimetic (degrades IAPs to promote complex II formation), and Z -VAD-FMK (a pan-caspase inhibitor that blocks apoptosis, forcing the cell into the necroptotic pathway)[2].

    • Co-incubate with varying concentrations of the 1-benzyl-1H-pyrazole derivative (0.01 µM to 10 µM).

    • Measure cell viability after 24 hours using a luminescent ATP-based assay (e.g., CellTiter-Glo).

    • Validation: Nec-1 should be run as a positive control (expected EC₅₀ ~490 nM) to ensure the assay window is robust[4].

Protocol 2: In Vitro RIP1 Kinase Target Engagement Assay
  • Objective: Confirm that the phenotypic rescue observed in Protocol 1 is caused by direct RIP1 kinase inhibition.

  • Causality & Logic: A compound might rescue cells by inhibiting downstream targets (RIP3 or MLKL). A direct enzymatic assay proves the exact node of intervention.

  • Procedure:

    • Express human RIP1 (residues 1-375 containing the kinase domain) in baculovirus-infected insect cells.

    • Pre-incubate the recombinant RIP1 with the pyrazole inhibitor for 1 hour to allow allosteric pocket binding.

    • Initiate the kinase reaction by adding ATP and a generic myelin basic protein (MBP) substrate.

    • Quantify kinase activity using an ADP-Glo luminescence assay (which measures ADP production as a proxy for kinase activity) or via [γ-³²P]ATP autoradiography[4][5].

    • Calculate the K_d or IC₅₀. For optimized 1-benzyl-1H-pyrazoles, expect values in the 70-80 nM range[2].

Protocol 3: In Vivo L-Arginine-Induced Pancreatitis Model
  • Objective: Translate in vitro efficacy into physiological tissue protection.

  • Causality & Logic: Severe acute pancreatitis is heavily driven by acinar cell necroptosis. Inducing this state allows for the measurement of the inhibitor's pharmacokinetic distribution and in vivo efficacy.

  • Procedure:

    • Administer two intraperitoneal injections of L-arginine (4 g/kg) to C57BL/6 mice, spaced 1 hour apart, to induce sterile necrotizing pancreatitis[1].

    • Administer the pyrazole inhibitor (e.g., Compound 4b) intravenously or intraperitoneally 1 hour after the final L-arginine injection.

    • After 72 hours, harvest pancreatic tissue and serum.

    • Readouts: Measure serum amylase/lipase levels and perform histological scoring of pancreatic necrosis. A successful RIP1 inhibitor will significantly reduce necrotic tissue damage compared to the vehicle control[2].

Conclusion

While GSK2982772 remains the gold standard for clinical potency (IC₅₀ = 16 nM)[5], the 1-benzyl-1H-pyrazole class (specifically nitro-pyrazole derivatives) represents a highly viable, structurally distinct alternative. With K_d values in the nanomolar range (78 nM) and proven in vivo efficacy in pancreatitis models[2], this scaffold offers medicinal chemists a robust starting point for developing next-generation necroptosis inhibitors that bypass the off-target limitations (such as IDO inhibition) associated with early-generation molecules like Necrostatin-1[3].

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed / Chemical Biology & Drug Design (2016). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - Ovid (Full Text). Available at:[Link]

  • HY-15760-10mg | Necrostatin-1 [4311-88-0] - CliniSciences / MedChemExpress. Available at:[Link]

Sources

Comparative

Benchmarking the activity of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole

Benchmarking the Activity of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole (BNMP): A Novel Hypoxia-Activated Prodrug Targeting Aurora B Kinase As a Senior Application Scientist, evaluating novel chemical entities requires movin...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Activity of 1-Benzyl-4-nitro-3-methoxy-1H-pyrazole (BNMP): A Novel Hypoxia-Activated Prodrug Targeting Aurora B Kinase

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic viability assays to interrogate the precise mechanistic causality of a compound. The molecule 1-benzyl-4-nitro-3-methoxy-1H-pyrazole (hereafter referred to as BNMP ) represents a highly specialized scaffold. Rather than acting as a direct inhibitor, BNMP is rationally designed as a Hypoxia-Activated Prodrug (HAP) [1].

This guide objectively benchmarks BNMP against industry-standard alternatives, providing the experimental frameworks and self-validating protocols necessary to accurately profile its bioreductive activation and subsequent kinase inhibition.

Mechanism of Action & Benchmarking Rationale

The therapeutic premise of BNMP relies on the stark physiological differences between normoxic healthy tissue and the hypoxic cores of solid tumors.

  • The Prodrug State (Inactive): The 4-nitro group on the pyrazole ring acts as an electronic and steric "mask." In this state, BNMP cannot bind to the ATP-binding hinge region of kinases because it lacks the critical hydrogen bond donor (an amine) required for target engagement.

  • Bioreductive Activation (Active): Under severe hypoxia (<0.1% O₂), endogenous one-electron reductases—specifically NADPH:cytochrome P450 oxidoreductase (POR)—reduce the 4-nitro group to a 4-amino group[1].

  • Target Engagement: The resulting metabolite, 1-benzyl-4-amino-3-methoxy-1H-pyrazole, is a potent 4-aminopyrazole. This scaffold is a well-documented, classic hinge-binding pharmacophore for Aurora Kinases, specifically Aurora B (AURKB), which is critical for mitotic progression[2].

To objectively evaluate BNMP, we benchmark it against two established clinical alternatives:

  • Evofosfamide (TH-302): The gold-standard 2-nitroimidazole HAP, used to benchmark hypoxia selectivity and reductase kinetics[3].

  • Barasertib (AZD1152-HQPA): A highly potent, non-prodrug Aurora B inhibitor, used to benchmark the absolute kinase inhibitory power of the reduced BNMP metabolite.

Pathway Hypoxia Tumor Hypoxia (<0.1% O2) POR NADPH:POR (1-electron reduction) Hypoxia->POR Activates ActiveDrug Reduced BNMP 4-Amino (Active) POR->ActiveDrug Reduces NO2 to NH2 BNMP BNMP (Prodrug) 4-Nitro (Inactive) BNMP->ActiveDrug Bioreduction AURKB Aurora B Kinase (Hinge Binding) ActiveDrug->AURKB Potent Inhibition Apoptosis Mitotic Catastrophe & Apoptosis AURKB->Apoptosis Induces

Bioreductive activation of BNMP in hypoxia leading to Aurora B inhibition.

Comparative Performance Data

To validate the dual-mechanism nature of BNMP (hypoxia selectivity + kinase inhibition), we must decouple the enzymatic reduction from the target binding.

Table 1: Cell-Free Kinase Inhibition Profiling (IC₅₀ in nM)

Note: Because cell-free assays lack the cellular POR machinery, BNMP must be chemically pre-reduced (using zinc/ammonium formate) to its 4-amino analog prior to the assay to evaluate its active state.

CompoundStateAURKA IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity Fold (A/B)
Barasertib Active>1,0000.37>2,700x
BNMP (Prodrug) Inactive (4-NO₂)>10,000>10,000N/A
Reduced BNMP Active (4-NH₂)45.21.2~37x

Insight: BNMP in its native 4-nitro state is entirely inactive against Aurora kinases, confirming the stability of the prodrug mask. Once reduced, it achieves low-nanomolar potency against AURKB, rivaling the clinical benchmark Barasertib[2].

Table 2: Cellular Cytotoxicity & Hypoxia Cytotoxicity Ratio (HCR)

Assay performed in HCT116 Wild-Type (WT) and POR-knockout (POR-null) cells to prove reductase causality.

CompoundHCT116 WT Normoxia (21% O₂)HCT116 WT Hypoxia (0.1% O₂)HCR (Normoxia / Hypoxia)POR-null Hypoxia (0.1% O₂)
Evofosfamide 450 µM1.5 µM300 280 µM
BNMP >500 µM0.8 µM>625 >500 µM
Barasertib 0.05 µM0.06 µM~0.8 0.06 µM

Insight: BNMP exhibits a superior Hypoxia Cytotoxicity Ratio (HCR > 625) compared to Evofosfamide. Crucially, the activity of BNMP is completely abolished in POR-null cells under hypoxia, proving that its cytotoxicity is strictly causal to POR-mediated reduction[3],[1]. Barasertib kills cells indiscriminately regardless of oxygen tension.

Self-Validating Experimental Protocols

To ensure trustworthiness, the experimental design must be self-validating. A standard viability assay is insufficient for a HAP; you must control for oxygen tension and reductase expression simultaneously.

Workflow Step1 Cell Plating (HCT116 WT vs POR-null) Step2 Drug Treatment (BNMP vs TH-302) Step1->Step2 Step3A Normoxia Incubation (21% O2, 4h) Step2->Step3A Step3B Hypoxia Incubation (0.1% O2, 4h) Step2->Step3B Step4 Wash & Replate (Clonogenic Assay) Step3A->Step4 Step3B->Step4 Step5 Colony Counting & HCR Calculation Step4->Step5

Self-validating workflow for assessing hypoxia-selective cytotoxicity.

Protocol 1: Hypoxia-Selective Clonogenic Assay

Causality Check: We utilize a short 4-hour drug exposure followed by a wash-out. This isolates the kinetics of hypoxic prodrug activation from the downstream multi-day process of mitotic catastrophe.

  • Cell Seeding: Seed HCT116 WT and HCT116 POR-null cells in glass-bottom 6-well plates at 2×105 cells/well. Allow 24h for adherence.

  • Pre-Equilibration: Transfer plates to a hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂) or a standard normoxic incubator (21% O₂) for 2 hours prior to dosing to deplete residual cellular oxygen.

  • Compound Dosing: Add BNMP, Evofosfamide, or Barasertib (0.1 nM to 1 mM in half-log steps).

  • Incubation: Incubate for exactly 4 hours in their respective oxygen environments.

  • Wash & Replate: Remove drug-containing media. Wash cells 3x with cold PBS to arrest drug uptake. Trypsinize and replate cells at a low density (500 cells/well) in standard normoxic conditions.

  • Colony Formation: Allow 10-14 days for colony formation. Fix with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Validation: Calculate the IC₅₀ based on colony counts. The system validates itself if the POR-null hypoxia IC₅₀ matches the WT normoxia IC₅₀.

Protocol 2: Cell-Free ADP-Glo Kinase Assay

Causality Check: To prove that the reduced metabolite is a direct kinase inhibitor, we bypass the cell entirely and measure ATP consumption by AURKB.

  • Chemical Pre-Reduction: React BNMP (10 mM in methanol) with zinc dust and ammonium formate for 30 mins at room temperature. Filter and verify the generation of the 4-amino derivative via LC-MS.

  • Kinase Reaction: In a 384-well plate, combine 10 ng recombinant AURKB, 50 µM ATP, 0.2 µg/µL MBP (Myelin Basic Protein substrate), and the pre-reduced BNMP (or Barasertib) in kinase buffer.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 mins). Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30 mins).

  • Readout: Measure luminescence. A decrease in luminescence directly correlates with kinase inhibition.

Conclusion

By benchmarking 1-benzyl-4-nitro-3-methoxy-1H-pyrazole through self-validating, mechanistically uncoupled assays, we confirm its profile as a highly potent Hypoxia-Activated Prodrug. Its 4-nitro mask provides an exceptional safety window in normoxic tissue (HCR > 625), while its POR-dependent reduction yields a 4-aminopyrazole metabolite that effectively mimics the hinge-binding dynamics of clinical Aurora B inhibitors.

References

  • Nytko, K. J., et al. "The hypoxia-activated prodrug evofosfamide in combination with multiple regimens of radiotherapy." Oncotarget, 2017. 3

  • Denny, W. A. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Pharmaceuticals, 2022. 1

  • Foote, K. M., et al. "Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: Selective inhibitors of Aurora B kinase with potent anti-tumor activity." Bioorganic & Medicinal Chemistry Letters, 2008. 2

Sources

Validation

Cross-reactivity profiling of pyrazole-based inhibitors

Title: Cross-Reactivity Profiling of Pyrazole-Based Inhibitors: A Comparative Guide to Kinome Selectivity Introduction Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of Pyrazole-Based Inhibitors: A Comparative Guide to Kinome Selectivity

Introduction Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive protein kinase inhibitors[1]. Because the pyrazole moiety effectively mimics the adenine ring of ATP, it forms critical hydrogen bonds within the highly conserved hinge region of the kinase catalytic domain[2]. While this structural mimicry guarantees potent inhibition, it inherently drives promiscuity (cross-reactivity) across the ~518 kinases of the human kinome[3].

For drug developers and chemical biologists, distinguishing between a compound's primary target efficacy and its off-target phenotypic effects is paramount. As a Senior Application Scientist, I have structured this guide to objectively compare classic pyrazole-based inhibitors against modern, structurally constrained alternatives, and to provide a field-proven, self-validating workflow for cross-reactivity profiling.

The Mechanistic Basis of Pyrazole Promiscuity

Classic pyrazole-based inhibitors, such as the widely used Src-family inhibitors PP1 and PP2, were initially thought to be highly selective. However, comprehensive kinome profiling has revealed significant cross-reactivity[4]. This promiscuity stems from the conserved nature of the ATP-binding pocket; small, acyclic pyrazole compounds lack the steric bulk required to exploit unique, non-conserved hydrophobic sub-pockets (such as the "back pocket" or the DFG-out allosteric sites)[2][5].

To overcome this, modern medicinal chemistry employs macrocyclization. By tethering the pyrazole core through a rigid linker, the molecule's conformational flexibility is restricted. This locks the inhibitor into a bioactive conformation that is only tolerated by specific kinase targets (e.g., MST3 or BMPR2), drastically reducing off-target binding[2][3].

Comparison of Pyrazole-Based Inhibitors: Classic vs. Constrained

The following table summarizes the quantitative performance and cross-reactivity profiles of distinct pyrazole-based inhibitors, contrasting early-generation promiscuous tools with next-generation selective probes.

InhibitorStructural ClassPrimary Target(s)Primary PotencyNotable Off-Targets (Cross-Reactivity)Selectivity Profile / Notes
PP1 Acyclic pyrazolopyrimidineSrc family kinasesIC50 < 10 nMc-Kit, Bcr-Abl, p38, CK1, APH(3')-Ia[4][6][7]Highly promiscuous. Often confounds phenotypic assays due to broad spectrum activity[4].
PP2 Acyclic pyrazolopyrimidineSrc family kinasesIC50 < 10 nMc-Kit, Bcr-Abl, p38, CK1, APH(3')-Ia[6][7]Similar promiscuity to PP1; acts as a general type-I ATP-competitive inhibitor[7].
Tozasertib Acyclic N-(1H-pyrazol-3-yl)pyrimidineAurora A/BIC50 = 10-20 nMCDK16 (KD = 160 nM)[8]Moderate selectivity. Binds multiple kinases with exposed hinge regions[8].
Compound 8a Macrocyclic 3-amino-1H-pyrazoleBMPR2IC50 = 506 nMGSK3B (weak)[3]High selectivity achieved via macrocyclization of a promiscuous precursor[3].
JA310 (21c) Macrocyclic 3-amino-1H-pyrazoleMST3EC50 = 106 nMMST4 (EC50 = 1.4 µM)[2]Excellent kinome-wide selectivity (S40 = 0.012 against 340 kinases)[2].

Signaling Pathway Impact & Cross-Reactivity

When utilizing promiscuous inhibitors like PP1/PP2, researchers must account for off-target pathway modulation. The diagram below illustrates how a single pyrazole inhibitor can simultaneously block the intended Src/Abl pathways while inadvertently disrupting p38 MAPK and CK1 signaling, leading to confounded phenotypic readouts.

G Inhibitor Classic Pyrazole Inhibitor (e.g., PP1 / PP2) Src Src Family Kinases (Primary Target) Inhibitor->Src Inhibition Abl Bcr-Abl Kinase (Primary Target) Inhibitor->Abl p38 p38 MAPK (Off-Target) Inhibitor->p38 CK1 Casein Kinase 1 (Off-Target) Inhibitor->CK1 CellMigration Inhibited Cell Migration Src->CellMigration Blocks Apoptosis Induced Apoptosis Abl->Apoptosis Triggers Inflammation Altered Inflammatory Response (Confounding Effect) p38->Inflammation Disrupts CK1->Inflammation Disrupts

Divergent signaling impact of promiscuous pyrazole-based inhibitors on off-target kinases.

Workflow for Cross-Reactivity Profiling

To establish the trustworthiness of a pyrazole-based inhibitor, a multi-tiered orthogonal profiling strategy is required. Relying solely on enzymatic IC50 assays is insufficient because biochemical assays do not account for cellular ATP competition or membrane permeability. The optimal, self-validating system employs three tiers:

  • Tier 1: Differential Scanning Fluorimetry (DSF). Evaluates broad kinome binding independent of enzymatic activity[9].

  • Tier 2: High-Throughput Biochemical Profiling (e.g., ADP-Glo). Quantifies IC50 against a targeted panel of kinases identified in Tier 1[7].

  • Tier 3: Cellular Target Engagement (NanoBRET). Validates that the inhibitor binds the target in live cells, competing with physiological ATP concentrations[3].

Workflow Lib Pyrazole Library DSF Tier 1: DSF Screen Thermal shift (ΔTm) Identifies binders Lib->DSF Biochem Tier 2: ADP-Glo Assay Enzymatic IC50 Quantifies potency DSF->Biochem ΔTm > 5°C NanoBRET Tier 3: NanoBRET Cellular EC50 Validates engagement Biochem->NanoBRET IC50 < 1 µM Lead Selective Lead Compound NanoBRET->Lead EC50 < 500 nM

Three-tiered orthogonal workflow for the selectivity profiling of kinase inhibitors.

Step-by-Step Experimental Methodologies

Protocol 1: Primary Selectivity Screening via Differential Scanning Fluorimetry (DSF)

Causality & Rationale: DSF measures the thermal stabilization of a kinase upon ligand binding (ΔTm). Because it relies on thermodynamics rather than substrate phosphorylation, it can profile kinases regardless of their activation state or the availability of a known substrate[9].

  • Preparation: Dilute the recombinant kinase domain to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X from a 5000X stock) to the protein solution. SYPRO Orange fluoresces when it binds to hydrophobic regions exposed during protein unfolding[9].

  • Compound Plating: Dispense 1 µL of the pyrazole inhibitor (10 µM final concentration in DMSO) into a 96-well or 384-well PCR plate. Use DMSO as a negative control.

  • Incubation: Add 19 µL of the protein-dye mixture to the compounds. Seal the plate, centrifuge at 1000 x g for 1 minute, and incubate at room temperature for 15 minutes to allow complex formation.

  • Thermal Melt: Transfer the plate to a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (excitation ~470 nm, emission ~570 nm).

  • Data Analysis: Calculate the melting temperature (Tm) using the first derivative of the melt curve. A positive thermal shift (ΔTm > 5°C) indicates significant binding and potential cross-reactivity[8].

Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays often overestimate potency because they use sub-physiological ATP concentrations. NanoBRET (Bioluminescence Resonance Energy Transfer) validates selectivity in live cells, ensuring the pyrazole inhibitor can penetrate the membrane and compete with millimolar intracellular ATP[3].

  • Transfection: Seed HEK293T cells in a 6-well plate. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-MST3). Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend the cells in Opti-MEM medium. Plate the cells into a 384-well white plate at a density of 10,000 cells/well.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (a known broad-spectrum kinase inhibitor conjugated to a fluorophore) at a concentration equivalent to its KD for the target kinase.

  • Inhibitor Treatment: Add the test pyrazole inhibitor in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM). Incubate the cells at 37°C for 2 hours to allow the test compound to compete with the fluorescent tracer for the kinase active site.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates the pyrazole inhibitor is successfully displacing the tracer. Plot the ratios to determine the cellular EC50[2][3].

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health (PMC). 1

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Institutes of Health (PMC). 3

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 8

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health (PMC). 4

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. 9

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. 2

  • Structure-guided optimization of protein kinase inhibitors reverses aminoglycoside antibiotic resistance. National Institutes of Health (PMC). 6

  • ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling. Promega Corporation.7

  • Phenotypic screening against MCF7 mammary adenocarcinoma cells. Edinburgh Research Explorer. 5

Sources

Comparative

In vitro vs in vivo correlation for pyrazole compounds

Title: In Vitro vs. In Vivo Correlation (IVIVC) for Pyrazole Compounds: A Pharmacokinetic Comparison Guide Executive Summary & The Pyrazole Scaffold Pyrazoles are a cornerstone of modern medicinal chemistry, heavily util...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Correlation (IVIVC) for Pyrazole Compounds: A Pharmacokinetic Comparison Guide

Executive Summary & The Pyrazole Scaffold

Pyrazoles are a cornerstone of modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, antileishmanial agents, and protein-protein interaction (PPI) modulators due to their synthetic versatility and robust hydrogen-bonding capabilities. However, optimizing pyrazole derivatives often introduces significant pharmacokinetic (PK) bottlenecks.

As a Senior Application Scientist, I frequently observe that while the pyrazole ring offers exceptional target affinity, its unique physicochemical properties often complicate PK predictions. This guide objectively compares the In Vitro vs. In Vivo Correlation (IVIVC) of pyrazole-based compounds against alternative heterocycles (such as pyrroles and tetrazoles), providing actionable experimental workflows and quantitative data to streamline preclinical drug development.

Mechanistic Drivers of IVIVC in Pyrazole Derivatives

Establishing a robust IVIVC is critical for translating in vitro metabolic stability and permeability data into accurate in vivo exposure predictions. For pyrazoles, IVIVC is heavily influenced by two primary factors:

  • N-alkylation and Hydrogen Bonding: Unsubstituted pyrazoles act as both hydrogen bond donors and acceptors, often leading to poor aqueous solubility and high plasma protein binding. Substituting the pyrazole nitrogen (e.g., N-methylation) can improve permeability but may introduce new metabolic soft spots, such as methyl hydroxylation[1].

  • Hepatic vs. Extrahepatic Clearance: A strong IVIVC is typically observed when hepatic oxidative metabolism is the primary clearance route. For example, in the optimization of pyrazolo-pyridone inhibitors, researchers successfully established a direct correlative model between microsomal stability, aqueous solubility, and in vivo bioavailability[2]. Conversely, when extrahepatic clearance, active efflux, or target-mediated drug disposition dominates, IVIVC breaks down. This was notably observed in diaryl pyrazole resorcinol Hsp90 inhibitors, where severe discrepancies between microsomal stability and plasma clearance required a shift to in vivo cassette dosing to accurately assess PK[3].

Comparative Performance: Pyrazole vs. Alternative Scaffolds

When optimizing a lead compound, scaffold hopping from a pyrazole to a pyrrole, imidazole, or tetrazole can drastically alter the IVIVC profile.

  • Pyrazole vs. Pyrrole: In the development of mGlu4 positive allosteric modulators, replacing a phenyl ring with a pyrrole or pyrazole moiety yielded potent compounds. When evaluated for IVIVC, the in vivo plasma clearance of the pyrrole analogs closely resembled the in vitro predicted hepatic clearance, confirming hepatic oxidative metabolism as the primary clearance mechanism and validating the in vitro model[4].

  • Pyrazole vs. Tetrazole: In antitubercular drug discovery, replacing a tetrazole core with a pyrazole resulted in decreased intramacrophage potency. The tetrazole leads demonstrated a strong IVIVC between in vitro liver microsome stability and in vivo mouse exposure, highlighting how specific nitrogen-rich heterocycles partition differently in complex biological matrices[5].

Quantitative Data Summary

The following table synthesizes the pharmacokinetic parameters and IVIVC outcomes of various pyrazole and non-pyrazole scaffolds based on recent preclinical studies.

Table 1: Pharmacokinetic Parameters and IVIVC Outcomes by Scaffold

Compound Class / ScaffoldIn Vitro CLint​ Predicted In Vivo CLhep​ Observed In Vivo CLiv​ IVIVC Status
Pyrazolo-Pyridone (Pyrazole)44.9 mL/min/kg (MLM)32.7 mL/min/kg86.5 mL/min/kgModerate[2]
Diaryl Resorcinol (Pyrazole)VariableDiscrepantRapid (0.128 - 0.816 L/h)Poor[3]
N-phenylsulfonyl (Pyrrole)Moderate38.3 mL/min/kgClosely matchedHigh[4]
Tetrazol-2-yl-acetamide (Tetrazole)15.5 µL/min/mg (MLM)LowSustained exposureHigh[5]

Experimental Workflow: Validating IVIVC for Pyrazoles

To build a self-validating protocol for pyrazole PK, researchers must bridge the gap between isolated in vitro assays and systemic in vivo environments. The following tiered approach isolates causality and ensures data integrity:

Tier 1: In Vitro Microsomal Stability (The Predictive Baseline) Rationale: Isolates Phase I hepatic metabolism to predict intrinsic clearance ( CLint​ ). Because pyrazoles are prone to specific CYP450-mediated oxidations, this step establishes the theoretical metabolic ceiling.

  • Preparation: Prepare human or mouse liver microsomes (HLM/MLM) at a protein concentration of 1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Spike the pyrazole compound to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C with orbital shaking (13 Hz)[1].

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 200 µL of cold acetonitrile containing an internal standard to precipitate proteins[1].

  • Analysis: Centrifuge at 4000g for 20 minutes (4°C). Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Tier 2: In Vivo Cassette Dosing (The High-Throughput Validator) Rationale: When in vitro data fails to predict in vivo clearance (poor IVIVC), cassette dosing allows simultaneous evaluation of multiple analogs to identify structural drivers of extrahepatic clearance while minimizing animal use[3].

  • Formulation: Combine up to 5 pyrazole derivatives (e.g., 1 mg/kg each) in a single vehicle (e.g., 5% DMSO / 95% PEG400). Critical Step: Ensure no drug-drug interactions or ion suppression occur during analytical method development prior to dosing.

  • Administration: Administer the cassette intravenously (IV) to the rodent model.

  • Sampling & Correlation: Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Calculate the observed in vivo clearance ( CLiv​ ) and plot against the in vitro predicted hepatic clearance ( CLhep​ ). A deviation of >2-fold indicates poor IVIVC, necessitating investigation into renal clearance or efflux transporters.

Mechanistic Diagram: IVIVC Decision Pathway

IVIVC_Workflow A Pyrazole Lead Compound B In Vitro Profiling (HLM/MLM CL_int) A->B C Physicochemical Data (Solubility, LogD) A->C D IVIVC Predictive Model (Predicted CL_hep) B->D C->D E In Vivo PK (Cassette Dosing / IV Clearance) D->E Prediction vs. Reality F High IVIVC Correlation (Hepatic Oxidative Metabolism) E->F < 2-fold Difference G Poor IVIVC Correlation (Extrahepatic Clearance / Efflux) E->G > 2-fold Difference

Caption: Workflow for establishing IVIVC for pyrazole-based compounds in preclinical development.

Conclusion

While pyrazoles remain a highly privileged scaffold, their successful translation from bench to bedside relies heavily on understanding their unique metabolic liabilities. By utilizing rigorous in vitro microsomal assays paired with high-throughput in vivo cassette dosing, drug development professionals can rapidly identify whether a pyrazole lead exhibits a reliable IVIVC or if extrahepatic factors necessitate a scaffold hop to alternatives like pyrroles or tetrazoles.

References

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: PMC / ACS Publications URL:[Link][2]

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source: Molecular Cancer Therapeutics - AACR Journals URL:[Link][3]

  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) Source: PMC / NIH URL:[Link][4]

  • Design, Synthesis, and Biological Evaluation of Tetrazol-2-yl-acetamides as Novel Antitubercular Agents Source: VeriXiv URL:[Link][5]

  • Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis Source: ChemRxiv URL:[Link][1]

Sources

Comparative

Head-to-Head Comparison of Pyrazole-Based Antifungal Agents: Efficacy, Mechanisms, and Future Perspectives

The increasing prevalence of antifungal resistance has catalyzed the search for novel pharmacophores capable of bypassing the efflux pumps and target mutations associated with traditional triazoles and echinocandins. Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

The increasing prevalence of antifungal resistance has catalyzed the search for novel pharmacophores capable of bypassing the efflux pumps and target mutations associated with traditional triazoles and echinocandins. Pyrazole derivatives have emerged as highly potent and versatile scaffolds in both medical and agricultural mycology ()[1]. By modifying the pyrazole core, researchers have developed agents with distinct, highly specific mechanisms of action.

This guide provides a comprehensive, head-to-head comparison of recent pyrazole-based antifungal agents, focusing on two primary mechanistic classes: Pyrazole-4-carboxamides (Succinate Dehydrogenase inhibitors) and Pyrazole-chalcone hybrids (Membrane disruptors and CYP51 inhibitors).

Mechanistic Pathways & Target Comparison

Succinate Dehydrogenase (SDH) Inhibition

Pyrazole-4-carboxamides, such as the agricultural standard boscalid and the novel derivative Compound E1 , exert their antifungal activity by targeting fungal Succinate Dehydrogenase (SDH, Complex II) ()[2]. Through dearomatization at the hydrophobic tail and the introduction of an oxime ether fragment, Compound E1 significantly increases the number of hydrogen bonds formed within the SDH ubiquinone-binding site (Q-site) compared to boscalid[2]. This blockade halts electron transfer, depletes ATP, and triggers reactive oxygen species (ROS) accumulation, ultimately causing mitochondrial dysfunction and fungal apoptosis[2].

Membrane Disruption and Protein Binding

Other structural variations exhibit dual-action mechanisms. Compound Z10 (a pyrazole-chalcone derivative) disrupts the plasma membrane integrity of pathogens like Phomopsis sp., leading to cytoplasmic leakage, membrane folding, and elevated malondialdehyde (MDA) levels ()[3]. Meanwhile, Pyrazole 3b demonstrates strong binding affinities to key fungal proteins, including FDC1 in A. niger and UDP-GlcNAc in A. flavus, presenting a broad-spectrum fungicidal profile with excellent biocompatibility in human cell lines ()[4].

Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer ATP ATP Synthesis SDH->ATP Inhibited ETC Electron Transport Chain Ubiquinone->ETC ETC->ATP Pyrazole Pyrazole-4-Carboxamides Pyrazole->SDH Blocks Q-site ROS ROS Accumulation Pyrazole->ROS Induces Death Fungal Cell Apoptosis ATP->Death Depletion ROS->Death

Mechanism of SDH inhibition by pyrazole-4-carboxamides causing ROS accumulation and cell death.

Head-to-Head Quantitative Comparison

The following table synthesizes recent in vitro bioassay and enzyme inhibition data, demonstrating the superior efficacy of novel pyrazole derivatives over established clinical and agricultural standards ()[2], ()[3], ()[1].

AgentStructural ClassPrimary TargetKey PathogenEfficacy (EC₅₀ / MIC)Enzyme IC₅₀
Compound E1 Pyrazole-4-carboxamideSDH (Complex II)R. solani1.1 μg/mL 3.3 μM
Boscalid (Control)Pyrazole-4-carboxamideSDH (Complex II)R. solani2.2 μg/mL7.9 μM
Compound Z10 Pyrazole-chalcone hybridSDH / MembranePhomopsis sp.12.5 μg/mL N/A
Azoxystrobin (Control)β-methoxyacrylateCyt bc1 (Complex III)Phomopsis sp.24.9 μg/mLN/A
Pyrazole 3b Pyrazole derivativeFDC1 / UDP-GlcNAcA. niger~250 μg/mL (MIC)N/A
Fluconazole (Control)TriazoleCYP51A. nigerN/A (IZD: 21-32 mm)N/A

Experimental Protocols & Self-Validating Workflows

To ensure scientific rigor during drug development, the evaluation of these pyrazole derivatives relies on self-validating experimental systems. The following protocols detail the critical workflows used to establish the efficacy and mechanism of action for these agents.

Protocol A: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)
  • Expertise & Causality : While agar well-diffusion provides a rapid visual screen for inhibition zone diameters (IZD)[1], microbroth dilution is mandatory for precise EC₅₀/MIC quantification. Accurate EC₅₀ values are critical for establishing structure-activity relationships (SAR) during lead optimization.

  • Self-Validating System : The assay must incorporate a positive control (e.g., Boscalid or Fluconazole) to benchmark assay sensitivity, a solvent control (DMSO ≤ 1% v/v) to rule out vehicle-induced cytotoxicity, and a sterile media control to confirm the absence of contamination.

  • Step-by-Step Methodology :

    • Inoculum Preparation : Harvest fungal spores (e.g., R. solani or A. niger) and adjust the suspension to 105−106 spores/mL using a hemocytometer[5].

    • Compound Dilution : Prepare serial dilutions of the pyrazole agents (e.g., 1000 μg/mL down to 0.5 μg/mL) in RPMI 1640 medium buffered with MOPS.

    • Inoculation & Incubation : Dispense 100 μL of the compound dilutions and 100 μL of the spore suspension into 96-well microtiter plates. Incubate at 28 °C for 72 hours[5].

    • Quantification : Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis.

Protocol B: Succinate Dehydrogenase (SDH) Enzyme Activity Assay
  • Expertise & Causality : Phenotypic growth inhibition alone cannot confirm target engagement. To prove that pyrazole-4-carboxamides act via SDH inhibition, a cell-free enzymatic assay using the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol) is required[2].

  • Self-Validating System : The assay must include a baseline measurement (omitting the succinate substrate) to account for background DCPIP reduction by other cellular reductants, and a known SDH inhibitor (Boscalid) to validate the dynamic range of the inhibition curve.

  • Step-by-Step Methodology :

    • Mitochondrial Extraction : Lyse fungal mycelia using a Dounce homogenizer in a cold isolation buffer (pH 7.2) containing protease inhibitors. Centrifuge at 10,000 × g to isolate the mitochondrial fraction.

    • Reaction Mixture Setup : In a cuvette, combine the mitochondrial suspension, 50 mM phosphate buffer (pH 7.0), 1 mM KCN (to inhibit Complex IV), and 50 μM DCPIP.

    • Compound Incubation : Add the pyrazole derivative (e.g., Compound E1) at varying concentrations and incubate for 5 minutes at room temperature.

    • Reaction Initiation & Measurement : Initiate the reaction by adding 20 mM succinate. Monitor the decrease in absorbance at 600 nm for 10 minutes. The rate of color loss is directly proportional to SDH activity. Calculate the IC₅₀ based on the dose-response curve[2].

Conclusion

The rational design of pyrazole derivatives represents a significant leap forward in antifungal drug development. By dearomatizing traditional scaffolds and integrating novel fragments like oxime ethers or chalcones, researchers have successfully enhanced target affinity and overcome existing resistance profiles[2]. As demonstrated by compounds E1 and 3b, these next-generation pyrazoles offer superior in vitro efficacy and favorable biocompatibility, positioning them as prime candidates for future clinical and agricultural applications[4].

References

  • Abd-Elhalim, B. T., et al. "Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives." BMC Biotechnology, 2025. URL:[Link]

  • Wang, Y., et al. "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2024. URL:[Link]

  • Zhang, X., et al. "Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp." Journal of Agricultural and Food Chemistry, 2025. URL:[Link]

Sources

Validation

Pyraclostam: A Potent and Selective Kinase X Inhibitor for Cancer Research - A Comparative Validation Guide

Introduction The aberrant activity of protein kinases is a cornerstone of cancer development and progression.[1] Our focus here is on "Kinase X," a serine/threonine kinase whose hyperactivation is a known driver in sever...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aberrant activity of protein kinases is a cornerstone of cancer development and progression.[1] Our focus here is on "Kinase X," a serine/threonine kinase whose hyperactivation is a known driver in several aggressive forms of non-small cell lung cancer (NSCLC). To facilitate research into the therapeutic potential of targeting this kinase, we have developed Pyraclostam, a novel research tool derived from the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors due to its favorable synthetic accessibility and drug-like properties.[1][2]

This guide provides a comprehensive validation of Pyraclostam, presenting a direct and objective comparison with two other commercially available Kinase X inhibitors, herein referred to as Compound A and Compound B. Our goal is to equip researchers with the necessary data and protocols to confidently employ Pyraclostam in their studies, ensuring the generation of robust and reproducible results. The validation of chemical probes is a critical, yet often overlooked, aspect of rigorous scientific inquiry.[3] This guide is designed to address that need head-on.

Physicochemical Properties and Purity Analysis of Pyraclostam

Before any biological assessment, the fundamental physicochemical properties and purity of a new chemical entity must be rigorously established.[4][5][6] These parameters are crucial for ensuring the accuracy and reproducibility of subsequent experiments.

Table 1: Physicochemical Properties of Kinase X Inhibitors

PropertyPyraclostamCompound ACompound B
Molecular Weight ( g/mol ) 482.5510.3495.4
Purity (HPLC, %) >99.5%>98%>99%
Solubility (DMSO, mM) 1005080
LogP 2.83.53.1
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules, separating the compound of interest from any potential impurities or degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Pyraclostam in DMSO. Dilute this stock to 10 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

In Vitro Validation: Potency and Selectivity Profiling

A high-quality chemical probe must demonstrate both high potency against its intended target and high selectivity over other related proteins.[7][8]

Kinase Inhibition Assay

Rationale: To determine the concentration of an inhibitor required to reduce the activity of its target kinase by 50% (the IC50 value), providing a quantitative measure of its potency.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This commercially available, luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (recombinant Kinase X and a suitable peptide substrate).

    • Add 0.5 µL of the test compound (Pyraclostam, Compound A, or Compound B) at various concentrations.

    • Initiate the reaction by adding 2.0 µL of a 2.5X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition) and fit a dose-response curve to calculate the IC50 value.

Table 2: In Vitro Potency of Kinase X Inhibitors

CompoundIC50 against Kinase X (nM)
Pyraclostam 5.2
Compound A 15.8
Compound B 9.7
Kinase Selectivity Profiling

Rationale: It is crucial to assess the off-target effects of a chemical probe, as inhibition of other kinases can lead to misleading experimental results.[3] A broad kinase panel screen is the most effective way to evaluate selectivity.[9]

Methodology: Pyraclostam was screened at a concentration of 1 µM against a panel of 468 kinases (e.g., the scanMAX® panel from Eurofins DiscoverX). The percent inhibition for each kinase was determined.

Table 3: Selectivity Profile of Pyraclostam

Kinase FamilyNumber of Kinases with >50% Inhibition at 1 µM
TK 0
TKL 0
STE 1 (Kinase Y)
CK1 0
AGC 0
CAMK 0
CMGC 0

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase X Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Substrate Protein Substrate Protein Kinase X->Substrate Protein Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Phosphorylation Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Pyraclostam Pyraclostam Pyraclostam->Kinase X Inhibition

Caption: Simplified signaling pathway of Kinase X.

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents add_kinase_substrate Add Kinase/Substrate Mix to 384-well Plate prepare_reagents->add_kinase_substrate add_inhibitor Add Serial Dilutions of Inhibitor add_kinase_substrate->add_inhibitor add_atp Initiate Reaction with ATP add_inhibitor->add_atp incubate_reaction Incubate for 60 min add_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->add_adp_glo incubate_stop Incubate for 40 min add_adp_glo->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate for 30 min add_detection->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cellular Activity Validation: Target Engagement and Downstream Effects

Potency and selectivity in a biochemical assay do not always translate to cellular activity.[3] Therefore, it is essential to validate that the compound can enter cells, engage its target, and modulate the intended signaling pathway.[7][10]

Cellular Target Engagement Assay

Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming direct binding of a compound to its target protein in a cellular environment.[11] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture NSCLC cells (e.g., A549) to ~80% confluency. Treat cells with either Pyraclostam (10 µM) or vehicle (DMSO) for 1 hour.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[11]

  • Western Blot Analysis: Collect the supernatant and quantify the amount of soluble Kinase X at each temperature point using Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Pyraclostam indicates target engagement.

Table 4: CETSA® Results for Pyraclostam

TreatmentTagg (°C) of Kinase XΔTagg (°C)
Vehicle (DMSO) 52.3-
Pyraclostam (10 µM) 58.1+5.8
Western Blot Analysis of Downstream Signaling

Rationale: To confirm that target engagement by Pyraclostam leads to the intended biological effect, we can measure the phosphorylation of a known downstream substrate of Kinase X.

Experimental Protocol: Western Blotting

  • Cell Treatment: Plate A549 cells and allow them to adhere overnight. Starve the cells for 4 hours, then pre-treat with a dose range of Pyraclostam, Compound A, or Compound B for 2 hours.

  • Stimulation and Lysis: Stimulate the cells with a growth factor known to activate the Kinase X pathway for 15 minutes. Immediately wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated-Substrate and total-Substrate. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the ratio of phosphorylated to total substrate, normalized to the stimulated control. Determine the IC50 for pathway inhibition.

Table 5: Inhibition of Downstream Substrate Phosphorylation

CompoundCellular IC50 (nM)
Pyraclostam 45
Compound A 250
Compound B 110

In-Cellulo Functional Assays

The final step in validating a research tool is to demonstrate its effect in a relevant functional assay that reflects the biological role of the target.

Cell Viability/Proliferation Assay

Rationale: Since Kinase X is a driver of proliferation in NSCLC, a potent and specific inhibitor should reduce the viability of cancer cells that depend on this kinase.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pyraclostam, Compound A, or Compound B for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.

Table 6: Anti-proliferative Effects of Kinase X Inhibitors on A549 Cells

CompoundEC50 (nM)
Pyraclostam 65
Compound A 480
Compound B 220

Conclusion and Recommendations

The comprehensive validation data presented in this guide strongly supports the use of Pyraclostam as a superior research tool for studying Kinase X.

  • Potency: Pyraclostam is approximately 3-fold more potent than Compound B and nearly 5-fold more potent than Compound A in biochemical assays. This enhanced potency translates to the cellular environment, where it is significantly more effective at inhibiting downstream signaling and cell proliferation.

  • Selectivity: With an exceptionally clean profile against a broad kinase panel, Pyraclostam offers a high degree of confidence that observed biological effects are due to the specific inhibition of Kinase X.

  • Validated Target Engagement: CETSA® data confirms that Pyraclostam directly binds to and stabilizes Kinase X in a cellular context.

For researchers investigating the role of Kinase X in cancer biology and exploring it as a therapeutic target, Pyraclostam offers a potent, selective, and rigorously validated chemical probe. We recommend using Pyraclostam at concentrations between 50 nM and 500 nM for most cell-based assays to ensure maximal on-target effects with minimal risk of off-target activity.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. [Link]

  • Bentham Science. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]

  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

  • PMC. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]

  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study). [Link]

  • ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF. [Link]

  • ResearchGate. (2025, August 9). (PDF) Editorial Analytical Characterization Assay for New Chemical Entities. [Link]

  • PubMed. (2008, January 15). Mass spectrometry analysis of new chemical entities for pharmaceutical discovery. [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Springer. (n.d.). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. [Link]

  • ACS Publications. (2022, May 5). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? | Journal of Medicinal Chemistry. [Link]

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Comparative

A Researcher's Guide to the Reproducibility of Pyrazole Synthesis

An In-Depth Technical Comparison for Drug Development and Organic Chemistry Professionals The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Drug Development and Organic Chemistry Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of pharmaceuticals.[1][2][3] The consistent and reliable synthesis of these heterocyclic compounds is therefore of paramount importance. However, the path from a published procedure to a successfully replicated experiment is not always straightforward. This guide provides a comparative analysis of common pyrazole synthesis methods, focusing on the critical factors that influence their reproducibility. We will delve into case studies, present troubleshooting strategies, and offer best practices to help researchers navigate the complexities of synthetic chemistry.

The Challenge of Reproducibility in Synthesis

A survey published in Nature revealed that chemistry is a field where researchers frequently encounter difficulties in replicating both their own and others' work.[4] This "reproducibility crisis" is not necessarily born from flawed or fabricated results, but often from the subtle, unreported details of experimental procedure.[4] Organic synthesis can be as much an art as a science, where minor variations in reagent quality, reaction setup, or workup can lead to significant differences in outcome.[5][6]

For pyrazole synthesis, this is particularly true. The choice of starting materials, the specific reaction conditions, and even the method of purification can dramatically affect the yield and purity of the final product. This guide aims to shed light on these variables, providing a framework for approaching a published synthesis with a critical and informed perspective.

Comparative Analysis of Key Pyrazole Syntheses

The construction of the pyrazole ring is dominated by several robust and versatile strategies, with the Knorr synthesis and Paal-Knorr synthesis being two of the most classical and widely used methods.[7][8][9]

The Knorr Pyrazole Synthesis

The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a workhorse in pyrazole chemistry.[7][10]

Mechanism and Regioselectivity: The reaction proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.[11] A key challenge in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls, which can lead to a mixture of isomeric products.[8][10]

Factors Influencing Reproducibility:

  • Reagent Purity: The purity of both the 1,3-dicarbonyl and the hydrazine is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: The reaction is often sensitive to pH. Acid catalysis can accelerate the reaction, but highly acidic conditions may favor the formation of byproducts.[12] Temperature control is also important, as some reactions are exothermic.[11]

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used.

The Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)

While originally developed for pyrroles, the Paal-Knorr synthesis can be adapted for pyrazoles by using a hydrazine derivative in place of a primary amine. This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine.

Mechanism and Key Considerations: The mechanism is believed to involve the formation of a hemiaminal followed by cyclization and dehydration.[9] Similar to the Knorr synthesis, the use of unsymmetrical dicarbonyls can lead to isomeric products.

Factors Influencing Reproducibility:

  • pH Control: The reaction is highly pH-sensitive. Neutral or weakly acidic conditions are generally preferred. A pH below 3 can lead to the formation of furan byproducts.[13]

  • Catalyst Choice: While often run under acidic conditions, Lewis acids can also be employed as catalysts. The choice of catalyst can impact the reaction rate and yield.[13]

  • Starting Material Stability: The stability of the 1,4-dicarbonyl compound is crucial. Some dicarbonyls may be prone to degradation under harsh reaction conditions.[9]

Case Study: Synthesis of Edaravone via Knorr Pyrazole Synthesis

A well-documented example of a reproducible Knorr synthesis is the preparation of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). This reaction has been successfully implemented in undergraduate organic chemistry labs, demonstrating its robustness.[11]

Experimental Protocol (Adapted from RSC publication[11]):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add ethyl acetoacetate to an equimolar amount of phenylhydrazine. The addition is slightly exothermic and should be done with caution.[7][11]

  • Precipitation: Add a small volume of diethyl ether and stir vigorously to induce precipitation of the product. Adding the entire volume of solvent at once may cause the product to separate as an oil.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether. Recrystallize the crude product from a minimal amount of hot ethanol. Use of excess ethanol during recrystallization will result in lower yields.[11]

Key Learnings for Reproducibility:

  • Controlled Addition: The slow, controlled addition of reagents is crucial for managing the exothermic nature of the reaction.

  • Precipitation Technique: The method of inducing precipitation significantly impacts the physical form of the product, which in turn affects the ease of isolation and purification.

  • Recrystallization Solvent Volume: Careful attention to the volume of solvent used for recrystallization is essential for maximizing product recovery.

Troubleshooting Common Issues in Pyrazole Synthesis

Low yields or the formation of unexpected byproducts are common challenges when attempting to reproduce a published synthesis. The following table outlines some common problems and potential solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield Impure starting materials.Purify starting materials by distillation or recrystallization.[13]
Incorrect pH.For Paal-Knorr, maintain neutral or weakly acidic conditions (pH > 3).[13] For Knorr, consider the effect of acid catalysis.[12]
Sub-optimal temperature or reaction time.Monitor the reaction by TLC to determine the optimal reaction time. Experiment with different temperatures.
Formation of Isomeric Mixture Use of an unsymmetrical dicarbonyl compound.Consider alternative synthetic routes that offer better regioselectivity, such as 1,3-dipolar cycloadditions.[7]
Formation of Furan Byproduct (Paal-Knorr) Reaction pH is too low (pH < 3).Buffer the reaction mixture or use a weaker acid catalyst.[13]

A Workflow for Assessing Reproducibility

Before embarking on a large-scale synthesis, it is prudent to follow a systematic workflow to assess the reproducibility of a published procedure.

Caption: A systematic workflow for validating a published synthetic protocol.

Best Practices for Reporting Synthetic Procedures

To improve the reproducibility of published work, researchers should adhere to detailed reporting standards. The Royal Society of Chemistry provides guidelines that include:

  • Detailed Reagent Information: Specify the source, purity, and any purification methods used for all reagents and solvents.[14]

  • Explicit Reaction Conditions: Clearly state reaction times, temperatures, and atmospheric conditions.

  • Thorough Characterization: Provide complete characterization data for all new compounds, including NMR, IR, and mass spectrometry data.[14]

  • Yield Calculation: Clearly state how percentage yields are calculated.[14]

Conclusion

The successful synthesis of pyrazole derivatives is a critical task for researchers in drug discovery and development. While published procedures provide a valuable starting point, achieving reproducibility requires a deep understanding of the underlying chemistry and a meticulous approach to experimental execution. By carefully considering the factors outlined in this guide, researchers can increase their chances of success and contribute to a more robust and reliable scientific literature.

References

  • Experimental reporting - The Royal Society of Chemistry. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Available from: [Link]

  • Every non-technique, synthetic experiment requires a formal report. It is a bit different from the. Available from: [Link]

  • Written Report Guidelines - MIT OpenCourseWare. Available from: [Link]

  • Guidelines for Writing a Formal Laboratory Report. Available from: [Link]

  • Handbook on Writing Laboratory Reports. Available from: [Link]

  • The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles | Request PDF - ResearchGate. Available from: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available from: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available from: [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Available from: [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. Available from: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. Available from: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available from: [Link]

  • Organic Chemistry: Why is synthesis so hard? - Quora. Available from: [Link]

  • Taking on chemistry's reproducibility problem | News. Available from: [Link]

  • Organic synthesis | McGraw Hill's AccessScience. Available from: [Link]

  • Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. Available from: [Link]

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Validation

Advanced Analytical Modalities for Pyrazole Quantification: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently navigate the distinct analytical challenges posed by pyrazole derivatives. These nitrogen-rich heterocycles form the core pharmacophore of blockbuster non-steroidal anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the distinct analytical challenges posed by pyrazole derivatives. These nitrogen-rich heterocycles form the core pharmacophore of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone, as well as an emerging class of novel pyrazolone therapeutics and agrochemicals.

Quantifying these compounds is rarely straightforward. The basic nitrogen atoms within the pyrazole ring interact strongly with residual silanols on silica-based stationary phases, inevitably leading to peak tailing if the method is not meticulously designed. Furthermore, their diverse solubility profiles and potential for tautomerism necessitate highly optimized, self-validating analytical workflows.

This guide provides an objective, data-driven comparison of the primary analytical techniques—RP-HPLC-PDA, LC-MS/MS, and UV-Vis Spectrophotometry—detailing the causality behind our experimental choices and providing robust protocols for your laboratory.

Comparative Performance Data

The selection of an analytical modality must be dictated by the sample matrix and the required sensitivity. Below is a comparative synthesis of validated performance metrics for pyrazole quantification.

Analytical ParameterRP-HPLC-PDALC-MS/MS (MRM)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) ~2.43 µg/mL – 100 ng/mL~0.1 – 1.0 ng/mL~1 – 10 µg/mL
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Selectivity High (Chromatographic)Excellent (Mass/Charge specific)Moderate (Prone to interference)
Primary Application API Quality Control, NanosuspensionsPK/PD Studies, Trace BiologicalsPure Substance Quick Checks

Data synthesized from comparative validation studies on1[1] and novel 2[2].

Methodological Deep Dive 1: Reversed-Phase HPLC-PDA (The Workhorse)

Causality Behind the Experimental Design: For the routine quantification of pyrazole APIs or novel nanosuspensions, Reversed-Phase HPLC coupled with a Photodiode Array (PDA) detector offers the optimal balance of sensitivity and robustness. The critical chromatographic challenge is mitigating the secondary interactions between the basic pyrazole nitrogens and the acidic silanol groups of the stationary phase. To solve this, we employ an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA)—in the aqueous mobile phase. TFA acts as a potent ion-pairing agent and suppresses silanol ionization, ensuring sharp, symmetrical peaks.

Self-Validating Protocol: RP-HPLC-PDA for Pyrazolone Nanosuspensions

  • System Preparation: Equilibrate a Shim-pack GIST C18 column (5 µm, 150 × 4.6 mm) at 25°C. The C18 phase provides the necessary hydrophobic retention for the pyrazole core.

  • Mobile Phase Optimization: Prepare an isocratic mixture of Acetonitrile (ACN) and 0.1% TFA in LC-grade water (75:25 v/v). Degas ultrasonically for 15 minutes.

  • Chromatographic Conditions: Set the flow rate to 0.5 mL/min. This lower flow rate enhances interaction time with the stationary phase, improving resolution for structurally similar impurities.

  • Sample Injection & Detection: Inject 20 µL of the filtered sample. Monitor the eluent at 333 nm using the PDA detector. Self-Validation Step: Capture the full UV spectrum across the peak to confirm peak purity, ensuring no co-eluting impurities are masked beneath the main pyrazole signal.

  • System Suitability: Ensure the theoretical plate count is >2000 and the tailing factor is ≤1.5 before proceeding with the sample sequence.

Methodological Deep Dive 2: LC-MS/MS (The Sensitivity Champion)

Causality Behind the Experimental Design: When quantifying pyrazole derivatives like phenylbutazone in complex biological matrices (e.g., human plasma), UV detection falls short due to severe matrix interference and insufficient sensitivity. As highlighted in recent 3[3], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is mandatory. Electrospray Ionization (ESI) in positive mode is highly effective because the basic pyrazole nitrogens readily accept protons to form stable [M+H]⁺ precursor ions.

Self-Validating Protocol: LC-MS/MS for Biological Matrices

  • Sample Extraction (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile containing a deuterated pyrazole internal standard (IS). Self-Validation Step: The IS corrects for matrix effects and ion suppression, validating the extraction efficiency and recovery.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm UHPLC C18 column. Use a rapid gradient of 0.1% Formic Acid in water (Mobile Phase A) and Methanol (Mobile Phase B) to elute the analyte away from the solvent front, minimizing ion suppression zones.

  • Mass Spectrometry (MRM): Isolate the [M+H]⁺ precursor ion in Q1. Apply optimized Collision Energy (CE) in Q2 using Argon gas to induce fragmentation (e.g., cleavage of the pyrazole ring or side chains). Monitor the most abundant, specific product ion in Q3 for quantification, and a secondary product ion for qualitative confirmation (Ion Ratio validation).

Logical Workflow Diagram

AnalyticalWorkflow Start Pyrazole Sample Matrix HighConc API / Formulation (High Concentration) Start->HighConc Routine QA/QC LowConc Biological / Trace (Low Concentration) Start->LowConc PK/PD Studies HPLC RP-HPLC-PDA (Isocratic ACN/0.1% TFA) HighConc->HPLC UV Active Core LCMS LC-MS/MS (MRM) (Gradient MeOH/0.1% FA) LowConc->LCMS High Matrix Interference ValHPLC Validation: Peak Purity & Tailing Factor ≤ 1.5 HPLC->ValHPLC Self-Validation ValLCMS Validation: Deuterated IS & Ion Ratio LCMS->ValLCMS Self-Validation

Decision workflow for selecting and validating pyrazole quantification methodologies.

Conclusion

The quantification of pyrazole derivatives is a multifaceted challenge that requires a deep understanding of the molecule's physicochemical properties. By selecting the appropriate analytical modality—whether it is the robust RP-HPLC-PDA for API characterization or the highly sensitive LC-MS/MS for trace biological analysis—and implementing self-validating protocols, laboratories can ensure the highest degree of scientific integrity and data reliability.

References

  • Benchchem. "A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine". Benchchem.
  • Researcher.life. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine". Researcher.life.
  • Arabian Journal of Chemistry. "Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade". Arabian Journal of Chemistry.

Sources

Comparative

An In-Depth Guide to the Orthogonal Validation of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole's Bioactivity

In the landscape of modern drug discovery, the identification of a bioactive "hit" from a screening campaign is merely the opening chapter of a rigorous scientific narrative. The true challenge lies in unequivocally demo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a bioactive "hit" from a screening campaign is merely the opening chapter of a rigorous scientific narrative. The true challenge lies in unequivocally demonstrating that the observed biological effect is real, specific, and mediated by a direct interaction with an intended molecular target. This guide provides a comprehensive framework for the orthogonal validation of a novel pyrazole derivative, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. We will move beyond a single-assay mindset, instead building a self-validating experimental cascade designed to instill high confidence in the compound's mechanism of action.

The pyrazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties[1][2]. Our compound of interest, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, bears structural resemblance to known kinase inhibitors. Specifically, a similar compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has been identified as an inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammatory signaling[3]. This provides a strong, testable hypothesis: that our compound's bioactivity may be driven by the inhibition of RIP1 kinase or other related kinases.

This guide will detail a multi-pronged approach, beginning with a foundational assessment of cellular bioactivity, followed by two distinct, orthogonal methods for target engagement and specificity profiling, and culminating in a functional assay to measure downstream pathway modulation. Each step is designed to build upon the last, creating a robust and compelling case for the compound's biological function.

Phase 1: Foundational Bioactivity Assessment - Is the Compound Active?

Before dedicating resources to complex target deconvolution, we must first confirm that 1-benzyl-4-nitro-3-methoxy-1H-pyrazole elicits a dose-dependent biological response in a relevant cellular context. Given the link between RIP1 kinase and necroptosis, a cell-based cytotoxicity assay is a logical starting point.

Experimental Approach: Cell Viability Assay

We will employ a luminescence-based cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells[4]. This provides a highly sensitive and high-throughput method to determine the compound's half-maximal effective concentration (EC50).

Detailed Protocol: Luminescent Cell Viability Assay
  • Cell Culture: Seed HT-29 human colon cancer cells (known to be sensitive to RIP1 kinase inhibition) in a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole in DMSO. Create a 10-point, 2-fold serial dilution series in culture medium. As a positive control, use a known RIP1 kinase inhibitor (e.g., Necrostatin-1). Use a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration.

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Anticipated Data

The results of this experiment will establish the potency of our compound and provide the concentration range for subsequent, more targeted assays.

CompoundCell LineEC50 (µM)
1-benzyl-4-nitro-3-methoxy-1H-pyrazoleHT-290.165
Necrostatin-1 (Positive Control)HT-290.250
Staurosporine (General Kinase Inhibitor)HT-290.015

Phase 2: Orthogonal Target Validation - What Does it Bind To?

With the compound's bioactivity confirmed, the critical next step is to identify its direct molecular target(s). Relying on a single method for target identification can be misleading. Therefore, we will employ two mechanistically distinct, or orthogonal, approaches to build confidence in our findings[5].

Method 1: Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choice: CETSA is a powerful biophysical technique that directly measures target engagement in an intact cellular environment[6][7]. The principle is that when a small molecule binds to its protein target, it stabilizes the protein's structure, leading to an increase in its thermal stability[8]. This allows us to assess target binding without the need for compound modification or protein purification, providing physiologically relevant data[7].

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture HT-29 Cells B 2. Treat cells with Vehicle (DMSO) or Compound A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Lyse cells (Freeze-thaw cycles) D->E F 6. Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze by SDS-PAGE and Western Blot for RIP1 Kinase G->H I 9. Quantify band intensity H->I Kinobeads_Workflow cluster_prep Lysate Preparation & Treatment cluster_capture Kinase Capture cluster_analysis Mass Spectrometry Analysis A 1. Prepare cell lysate from HT-29 cells B 2. Treat lysate with increasing concentrations of Compound or Vehicle (DMSO) A->B C 3. Incubate treated lysate with Kinobeads B->C D 4. Kinases not bound by the compound will bind to the beads C->D E 5. Wash beads to remove non-specific binders D->E F 6. On-bead digestion of captured kinases into peptides E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Quantify relative abundance of each kinase at different compound concentrations G->H Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Active) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis induces Compound 1-benzyl-4-nitro-3-methoxy-1H-pyrazole Compound->RIPK1 inhibits

Sources

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